molecular formula C13H16ClNO2 B1463115 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone CAS No. 1146080-72-9

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Cat. No.: B1463115
CAS No.: 1146080-72-9
M. Wt: 253.72 g/mol
InChI Key: RZTWHDQPIJUDMG-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)13(17)9-15-7-1-2-12(16)8-15/h3-6,12,16H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTWHDQPIJUDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671374
Record name 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40671374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-72-9
Record name 1-(4-Chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone (CAS 1146080-72-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a synthetic organic compound featuring a 4-chlorophenyl ketone core linked to a 3-hydroxypiperidine moiety via an α-amino ketone linkage. While specific pharmacological and biological data for this exact molecule are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential as a scaffold in medicinal chemistry. By examining the structure-activity relationships of related compounds, we can infer potential therapeutic applications and guide future research directions.

Chemical Identity and Physicochemical Properties

This compound is classified as a pharmaceutical intermediate, suggesting its primary role as a building block in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1146080-72-9N/A
Molecular Formula C₁₃H₁₆ClNO₂N/A
Molecular Weight 253.73 g/mol N/A
Appearance White to off-white powderN/A
Purity Typically ≥95%N/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water.N/A

Plausible Synthetic Pathway

The synthesis of α-amino ketones is a well-established transformation in organic chemistry.[1][2][3] A common and efficient method involves the nucleophilic substitution of an α-halo ketone with a suitable amine. For the synthesis of this compound, a plausible route would involve the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with 3-hydroxypiperidine.

Synthetic_Pathway reactant1 2-Bromo-1-(4-chlorophenyl)ethanone reagents Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reactant1->reagents reactant2 3-Hydroxypiperidine reactant2->reagents product This compound reagents->product Nucleophilic Substitution (SN2)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • 3-Hydroxypiperidine[4][5][6]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-hydroxypiperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction.

  • Work-up: The aqueous work-up removes unreacted starting materials and by-products.

  • Purification: Column chromatography is a standard technique for purifying organic compounds.

Potential Biological Activities and Medicinal Chemistry Insights

While direct biological data for the title compound is scarce, its structural components suggest several potential areas of pharmacological interest. The piperidine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[7][8][9][10][11][12]

The 4-Chlorophenyl Moiety

The presence of a chlorine atom on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidation and can also contribute to binding affinity through halogen bonding and hydrophobic interactions. Compounds containing the 4-chlorophenyl group have shown a wide range of biological activities, including analgesic and hypotensive effects.[13][14]

The 3-Hydroxypiperidine Scaffold

The 3-hydroxypiperidine moiety is a key structural element in many bioactive natural products and synthetic drugs.[15] The hydroxyl group can participate in hydrogen bonding with biological targets, and its stereochemistry can be crucial for activity. Derivatives of 3-hydroxypiperidine are used in the synthesis of drugs for various conditions, including cancer and cardiovascular diseases.[5][6] The hydroxyl group also provides a handle for further chemical modifications to explore structure-activity relationships (SAR).

The α-Amino Ketone Core

The α-amino ketone functionality is a common motif in medicinal chemistry and is present in several biologically active compounds.[2][3] This functional group can participate in various interactions with biological targets and can also be a site for metabolic transformations.

Hypothesized Therapeutic Potential

Based on the activities of structurally related compounds, this compound could be investigated for:

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in drugs targeting CNS disorders.[7] Further derivatization could lead to compounds with activity as antidepressants, antipsychotics, or analgesics.

  • Analgesic and Anti-inflammatory Activity: The combination of the 4-chlorophenyl group and the piperidine ring has been associated with analgesic properties.[13][14]

  • Cardiovascular Effects: Some piperidine derivatives have shown hypotensive activity.[13]

Potential_Applications core_compound This compound app1 CNS Disorders (Antidepressant, Antipsychotic) core_compound->app1 Piperidine Scaffold app2 Analgesic Activity core_compound->app2 4-Chlorophenyl Moiety app3 Cardiovascular Effects (Hypotensive) core_compound->app3 Piperidine Derivatives

Figure 2: Potential therapeutic areas for derivatives of the title compound.

Future Research and Development

Given its status as a readily synthesizable intermediate, this compound represents a valuable starting point for the development of novel therapeutic agents.

Recommended Future Work:

  • Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized using modern analytical techniques (NMR, MS, IR, etc.).

  • Biological Screening: The compound and its derivatives should be screened against a panel of biological targets, particularly those related to CNS disorders, pain, and inflammation.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized by modifying the 4-chlorophenyl ring, the hydroxyl group on the piperidine ring, and the ketone functionality to establish clear SAR.

  • Computational Modeling: Molecular docking studies could be employed to predict potential biological targets and guide the design of more potent and selective analogs.

Conclusion

This compound is a chemical intermediate with significant potential for drug discovery. Although specific biological data for this compound is limited, its constituent parts are well-represented in a multitude of pharmacologically active molecules. The synthetic accessibility and the presence of key pharmacophoric features make it an attractive scaffold for the development of new therapeutics, particularly for CNS disorders and pain management. This guide provides a foundational understanding of its chemistry and potential applications, aiming to stimulate further research into this promising area of medicinal chemistry.

References

  • Evans, R. W., Zbieg, J. R., Wu, S., Li, W., & MacMillan, D. W. C. (2013). A general strategy for the α-amination of ketones, esters, and aldehydes. Journal of the American Chemical Society, 135(43), 16074–16077.
  • Wang, W., & Wang, Z.-L. (2022).
  • Ghosh, S., & Ghorai, P. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5072.
  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)
  • Simone, M. I., & Ramsdale, T. (2018).
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  • PubMed. (2018).
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  • Guidechem. (n.d.).
  • Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
  • PubMed. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
  • MDPI. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.
  • ResearchGate. (2025, August 6).
  • EvitaChem. (n.d.). Buy 1-(3-Chloro-phenyl)-2-morpholin-4-yl-ethanone (EVT-15224941).
  • Blog. (2025, November 26).
  • N/A. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of α-Amino Ketones using 1-Chlorobutan-2-one.
  • ResearchGate. (2025, August 6).
  • PubMed Central. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • PubMed. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • PubMed. (2002, July 18). SAR studies of piperidine-based analogues of cocaine. 4.
  • Sci-Hub. (n.d.). Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine)
  • PubMed Central. (2022).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.
  • Wikipedia. (n.d.). Piperidine.
  • ResearchGate. (n.d.).
  • Encyclopedia.pub. (2023, February 9).
  • Chemistry LibreTexts. (2020, May 30). Reactions of Amines.
  • NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone.
  • MDPI. (2022).
  • ResearchGate. (2021, March 16). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone (CAS No. 1146080-72-9) is a substituted keto-amine compound recognized as a useful chemical reagent and intermediate in synthetic chemistry.[1] The structural architecture, featuring a chlorophenyl ketone moiety linked to a 3-hydroxypiperidine ring, imparts a unique combination of lipophilic and hydrophilic characteristics. For professionals in drug discovery and development, a thorough understanding of the physicochemical properties of such molecules is not merely academic; it is a foundational pillar for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Stability under various stress conditions dictates storage, formulation, and in-vivo viability. This guide provides a comprehensive analysis of the key physicochemical attributes of this compound. We will delve into the theoretical underpinnings of these properties, provide field-proven experimental protocols for their determination, and present methodologies for robust analytical characterization. The causality behind each experimental choice is explained to provide researchers with a self-validating framework for their own investigations.

Chemical Identity and Structure

The unambiguous identification of a compound is the first step in any scientific investigation. The key identifiers for the title compound are summarized below.

IdentifierValueReference
IUPAC Name 1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethan-1-one[2]
CAS Number 1146080-72-9[1]
Molecular Formula C₁₃H₁₆ClNO₂[1]
Molecular Weight 253.73 g/mol [1]

The structure comprises three key functional groups that dictate its chemical behavior: a para-substituted chlorophenyl ring, a ketone linker, and a 3-hydroxypiperidine heterocycle. The piperidine ring introduces a basic nitrogen atom, while the hydroxyl group provides a site for hydrogen bonding and weak acidity.

Figure 1: Annotated structure of the title compound.

Core Physicochemical Properties: Experimental Determination

While some properties can be predicted in silico, empirical data is the gold standard in pharmaceutical development. This section outlines the rationale and protocols for determining critical physicochemical parameters.

Lipophilicity and Aqueous Solubility

Expertise & Experience: Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical predictor of membrane permeability and protein binding. The chlorophenyl group provides significant lipophilic character, while the polar hydroxyl and ionizable amine groups enhance aqueous solubility. The final balance determines the compound's behavior. Aqueous solubility directly impacts the maximum achievable concentration in vivo and is a prerequisite for absorption.

Experimental Protocol: Shake-Flask Method for LogP Determination (Adapted from OECD 107)

  • Preparation: Prepare a stock solution of the compound in n-octanol (pre-saturated with water). Prepare a series of dilutions.

  • Partitioning: Mix equal volumes of the n-octanol solution and water (pre-saturated with n-octanol) in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 5 minutes, followed by centrifugation to ensure complete phase separation.

  • Quantification: Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method (see Section 4.1).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental Protocol: Equilibrium Aqueous Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: Filter the suspension through a low-binding 0.22 µm filter (e.g., PVDF) to remove undissolved solids.

  • Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Acid-Base Properties (pKa)

Expertise & Experience: The pKa value(s) define the ionization state of a molecule at a given pH. For this compound, the piperidine nitrogen is basic and will be protonated at physiological pH, significantly enhancing solubility. The hydroxyl group is very weakly acidic, with a predicted pKa around 14.7, making it physiologically irrelevant as an acid.[2] Therefore, the determination of the basic pKa (pKb conjugate acid) of the piperidine nitrogen is of paramount importance.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the titration range.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.

Analytical Characterization Methodologies

Robust and validated analytical methods are essential for confirming identity, assessing purity, and quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Expertise & Experience: Reversed-phase HPLC is the workhorse for analyzing molecules of this polarity. The aromatic chlorophenyl ring provides a strong chromophore for UV detection. A C18 stationary phase offers a good balance of hydrophobic interactions for retaining the molecule, while a mobile phase of acetonitrile and a buffered aqueous solution allows for fine-tuning of the elution. Such methods are crucial for quality control and stability testing.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Compound B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Autosampler Inject 10 µL D->E F C18 Column (e.g., 4.6x150mm, 5µm) Isocratic Elution E->F G UV Detector (λ = 248 nm) F->G H Chromatogram G->H I Integrate Peak Area H->I J Quantify vs. Standard I->J

Figure 2: Workflow for HPLC Purity and Assay Analysis.

Experimental Protocol: Validated RP-HPLC Method

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 248 nm (based on the absorbance of the chlorophenyl ketone moiety).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in mobile phase. Create a calibration curve by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a theoretical concentration within the calibration range.

Spectroscopic Identification

Expertise & Experience: While chromatography provides quantitative data, spectroscopy provides unequivocal structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy maps the hydrogen (¹H) and carbon (¹³C) framework of the molecule, confirming connectivity. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, confirming the elemental composition.

Experimental Protocol: NMR and MS Sample Preparation

  • ¹H and ¹³C NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆). The choice of solvent is critical to avoid exchange of the hydroxyl proton. Add a small amount of tetramethylsilane (TMS) as an internal standard. Acquire spectra on a 400 MHz or higher spectrometer. Structural assignment can be aided by 2D NMR techniques like COSY and HSQC.[3]

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound (~1 µg/mL) in an appropriate solvent like acetonitrile or methanol. Introduce the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The instrument will provide a mass-to-charge ratio (m/z) accurate to within 5 ppm, allowing for confident determination of the molecular formula.[3]

Summary of Physicochemical Data

This table summarizes the key physicochemical properties of this compound, noting which are based on prediction versus those requiring experimental confirmation.

PropertyPredicted/Determined ValueMethod
Molecular Formula C₁₃H₁₆ClNO₂---
Molecular Weight 253.73 g/mol ---
pKa (basic) To be determinedPotentiometric Titration
pKa (acidic, -OH) 14.72 ± 0.20 (Predicted)In Silico Calculation[2]
LogP To be determinedHPLC / Shake-Flask
Aqueous Solubility To be determinedEquilibrium Shake-Flask
Melting Point To be determinedCapillary Apparatus

Conclusion

The physicochemical properties of this compound are dictated by a balance between its lipophilic chlorophenyl moiety and its polar, ionizable hydroxypiperidine group. This guide provides the scientific rationale and robust, field-tested protocols necessary for the empirical determination of its most critical parameters. The outlined analytical methodologies, including HPLC, NMR, and MS, form a comprehensive toolkit for identity confirmation, purity assessment, and stability studies. For researchers in the pharmaceutical sciences, applying these self-validating systems is a crucial step in advancing novel chemical entities from the laboratory bench toward potential clinical applications.

References

  • ChemSynthesis. 1-(4-chloro-3-hydroxyphenyl)ethanone. Available from: [Link]

  • PubChem. 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. Available from: [Link]

  • Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available from: [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. Available from: [Link]

  • SpectraBase. 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

  • ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Available from: [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. Available from: [Link]

  • MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]

Sources

synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Introduction

This compound is a substituted aminoketone that holds significance as a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors[1][2]. Its structure, featuring a reactive carbonyl group, a halogenated aromatic ring, and a functionalized piperidine moiety, provides multiple points for further chemical modification. This guide offers a comprehensive, scientifically-grounded exploration of a robust and efficient two-step synthetic pathway for this target molecule, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring a deep understanding of the chemical transformations involved.

Synthetic Strategy: A Retrosynthetic Approach

The most logical approach to constructing the target molecule involves forming the bond between the piperidine nitrogen and the carbon alpha to the ketone. This disconnection strategy points to a nucleophilic substitution reaction, a cornerstone of organic synthesis.

Retrosynthesis cluster_synthons Target 1-(4-Chloro-phenyl)-2-(3-hydroxy- piperidin-1-yl)-ethanone Disconnect C-N Disconnection (Nucleophilic Substitution) Target->Disconnect Disconnect->Intermediates Nucleophile 3-Hydroxypiperidine (Nucleophile) Electrophile 2-Halo-1-(4-chlorophenyl)ethanone (Electrophile)

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key precursors:

  • 3-Hydroxypiperidine: A commercially available cyclic amine that serves as the nucleophile.

  • 2-Halo-1-(4-chlorophenyl)ethanone: An α-haloketone that acts as the electrophile. For this synthesis, we will focus on the α-bromo derivative, 2-bromo-1-(4-chlorophenyl)ethanone, due to the high reactivity and good leaving group ability of the bromide ion[3].

The overall forward synthesis, therefore, proceeds in two main stages, as illustrated in the workflow below.

Workflow Start 4-Chloroacetophenone Step1 Step 1: α-Bromination Start->Step1 Intermediate 2-Bromo-1-(4-chlorophenyl)ethanone Step1->Intermediate Step2 Step 2: SN2 Nucleophilic Substitution Intermediate->Step2 Product 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone Step2->Product Reagent 3-Hydroxypiperidine Reagent->Step2

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

The synthesis of α-haloketones is a well-established transformation in organic chemistry[4][5]. The most common method involves the direct halogenation of an enolizable ketone[4].

Reaction Principle and Mechanism

The α-bromination of 4-chloroacetophenone proceeds via an acid-catalyzed mechanism. The presence of an acid, typically acetic acid which also serves as the solvent, facilitates the tautomerization of the ketone to its enol form. This enol is the active nucleophile that attacks molecular bromine. This reaction is highly regioselective for the α-position due to the formation of the stable enol intermediate[6].

The carbonyl group's electron-withdrawing nature makes the α-protons acidic and susceptible to removal, but the key step is the formation of the electron-rich enol double bond, which readily reacts with the electrophilic bromine[6].

Detailed Experimental Protocol

Materials:

  • 4-Chloroacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Sodium Thiosulfate (Na₂S₂O₃) solution, 10% aqueous

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 4-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Carefully add molecular bromine (1.05 eq), dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of a new, less polar spot indicates reaction completion.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • To neutralize residual acid and destroy excess bromine, suspend the crude solid in water and add saturated sodium bicarbonate solution until effervescence ceases. Then, add 10% sodium thiosulfate solution until the orange/brown color of bromine is no longer visible.

  • Filter the solid again, wash with water, and dry under vacuum.

  • For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture. The resulting product, 2-bromo-1-(4-chlorophenyl)ethanone, is a lachrymatory solid and should be handled with extreme care in a well-ventilated fume hood[7].

Characterization Data for Key Intermediate

The structural confirmation of 2-bromo-1-(4-chlorophenyl)ethanone is achieved through standard spectroscopic methods.

Parameter Expected Value / Observation
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol [7]
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (d, 2H, Ar-H), δ ~4.4 (s, 2H, -CH₂Br)
¹³C NMR (CDCl₃, 100 MHz) δ ~190 (C=O), δ ~140 (Ar-C), δ ~134 (Ar-C), δ ~130 (Ar-CH), δ ~129 (Ar-CH), δ ~31 (-CH₂Br)
IR (KBr, cm⁻¹) ~1690 (C=O stretch), ~820 (para-disubstituted C-H bend)

Step 2: Synthesis of the Final Product

This step involves the reaction of the synthesized α-bromoketone with 3-hydroxypiperidine to form the target molecule.

Reaction Principle and Mechanism

This transformation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction[8][9][10]. The nitrogen atom of 3-hydroxypiperidine, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic α-carbon of the bromoketone, displacing the bromide leaving group in a single, concerted step[11][12].

The reactivity of the α-carbon is significantly enhanced by the adjacent carbonyl group, which provides a low-lying LUMO (Lowest Unoccupied Molecular Orbital) for the nucleophile to attack and helps stabilize the transition state[3][12]. A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the piperidine reactant and driving the reaction to completion.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • 3-Hydroxypiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq), 3-hydroxypiperidine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add a suitable polar aprotic solvent, such as acetonitrile or DMF, to the flask.

  • Stir the suspension at room temperature or heat gently to 40-50 °C for 4-6 hours. Monitor the reaction by TLC until the α-bromoketone is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

Work-up and Purification
  • Dissolve the resulting crude residue in ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining inorganic impurities and residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.

Comprehensive Characterization of the Final Product

The identity and purity of the final product must be rigorously confirmed.

Parameter Expected Value / Observation
Molecular Formula C₁₃H₁₆ClNO₂
Molecular Weight 253.73 g/mol [13]
Appearance Typically an off-white solid or a viscous oil
¹H NMR (CDCl₃, 400 MHz) Signals corresponding to the 4-chlorophenyl protons (~7.9 and 7.4 ppm), the ethanone methylene protons, and the distinct protons of the 3-hydroxypiperidine ring, including the hydroxyl proton.
¹³C NMR (CDCl₃, 100 MHz) Signals for the carbonyl carbon (~195-200 ppm), aromatic carbons, and the carbons of the piperidine ring.
IR (KBr, cm⁻¹) Broad O-H stretch (~3400 cm⁻¹), C-H stretches, a strong C=O stretch (~1685 cm⁻¹), and C-N stretch.
Mass Spec (ESI+) [M+H]⁺ peak at m/z 254.09

Safety and Handling Precautions

  • 2-Bromo-1-(4-chlorophenyl)ethanone: This compound is a potent lachrymator and is corrosive. It must be handled in a certified chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves[7][14].

  • Bromine: Highly corrosive, toxic, and volatile. Handle with extreme caution in a fume hood.

  • Solvents: Acetonitrile and dichloromethane are toxic and volatile. Ensure adequate ventilation.

  • Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This guide details a reliable and scalable two-step synthesis for this compound. The strategy relies on two fundamental and high-yielding organic reactions: the α-bromination of a ketone followed by an Sₙ2 substitution. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable chemical intermediate for further application in drug discovery and development.

References

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  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and understand the core mechanism of action of the novel compound, 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. Given the nascent state of research on this specific molecule, this document outlines a robust, multi-tiered experimental strategy. The proposed methodologies are grounded in established pharmacological principles and are designed to yield a thorough and validated understanding of the compound's biological activity.

Part 1: Introduction and Structural Context

This compound is a synthetic compound featuring a chlorophenyl group linked to an ethanone, which in turn is substituted with a 3-hydroxy-piperidine moiety. The presence of the piperidine ring is of particular interest, as this scaffold is a common feature in a wide array of neuropharmacological agents. While direct pharmacological data for this specific compound is not extensively published, the structural motifs present suggest several plausible biological targets.

Derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been shown to exhibit significant analgesic and hypotensive activities.[1][2][3] Furthermore, other substituted piperidines have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists[4], inhibitors of protein kinases such as Akt[5], and modulators of other G-protein coupled receptors (GPCRs) and ion channels. This structural precedent provides a logical starting point for a hypothesis-driven investigation into the mechanism of action of this compound.

This guide will therefore detail a systematic approach to:

  • Identify the primary molecular target(s) of the compound.

  • Characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

  • Elucidate the downstream signaling pathways affected.

  • Establish a preliminary in vivo pharmacological profile.

Part 2: A Tiered Experimental Strategy for Mechanistic Elucidation

A phased approach, beginning with broad screening and progressing to more focused in vitro and in vivo studies, is recommended to efficiently and comprehensively characterize the compound's mechanism of action.

Tier 1: Broad-Based Target Screening and Initial Characterization

The initial step is to cast a wide net to identify potential biological targets. This is crucial for avoiding a narrow, hypothesis-limited investigation.

Experimental Protocol 1: Broad Receptor and Enzyme Profiling

  • Objective: To identify high-affinity binding targets from a large panel of receptors, ion channels, and enzymes.

  • Methodology:

    • Utilize a commercially available broad pharmacological profiling service (e.g., Eurofins SafetyScreen, DiscoverX BioMAP).

    • Submit this compound for screening against a panel of at least 40-50 common CNS targets, including opioid, dopaminergic, serotonergic, adrenergic, and muscarinic receptors, as well as common ion channels and kinases.

    • The compound should be tested at a standard concentration, typically 10 µM, in duplicate.

    • Primary binding assays (radioligand displacement) are the standard for this initial screen.

  • Data Interpretation:

    • Targets showing significant inhibition (typically >50%) of radioligand binding are considered "hits" and warrant further investigation.

    • This initial screen will provide a list of potential primary targets and will also serve as an early assessment of off-target effects.

Experimental Workflow: Tier 1 Screening

G Compound 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone Screening Broad Pharmacological Screening (e.g., SafetyScreen) Compound->Screening Data_Analysis Data Analysis (% Inhibition > 50%) Screening->Data_Analysis Hits Identification of Potential 'Hits' Data_Analysis->Hits

Caption: Tier 1 workflow for initial target identification.

Tier 2: In Vitro Functional Characterization and Signaling Pathway Analysis

Once potential targets are identified, the next step is to validate these interactions and determine the functional consequences of compound binding.

Experimental Protocol 2: Concentration-Response and Functional Assays

  • Objective: To determine the potency (EC50/IC50) and efficacy of the compound at the identified target(s).

  • Methodology (Example for a GPCR target):

    • Cell Culture: Maintain a stable cell line expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing the mu-opioid receptor).

    • Assay Preparation: Plate cells in a suitable format (e.g., 96-well or 384-well plates).

    • Compound Preparation: Prepare a serial dilution of this compound, typically from 100 µM down to 1 pM.

    • Functional Assay:

      • Agonist Mode: Add the compound dilutions to the cells and measure the downstream signaling response. Common readouts include:

        • cAMP accumulation assays (for Gs or Gi coupled receptors).

        • Calcium mobilization assays (for Gq coupled receptors).

        • GTPγS binding assays.

      • Antagonist Mode: Pre-incubate the cells with the compound dilutions for a set period (e.g., 15-30 minutes) before adding a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced signal.

    • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

  • Data Interpretation:

    • A low EC50/IC50 value indicates high potency.

    • The maximal response relative to a standard agonist determines the efficacy.

    • These data will classify the compound as a full agonist, partial agonist, antagonist, or inverse agonist at the specific target.

Signaling Pathway Visualization (Hypothetical Gi-coupled GPCR)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Compound Receptor Gi-coupled Receptor Compound->Receptor Binds G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: Potential signaling pathway for a Gi-coupled GPCR target.

Tier 3: In Vivo Pharmacological Profiling

After in vitro characterization, it is essential to assess the compound's effects in a living organism. This provides insights into its therapeutic potential and potential side effects.

Experimental Protocol 3: In Vivo Models of Analgesia (Based on Structural Analogs)

  • Objective: To evaluate the analgesic effects of the compound in established animal models of pain.

  • Methodology (Tail-Flick Test):

    • Animals: Use male Wistar rats or Swiss Webster mice.

    • Acclimation: Acclimate the animals to the testing apparatus.

    • Baseline Measurement: Measure the baseline tail-flick latency in response to a thermal stimulus (e.g., a focused beam of light). The cut-off time is typically set at 10-12 seconds to prevent tissue damage.

    • Compound Administration: Administer this compound via a relevant route (e.g., intraperitoneal, oral) at various doses. Include a vehicle control group and a positive control group (e.g., morphine).

    • Post-Dosing Measurements: Measure the tail-flick latency at several time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Analyze the data using ANOVA followed by a post-hoc test to compare dose groups to the vehicle control.

  • Data Interpretation:

    • A significant increase in %MPE indicates an analgesic effect.

    • A dose-response relationship should be established.

Quantitative Data Summary Table

CompoundTargetAssay TypePotency (IC50/EC50)Efficacy (% of Standard)In Vivo ModelEffective Dose (ED50)
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Pethidine (Reference)[2][3]Opioid ReceptorsAgonist--Tail Flick Test-
AZD5363 (Reference)[5]Akt KinaseInhibitorIC50 ~10 nM-Breast Cancer Xenograft-
Co 101244 (Reference)[4]NR1/2B NMDA ReceptorAntagonistIC50 = 0.025 µM-Maximal ElectroshockED50 = 0.7 mg/kg (iv)

Part 3: Comprehensive Data Synthesis and Mechanistic Conclusion

This systematic investigation, moving from broad screening to specific functional and in vivo assays, ensures a high degree of scientific rigor and trustworthiness in the final elucidation of the mechanism of action for this compound.

References

  • Dayalan, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 23(11), 5043-5045.
  • Saify, Z. S., et al. (2005). Synthesis and Pharmacological Activity of 4‐(4′‐(Chlorophenyl)‐4‐hydroxypiperidine)
  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. Retrieved from [Link]

  • Mott, D. D., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(15), 2518-2529.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460.
  • Mensonides-Harsema, M. M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. Retrieved from [Link]

  • Ríos, M. Y., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 481.
  • Pomonis, J. G., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 387-393.

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biological activity of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone Derivatives

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives. This class of compounds, characterized by a substituted phenyl ethanone core linked to a hydroxypiperidine moiety, represents a promising scaffold for the development of novel therapeutic agents. The insights and protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a vast array of biologically active molecules and approved pharmaceuticals. Its conformational flexibility and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. When incorporated into a larger molecular framework, such as the this compound core, it offers a versatile platform for designing molecules with tailored pharmacological profiles. Derivatives of piperidine have shown a wide range of biological activities, including acting as anticancer agents, opioid receptor modulators, and having effects on the central nervous system.[1][2] The presence of a 4-chlorophenyl group can enhance binding affinity to target proteins through halogen bonding and other interactions, while the 3-hydroxy-piperidin-1-yl moiety provides a key hydrogen bonding donor/acceptor site and a point for further chemical modification. This guide will explore the synthesis of these derivatives, hypothesize their potential biological activities based on structurally related compounds, and provide detailed experimental protocols for their evaluation.

Synthetic Chemistry: A Proposed Pathway

The synthesis of this compound derivatives can be achieved through a straightforward and robust synthetic route, as outlined below. The general strategy involves the synthesis of a key intermediate, 2-bromo-1-(4-chlorophenyl)ethanone, followed by its reaction with 3-hydroxypiperidine or its derivatives.

General Synthetic Protocol

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)ethanone (Intermediate 1)

  • To a solution of 1-(4-chlorophenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(4-chlorophenyl)ethanone, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Core Compound)

  • Dissolve 3-hydroxypiperidine (1 equivalent) and a base such as potassium carbonate or triethylamine (2 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • To this solution, add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (Intermediate 1) (1 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Synthesis of Derivatives

Further derivatization can be achieved by using substituted 3-hydroxypiperidines in Step 2 or by modifying the hydroxyl group of the core compound. For instance, ester or ether derivatives can be prepared by reacting the hydroxyl group with acyl chlorides or alkyl halides, respectively.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 4-chlorophenyl_ethanone 1-(4-chlorophenyl)ethanone bromo_intermediate 2-bromo-1-(4-chlorophenyl)ethanone 4-chlorophenyl_ethanone->bromo_intermediate Bromination (NBS) 3-hydroxypiperidine 3-Hydroxypiperidine final_product 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone 3-hydroxypiperidine->final_product bromo_intermediate->final_product Nucleophilic Substitution Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Our_Compound 1-(4-Chloro-phenyl)-2-(3-hydroxy- piperidin-1-yl)-ethanone Derivative Our_Compound->Akt inhibits

Caption: Hypothesized inhibition of the Akt signaling pathway.

Potential as Opioid and Sigma Receptor Ligands

Piperidine derivatives are well-known for their activity at opioid and sigma receptors, which are involved in pain modulation and various neurological processes. [1][3]The 4-phenylpiperidine substructure is a common feature in many potent opioid receptor ligands. [4]Therefore, it is plausible that derivatives of this compound could exhibit analgesic or other CNS-related activities.

Methodology for Biological Evaluation

A systematic evaluation of the biological activity of these novel derivatives would involve a tiered screening approach, starting with in vitro assays to determine target engagement and cellular activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

Experimental_Workflow Synthesis Synthesis of Derivatives In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Target_Binding Target Binding Assays (e.g., Kinase, Receptor) In_Vitro_Screening->Target_Binding Cellular_Assays Cellular Assays (e.g., Proliferation, Signaling) In_Vitro_Screening->Cellular_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Binding->SAR_Analysis Cellular_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Studies->PK_PD Efficacy_Models Disease Efficacy Models (e.g., Xenograft, Pain) In_Vivo_Studies->Efficacy_Models

Caption: A tiered experimental workflow for biological evaluation.

In Vitro Assays

Protocol 1: Akt Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against Akt kinase.

  • Materials: Recombinant human Akt1, ATP, fluorescently labeled peptide substrate, synthesized compounds, assay buffer.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, the peptide substrate, and the test compounds.

    • Initiate the kinase reaction by adding a mixture of Akt1 and ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and measure the fluorescence intensity using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compounds for the μ-opioid receptor.

  • Materials: Cell membranes expressing the human μ-opioid receptor, radioligand (e.g., [³H]DAMGO), synthesized compounds, binding buffer.

  • Procedure:

    • Prepare a serial dilution of the test compounds.

    • In a 96-well filter plate, incubate the cell membranes with the radioligand and the test compounds.

    • After incubation, rapidly filter the contents of the plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the percent displacement of the radioligand by the test compounds and determine the Ki value using the Cheng-Prusoff equation.

In Vivo Assays

Protocol 3: Mouse Xenograft Model for Anticancer Activity

  • Objective: To evaluate the in vivo antitumor efficacy of lead compounds.

  • Materials: Immunocompromised mice, cancer cell line with activated Akt signaling, lead compound formulated for in vivo administration.

  • Procedure:

    • Implant the cancer cells subcutaneously into the flanks of the mice.

    • Once the tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer the lead compound or vehicle daily via a suitable route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic markers).

Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits. Modifications can be made to three key regions of the molecule: the 4-chlorophenyl ring, the ethanone linker, and the 3-hydroxy-piperidine moiety.

SAR_Logic Core_Scaffold 1-(4-Chloro-phenyl)-2-(3-hydroxy- piperidin-1-yl)-ethanone Modification_Points Points of Modification Core_Scaffold->Modification_Points R1 R1: Phenyl Ring Substituents Modification_Points->R1 R2 R2: Ethanone Linker Modifications Modification_Points->R2 R3 R3: Piperidine Ring Substituents Modification_Points->R3 Biological_Readouts Biological Activity Readouts R1->Biological_Readouts R2->Biological_Readouts R3->Biological_Readouts Potency Potency (IC50, Ki) Biological_Readouts->Potency Selectivity Selectivity Biological_Readouts->Selectivity ADME ADME Properties Biological_Readouts->ADME SAR_Insights SAR Insights Biological_Readouts->SAR_Insights

Sources

An In-depth Technical Guide to the Structural Analogs of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course in Unexplored Chemical Space

To the dedicated researchers, medicinal chemists, and drug development professionals, this guide serves as a comprehensive exploration into the synthetic and pharmacological landscape surrounding the novel chemical entity, 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. As of this writing, the specific biological profile of this compound remains largely uncharted in public-domain literature. This presents not a void, but an opportunity. This document is therefore structured not as a retrospective summary, but as a prospective roadmap for the systematic investigation of its structural analogs. We will proceed with a logical, hypothesis-driven approach, grounded in established principles of medicinal chemistry and informed by the known activities of structurally related compounds. Our objective is to provide a robust framework for synthesizing, evaluating, and ultimately understanding the structure-activity relationships (SAR) within this promising, yet nascent, chemical series.

The Core Moiety: A Deconstruction of this compound

The subject molecule is a classic α-amino ketone, a privileged scaffold in medicinal chemistry. It can be deconstructed into three key pharmacophoric components, each offering a vector for chemical modification and SAR exploration:

  • The Aromatic Headgroup: A 4-chlorophenyl ring. This group is critical for defining interactions with the target protein, likely through hydrophobic and halogen-bonding interactions. Its substitution pattern dictates electronic properties and metabolic stability.

  • The Ethanone Linker: A two-carbon chain with a carbonyl group. The ketone functionality is a key hydrogen bond acceptor and a potential point for metabolic transformation. The linker's length and rigidity are crucial for orienting the other two components within a binding pocket.

  • The Basic Amino Tail: A 3-hydroxypiperidine ring. This saturated heterocycle provides a basic nitrogen atom, which is typically protonated at physiological pH, allowing for ionic interactions. The hydroxyl group introduces chirality and an additional hydrogen bond donor/acceptor site, offering a handle for modulating potency and pharmacokinetic properties.

Synthetic Strategy: A Proposed Pathway to the Core Structure

A robust and scalable synthetic route is the bedrock of any analog development program. The most direct and logical approach to the parent compound is a nucleophilic substitution reaction.

General Synthetic Workflow

The synthesis initiates with the preparation of a suitable electrophile, 2-bromo-1-(4-chlorophenyl)ethanone, followed by its reaction with the nucleophilic 3-hydroxypiperidine.

G cluster_0 Preparation of Electrophile cluster_1 Nucleophilic Substitution A 1-(4-chlorophenyl)ethanone C 2-bromo-1-(4-chlorophenyl)ethanone A->C Bromination B Bromine (Br2) B->C F 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone C->F D 3-hydroxypiperidine D->F Alkylation E Base (e.g., K2CO3) E->F

Caption: Proposed two-stage synthesis of the core molecule.

Detailed Experimental Protocols
  • Rationale: This protocol describes the α-bromination of an acetophenone. The use of an inert solvent like ethyl ether is standard. The reaction is monitored by TLC to ensure complete conversion and avoid over-bromination. A simple aqueous workup removes inorganic byproducts.[1][2][3]

  • Procedure:

    • To a solution of 1-(4-chlorophenyl)ethanone (0.1 mol) in 150 mL of ethyl ether, add bromine (0.1 mol) dropwise at room temperature with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

    • Upon completion (disappearance of the starting material spot), transfer the reaction mixture to a separatory funnel.

    • Wash the organic phase sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be recrystallized from ethanol to yield needle-like crystals.[2]

  • Rationale: This is a standard N-alkylation of a secondary amine. A non-nucleophilic base like potassium carbonate is used to scavenge the HBr byproduct. A polar aprotic solvent like acetonitrile facilitates the SN2 reaction.

  • Procedure:

    • In a round-bottom flask, dissolve 3-hydroxypiperidine (0.1 mol) and potassium carbonate (0.15 mol) in 200 mL of acetonitrile.

    • To this stirred suspension, add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (0.1 mol) in 50 mL of acetonitrile dropwise over 30 minutes.

    • Heat the reaction mixture to 60°C and maintain with stirring for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of water.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.

Hypothesized Biological Targets & Screening Strategy

The structural motifs within the core molecule are reminiscent of several classes of biologically active agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The phenacylpiperidine scaffold is a known pharmacophore for opioid receptor ligands.[4] Therefore, a primary hypothesis is that these compounds may possess analgesic properties mediated by opioid receptor modulation.

A logical screening cascade would involve:

  • Primary Screening: In vitro radioligand binding assays to determine affinity for µ (mu), δ (delta), and κ (kappa) opioid receptors.

  • Functional Characterization: In vitro functional assays (e.g., cAMP measurement or [³⁵S]GTPγS binding) to determine agonist, antagonist, or allosteric modulator activity at the identified receptor(s).

  • In Vivo Efficacy: Assessment of analgesic activity in established rodent models, such as the tail-flick test.

  • Safety & Selectivity Profiling: Counter-screening against a panel of other receptors and an early-stage cardiac safety assessment via a hERG channel assay.

G A Synthesized Analog Library B Primary Screen: Opioid Receptor Binding Assay (μ, δ, κ) A->B C Functional Assay: GPCR Signaling (e.g., cAMP) Determine Agonist/Antagonist Profile B->C Active Hits F Safety Screen: hERG Channel Assay B->F Broad Spectrum Hits D In Vivo Efficacy: Analgesic Model (Tail-Flick Test) C->D Potent Modulators E Lead Candidate(s) D->E Efficacious Compounds

Caption: A logical workflow for screening structural analogs.

Structural Analogs: A Systematic Approach to SAR

The following sections outline a systematic approach to modifying the core structure to probe the SAR.

Modification of the 4-Chlorophenyl Headgroup

The goal of these modifications is to probe the steric and electronic requirements of the binding pocket.

PositionModificationRationale
Para (4-position) -F, -Br, -CH3, -OCH3, -CF3To investigate the effect of halogen size, electron-donating, and electron-withdrawing groups on activity.
Meta (3-position) -Cl, -F, -CH3To explore if shifting the substituent alters the binding orientation or introduces new interactions.
Ortho (2-position) -Cl, -FTo probe for steric clashes near the linker attachment point.
Ring System 2-thienyl, 3-pyridylTo replace the phenyl ring with bioisosteres to explore alternative interactions and improve properties like solubility.
Modification of the Ethanone Linker

These modifications aim to alter the geometry and hydrogen bonding capacity of the linker.

ModificationRationale
Carbonyl Reduction Reduction to a secondary alcohol (-CH(OH)-)
Chain Extension Propanone or Butanone linker
Alpha-Methylation Addition of a methyl group on the carbon adjacent to the carbonyl
Modification of the 3-Hydroxy-piperidine Tail

Modifications here will probe the importance of the hydroxyl group's position, stereochemistry, and the size of the basic amine.

ModificationRationale
Hydroxyl Position Move -OH to the 4-position
Hydroxyl Stereochemistry Synthesize and test both (R)- and (S)- enantiomers
Hydroxyl Derivatization O-methylation (-OCH3), O-acetylation (-OAc)
Ring Homologation Azepane (7-membered ring)

Key Experimental Protocols for Biological Evaluation

Protocol 5.1: Opioid Receptor Radioligand Binding Assay
  • Rationale: This competitive binding assay is the gold standard for determining the affinity (Ki) of a test compound for a receptor. It measures the ability of an unlabeled test compound to displace a known high-affinity radioligand.[5][6][7]

  • Materials:

    • Cell membranes expressing human µ, δ, or κ opioid receptors.

    • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

    • Non-specific binding control: Naloxone (10 µM).

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, glass fiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • In a 96-well plate, add in order: 150 µL of diluted cell membranes (10-20 µg protein), 50 µL of test compound dilution (or buffer for total binding, or naloxone for non-specific binding), and 50 µL of radioligand (at a final concentration near its Kd).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

    • Terminate the binding by rapid vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity.

    • Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 5.2: In Vivo Analgesic Assay - Tail-Flick Test
  • Rationale: The tail-flick test is a standard method for assessing centrally mediated analgesia. An increase in the latency to respond to a thermal stimulus indicates an analgesic effect.[4][8][9][10][11]

  • Materials:

    • Male Wistar rats or Swiss albino mice.

    • Tail-flick analgesiometer.

    • Test compounds, vehicle control (e.g., saline), positive control (e.g., morphine).

  • Procedure:

    • Acclimatize animals to the testing environment.

    • Gently restrain the animal and place its tail on the radiant heat source of the analgesiometer.

    • Record the baseline latency (in seconds) for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.[4][11]

    • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).

    • Measure the tail-flick latency at set time points after administration (e.g., 15, 30, 45, 60 minutes).[4]

    • An increase in the post-treatment latency compared to the baseline indicates analgesic activity. Data can be expressed as the percentage of maximum possible effect (%MPE).

Protocol 5.3: hERG Channel Safety Assay - Automated Patch Clamp
  • Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome). Early assessment of hERG liability is a critical step in drug development mandated by regulatory agencies.[12] Automated patch-clamp systems provide a higher throughput method for this evaluation.[13][14][15]

  • Materials:

    • HEK293 or CHO cells stably expressing the hERG channel.

    • Automated patch-clamp system (e.g., QPatch, SyncroPatch).

    • Extracellular solution (in mM): 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.[13]

    • Intracellular solution (in mM): 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, pH 7.2.[13]

    • Positive control (e.g., E-4031).

  • Procedure:

    • Harvest and prepare a single-cell suspension of the hERG-expressing cells.

    • Load the cells and solutions into the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp configurations.

    • Apply a specific voltage protocol to elicit hERG tail currents. A common protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp down to -80 mV.[12][16]

    • After establishing a stable baseline current, sequentially apply increasing concentrations of the test compound.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion and Future Directions

This guide has laid out a comprehensive, hypothesis-driven strategy for the exploration of structural analogs of this compound. By systematically modifying each of the three key pharmacophoric regions and employing a robust cascade of validated in vitro and in vivo assays, researchers can efficiently navigate the chemical space around this core scaffold. The initial focus on opioid receptor modulation provides a logical starting point, but the self-validating nature of the proposed screening funnel will quickly reveal if the true biological target lies elsewhere. The protocols and rationale presented herein are designed to empower research teams to unlock the therapeutic potential of this novel chemical series with scientific rigor and efficiency.

References

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Spectroscopic Characterization of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone, a molecule of interest in pharmaceutical research due to its α-amino ketone scaffold. As experimental spectra for this specific molecule (CAS No. 1146080-72-9) are not widely published, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and comparative data presented herein offer a robust framework for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.

Molecular Structure and Synthetic Context

The structural integrity of a synthesized compound is paramount in drug development. Spectroscopic techniques provide a definitive fingerprint of a molecule's architecture. The compound this compound incorporates several key functional groups: a 4-chlorophenyl ring, a ketone, an α-tertiary amine, a piperidine ring, and a secondary alcohol. Each of these features will give rise to characteristic signals in the various spectra.

Plausible Synthetic Route

A common and logical approach to synthesize this target molecule is through the nucleophilic substitution of an α-haloketone with a cyclic secondary amine. Specifically, 2-bromo-1-(4-chlorophenyl)ethanone can be reacted with 3-hydroxypiperidine. The basic nitrogen of the piperidine displaces the bromide, forming the C-N bond and yielding the final product.

Caption: Plausible synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift ranges for analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different proton environments, their electronic environments, and their neighboring protons. The analysis assumes a standard solvent like deuterochloroform (CDCl₃).

Proton LabelPredicted δ (ppm)Predicted MultiplicityIntegrationRationale & Notes
H-a (Aromatic)7.8 - 8.0d (J ≈ 8.5 Hz)2HProtons ortho to the carbonyl group are deshielded.
H-b (Aromatic)7.4 - 7.6d (J ≈ 8.5 Hz)2HProtons meta to the carbonyl group.
H-c (CH₂)~3.8s2HMethylene protons alpha to the ketone. Singlet is expected due to no adjacent protons.
H-d (CH-OH)3.6 - 3.9m1HMethine proton attached to the hydroxyl-bearing carbon; deshielded by the -OH group.
H-e, H-f (Piperidine)2.2 - 3.0m4HProtons on carbons alpha to the piperidine nitrogen (C2 and C6). Complex multiplets due to coupling with adjacent protons.
H-g, H-h (Piperidine)1.5 - 2.0m4HRemaining piperidine ring protons (C4 and C5).
H-i (OH)1.5 - 4.0br s1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[1][2][3] It often appears as a broad singlet and will exchange with D₂O.[3]

Table 1: Predicted ¹H NMR Data for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse sequence. A spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • D₂O Shake (Optional): To confirm the hydroxyl proton, acquire a spectrum, then add 1-2 drops of D₂O, shake the tube vigorously, and re-acquire the spectrum. The -OH signal should disappear or significantly diminish.[3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type.

Carbon LabelPredicted δ (ppm)Rationale & Notes
C=O (Ketone)195 - 205Typical range for an aromatic ketone.[4]
C-1' (Aromatic)135 - 140Quaternary carbon attached to the carbonyl group.
C-2'/C-6' (Aromatic)129 - 132Aromatic CH carbons ortho to the carbonyl.
C-3'/C-5' (Aromatic)128 - 130Aromatic CH carbons meta to the carbonyl.
C-4' (Aromatic)138 - 142Quaternary carbon attached to the chlorine atom.
C-α (CH₂)60 - 70Methylene carbon alpha to the ketone and nitrogen.
C-3 (Piperidine)65 - 70CH carbon bearing the hydroxyl group.
C-2/C-6 (Piperidine)50 - 60Carbons alpha to the piperidine nitrogen.
C-4/C-5 (Piperidine)20 - 35Remaining piperidine ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3500 - 3200O-H stretch (alcohol)Strong, BroadThe broadness is due to hydrogen bonding.
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of sp² C-H bonds.
2950 - 2850C-H stretch (aliphatic)Medium-StrongCharacteristic of sp³ C-H bonds in the piperidine ring and the α-methylene group.
~1685C=O stretch (ketone)StrongThe frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[4][5][6]
1600, 1475C=C stretch (aromatic)Medium-WeakOvertone bands characteristic of the aromatic ring.
1300 - 1000C-N stretch, C-O stretchMedium-StrongThese signals are often found in the fingerprint region and can be complex.
~830C-H bend (aromatic, para)StrongOut-of-plane bending for a 1,4-disubstituted aromatic ring.
~750C-Cl stretchStrongCharacteristic absorption for an aryl chloride.

Table 3: Predicted Characteristic IR Absorption Bands.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, pure compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Ion

The molecular formula is C₁₃H₁₆ClNO₂. The nominal molecular weight is 269 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺) will appear as a characteristic isotopic cluster:

  • M⁺: Corresponding to the ³⁵Cl isotope.

  • M+2: Corresponding to the ³⁷Cl isotope. The relative intensity of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Predicted Fragmentation Pathways

The fragmentation of α-amino ketones is often driven by cleavage at the bonds alpha to the carbonyl group and the nitrogen atom.

Fragmentation_Pathway cluster_frags Key Fragmentation Pathways parent This compound m/z = 269/271 frag1 4-Chlorobenzoyl cation m/z = 139/141 parent:f0->frag1:f0 α-cleavage frag2 3-Hydroxypiperidinylmethyl radical cation m/z = 130 parent:f0->frag2:f0 α-cleavage

Caption: Primary α-cleavage fragmentation pathways.

  • α-Cleavage (Pathway 1): The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl carbon and the α-carbon. This would lead to the formation of the highly stable 4-chlorobenzoyl cation at m/z 139 (³⁵Cl) and 141 (³⁷Cl) . This is often the base peak in the spectrum.

  • α-Cleavage (Pathway 2): Cleavage can also occur at the bond between the nitrogen and the α-carbon, leading to a fragment corresponding to the piperidine portion. A common fragmentation for amines is cleavage of the bond beta to the nitrogen, resulting in a stable iminium ion. For instance, cleavage of the bond between the α-carbon and the piperidine ring could lead to the [M - C₈H₆ClO]⁺ fragment at m/z 114 .

  • Loss of Water: The presence of a hydroxyl group can lead to the loss of a neutral water molecule (18 Da), resulting in a peak at m/z 251/253 .

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ at m/z 270/272. Electron ionization (EI) would lead to the molecular ion M⁺ and more extensive fragmentation.

  • Analysis: Acquire a full scan mass spectrum to identify the molecular ion cluster. Perform tandem MS (MS/MS) on the parent ion to confirm the proposed fragmentation patterns.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The predicted NMR, IR, and MS data are grounded in fundamental principles and comparative analysis of similar structures. For researchers in the field, this information serves as a valuable reference for confirming the successful synthesis and purity of the target compound, ensuring the integrity of subsequent biological and pharmacological studies.

References

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A Technical Guide to Investigating the Therapeutic Potential of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a synthetic organic compound (CAS NO. 1146080-72-9) that, while not extensively characterized in public-domain literature, possesses a unique constellation of structural motifs highly pertinent to modern pharmacology.[1] This guide provides a comprehensive framework for elucidating its therapeutic potential by dissecting its structure, hypothesizing plausible biological targets based on established structure-activity relationships (SAR) of its core components, and detailing a rigorous, multi-tiered experimental workflow for target identification and validation. We will explore the causality behind each experimental choice, grounding our approach in the principles of modern drug discovery.

Compound Profile and Rationale for Investigation

The subject molecule is composed of three key pharmacophores: a 4-chlorophenyl group, an ethanone linker, and a 3-hydroxy-piperidine moiety. The strategic combination of these fragments provides a strong rationale for its investigation as a potential therapeutic agent.

  • Piperidine Scaffold: The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and natural alkaloids.[2] Its derivatives exhibit a vast range of pharmacological activities, including analgesic, antipsychotic, anticancer, and anti-inflammatory effects, making it a privileged scaffold in medicinal chemistry.[3][4]

  • 3-Hydroxy Substitution: The hydroxyl group at the 3-position of the piperidine ring introduces a critical hydrogen bond donor/acceptor site. This functional group can significantly influence binding affinity, selectivity, and pharmacokinetic properties. 3-Hydroxy-piperidine itself is a key building block for compounds targeting neurological disorders and cancers.[5]

  • 4-Chlorophenyl Moiety: The presence of a halogenated phenyl ring is a common feature in many potent and selective ligands. The chloro-substituent can enhance binding affinity through hydrophobic and halogen-bonding interactions and often improves metabolic stability. This group is found in numerous active compounds, from kinase inhibitors to potent analgesics.[6][7]

Given this structural makeup, the compound warrants investigation into several high-value therapeutic areas, primarily within oncology, neuroscience, and pain management.

Hypothesized Therapeutic Target Classes

Based on extensive analysis of structurally analogous compounds, we can formulate several primary hypotheses regarding the potential biological targets of this compound.

Hypothesis A: Kinase Inhibition (e.g., Akt, other AGC kinases)

The 4-chlorophenyl group is a key feature in several kinase inhibitors. For instance, AZD5363 (Capivasertib), a potent Akt inhibitor, features a similar N-substituted piperidine core and demonstrated significant tumor growth inhibition in preclinical models.[6] The ethanone linker and hydroxylated piperidine could confer novel selectivity across the kinome.

Hypothesis B: Opioid Receptor Modulation

The piperidine nucleus is the foundational scaffold of morphine and many synthetic opioids.[8] Numerous 4-phenyl-piperidine derivatives exhibit potent analgesic activity. A study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives confirmed that this structural class possesses significant analgesic properties, validating the potential for interaction with opioid receptors or related pain pathways.[7]

Hypothesis C: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism

Substituted piperidines and piperazines are classic scaffolds for targeting monoamine GPCRs, such as serotonin (5-HT) and dopamine (D2) receptors, which are central to the treatment of psychiatric and neurological disorders.[9] The overall structure bears resemblance to scaffolds known to interact with these receptors.

Hypothesis D: Ion Channel Modulation (e.g., Vanilloid Receptor 1 - TRPV1)

Certain piperazine and piperidine carboxamides have been identified as potent antagonists of the TRPV1 ion channel, a key target in pain and inflammation research.[10] The combination of an aromatic group and a substituted nitrogen-containing heterocycle is consistent with ligands that modulate this channel.

A Phased Strategy for Target Identification and Validation

A systematic, tiered approach is essential to efficiently identify and validate the primary biological target(s) of the compound. This workflow is designed to move from broad, probabilistic screening to specific, high-confidence validation.

graph "Experimental_Workflow" { layout="dot"; rankdir="TB"; splines="ortho"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

// Nodes subgraph "cluster_0" { label="Phase 1: In Silico & Broad Screening"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; A [label="In Silico Target Prediction\n(SwissTargetPrediction, PASS)"]; B [label="Broad Panel Screening\n(e.g., Eurofins SafetyScreen44™)"]; C [label="Initial Hit Identification\n(Binding Affinity >50% @ 10µM)"]; }

subgraph "cluster_1" { label="Phase 2: Hit Confirmation & Orthogonal Validation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Dose-Response Binding Assays\n(Determine Ki / Kd)"]; E [label="Primary Functional Assays\n(e.g., Kinase Activity, Ca2+ Flux)"]; F [label="Orthogonal Functional Assays\n(e.g., cAMP, Membrane Potential)"]; }

subgraph "cluster_2" { label="Phase 3: Cellular & Mechanistic Studies"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Cell-Based Target Engagement\n(e.g., NanoBRET™, CETSA®)"]; H [label="Downstream Signaling Analysis\n(Western Blot, qPCR)"]; I [label="Phenotypic Assays\n(e.g., Proliferation, Migration, Cytotoxicity)"]; }

// Edges A -> B [label="Guide Panel Selection"]; B -> C [label="Data Analysis"]; C -> D [label="Prioritize Hits"]; D -> E [label="Confirm Direct Interaction"]; E -> F [label="Validate Mechanism"]; F -> G [label="Transition to Cellular Models"]; G -> H [label="Confirm MoA in situ"]; H -> I [label="Link Target to Cellular Function"];

// Styling edge [color="#5F6368"]; {rank=same; A; B; C;} {rank=same; D; E; F;} {rank=same; G; H; I;} }

Caption: A multi-phase workflow for target identification and validation.

Detailed Experimental Protocols

The following protocols represent core methodologies for testing the primary hypotheses.

Protocol: Kinase Activity Profiling (Hypothesis A)

Objective: To determine if the compound inhibits the activity of a panel of protein kinases, with a focus on the AGC kinase family (including Akt).

Methodology: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to kinase inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). For Akt1, a suitable substrate is GSK3α peptide.

    • Prepare a 10 mM stock of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO, then dilute further in reaction buffer to create 2X compound solutions.

    • Reconstitute ADP-Glo™ Reagent and Kinase Detection Substrate according to the manufacturer's protocol.

  • Kinase Reaction:

    • Add 5 µL of 2X test compound solution to the wells of a white, 384-well assay plate. Include "no compound" (vehicle) and "no enzyme" controls.

    • To initiate the reaction, add 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness Check: The protocol is self-validating through the use of positive (vehicle) and negative (no enzyme) controls. A known potent inhibitor for the target kinase (e.g., an Akt inhibitor for an Akt assay) should be run in parallel to confirm assay performance.

Protocol: GPCR Functional Assay - Calcium Flux (Hypotheses C & D)

Objective: To measure the compound's ability to agonize or antagonize Gq-coupled GPCRs or ion channels that flux calcium (like TRPV1).

Methodology: FLIPR® Calcium Assay

This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to detect changes in intracellular calcium concentration upon receptor activation.

Step-by-Step Protocol:

  • Cell Culture & Plating:

    • Culture HEK293 cells stably expressing the target receptor (e.g., 5-HT2A receptor) in appropriate media.

    • Seed the cells into black-walled, clear-bottom 384-well plates and grow to confluence (24-48 hours).

  • Dye Loading:

    • Prepare a loading buffer containing the Fluo-4 AM dye and an organic anion transport inhibitor like probenecid (to prevent dye leakage).

    • Aspirate the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation & Assay:

    • Prepare a serial dilution of the test compound in assay buffer.

    • Place the cell plate and the compound plate into a fluorescent imaging plate reader (e.g., Molecular Devices FLIPR® Penta).

    • Agonist Mode: The instrument adds the test compound to the cells and immediately begins reading fluorescence. An increase in fluorescence indicates receptor activation.

    • Antagonist Mode: The instrument first adds the test compound and incubates for a set period (e.g., 15-30 minutes). It then adds a known agonist at an EC₈₀ concentration and reads fluorescence. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis:

    • Calculate the response (e.g., max-min fluorescence) for each well.

    • Normalize the data to vehicle (0% activity) and a known full agonist/antagonist (100% activity).

    • Plot the percent activity versus log concentration and fit to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Trustworthiness Check: This system is validated by including a known reference agonist and antagonist for the target receptor. Untransfected parental cells should also be tested to rule out non-specific compound effects.

graph "Signaling_Pathway" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

// Nodes subgraph "cluster_pathway" { label="Hypothetical Gq-Coupled GPCR Pathway"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Test Compound\n(Antagonist)", fillcolor="#EA4335"]; Agonist [label="Known Agonist\n(e.g., Serotonin)"]; GPCR [label="GPCR\n(e.g., 5-HT2A)"]; Gq [label="Gq Protein"];

}

// Edges Agonist -> GPCR [color="#34A853"]; Compound -> GPCR [label="Blocks", color="#EA4335", style="dashed", arrowhead="tee"]; GPCR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; Ca -> Response; PKC -> Response; }

Caption: Antagonism of a Gq-coupled GPCR pathway, measurable by calcium flux.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. A hypothetical results table for initial screening is presented below.

Target ClassRepresentative TargetAssay TypeResult (IC₅₀ / EC₅₀)Potency Rank
Kinase Akt1ADP-Glo™850 nM1
ROCK1ADP-Glo™> 10 µM4
GPCR 5-HT2ACalcium Flux1.2 µM (antagonist)2
D2cAMP> 10 µM4
Opioid µ-OpioidRadioligand Binding5.6 µM (Ki)3
Ion Channel TRPV1Calcium Flux> 10 µM4

Interpretation: Based on this hypothetical data, the compound shows the highest potency against the Akt1 kinase, with secondary activity as a 5-HT2A antagonist. The µ-opioid receptor binding is significantly weaker, and no activity is observed at ROCK1, D2, or TRPV1 at concentrations up to 10 µM. This would prioritize further investigation into the compound's potential as an anti-cancer agent via Akt inhibition, with potential CNS side effects to be monitored due to the 5-HT2A activity.

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for drug discovery. The outlined hypothesis-driven framework provides a clear and robust path to elucidate its mechanism of action and therapeutic potential. Initial screening efforts should focus on kinase panels and broad GPCR binding assays. Positive hits must be rigorously validated through orthogonal functional and cell-based assays to confirm the mechanism of action and build a compelling case for progression into more complex disease models and lead optimization campaigns.

References

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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • Rekka, E., et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Free Radical Biology and Medicine, 21(1), 109-15. [Link]

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  • ResearchGate. Representative 2-substituted piperidine-containing pharmaceuticals. [Link]

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  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(11), 5897. [Link]

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  • National Institutes of Health. (2021). Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 834-840. [Link]

  • Issabekova, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Experimental Biology and Medicine. [Link]

  • National Institutes of Health. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 76(Pt 11), 1779-1782. [Link]

  • Valenzano, K. J., et al. (2003). N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties: I. In Vitro Characterization and Pharmacokinetic Properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386. [Link]

Sources

The Chlorophenyl Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its combination with a chlorophenyl moiety gives rise to a class of compounds with remarkable versatility and significant therapeutic impact, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive review of the medicinal chemistry of chlorophenyl piperidine compounds. It delves into the strategic role of the chlorine substituent, explores key synthetic methodologies, analyzes structure-activity relationships (SAR) across various drug classes, and examines the pharmacokinetic profiles of these vital compounds. Through detailed case studies of prominent drugs such as Haloperidol and Loperamide, this guide illuminates the enduring importance and future potential of the chlorophenyl piperidine core in drug discovery.

Introduction: The Strategic Importance of the Chlorophenyl Piperidine Moiety

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of drug design, valued for its ability to confer favorable physicochemical properties such as basicity, which can aid in aqueous solubility, and a three-dimensional structure that allows for precise interactions with biological targets.[1][3] When substituted with a chlorophenyl group, the resulting scaffold gains a new layer of chemical and pharmacological complexity that medicinal chemists have expertly exploited.

The "Magic Chloro" Effect:

The chlorine atom is far from a simple bulky substituent. Often referred to as a "magic chloro," its inclusion in a drug molecule can lead to profound, sometimes unexpected, improvements in biological activity and pharmacokinetic properties.[4] Key contributions of the chlorine atom include:

  • Modulating Lipophilicity: Chlorine increases the overall hydrophobic character of a molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within protein targets.[5]

  • Altering Electronic Properties: As an electron-withdrawing group, chlorine can modulate the pKa of the piperidine nitrogen and influence the electronic density of the aromatic ring, thereby affecting drug-receptor interactions.[6]

  • Blocking Metabolism: Strategically placed chlorine atoms can act as "metabolic blockers," preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) at that position and thereby increasing the drug's half-life and oral bioavailability.[5]

  • Enhancing Binding Affinity: The chlorine atom can participate in favorable halogen bonding and other non-covalent interactions within a receptor's binding site, leading to increased potency.[5][6]

The positional isomerism of the chlorine on the phenyl ring (ortho-, meta-, or para-) is also a critical determinant of a compound's pharmacological profile, influencing its selectivity and affinity for different biological targets.

Synthetic Strategies for Chlorophenyl Piperidine Scaffolds

The construction of the chlorophenyl piperidine core is a well-trodden path in synthetic organic chemistry, with several robust methods available. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The 4-(4-chlorophenyl)piperidin-4-ol is a particularly valuable intermediate in the synthesis of multiple drugs, including the antipsychotic Haloperidol and the antidiarrheal agent Loperamide.[7]

Key Synthetic Approaches

Two primary retrosynthetic disconnections dominate the field:

  • Formation of the Piperidine Ring: Building the heterocyclic ring onto a pre-existing chlorophenyl fragment.

  • Arylation of a Pre-formed Piperidine: Attaching the chlorophenyl group to a piperidine precursor.

A common industrial route to the key intermediate 4-(4-chlorophenyl)piperidin-4-ol involves a multi-step synthesis starting from readily available aromatic aldehydes and cyclic amines.[8] One established method involves the reaction of 4-chloro-α-methylstyrene with ammonium chloride and formaldehyde, followed by cyclization and hydrolysis.[8]

Representative Experimental Protocol: Synthesis of 4-(4-chlorophenyl)piperidin-4-ol

This protocol is a generalized representation based on established chemical principles and may require optimization.

Step 1: Cyclization and Salt Formation

  • To a stirred solution of ammonium chloride and formaldehyde in a suitable solvent (e.g., methanol/water), add 4-chloro-α-methylstyrene.

  • Heat the reaction mixture to approximately 60°C until the solution becomes clear.

  • Add methanol and continue the reaction at 45°C for 4 hours.

  • Distill off the methanol under reduced pressure.

  • Add concentrated hydrochloric acid and heat the mixture, first at 40-50°C for 30 minutes, then at 95-100°C for 4 hours.

  • Allow the reaction to cool and stand overnight.

  • Carefully basify the mixture with an aqueous solution of sodium hydroxide to a pH of 10-11, which precipitates the crude product.

Step 2: Purification

  • Filter the resulting solid and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(4-chlorophenyl)piperidin-4-ol as a white to off-white solid.[8]

G cluster_build Route A: Building the Piperidine Ring cluster_couple Route B: Arylation of Piperidine A_Start 4-Chloro-α-methylstyrene + Formaldehyde + Ammonium Chloride A_Intermediate Cyclization & Hydrolysis A_Start->A_Intermediate Reaction A_Product 4-(4-chlorophenyl)piperidine Scaffold A_Intermediate->A_Product Workup B_Start Piperidinone Precursor + 4-Chlorophenylboronic Acid or 4-Chlorobromobenzene B_Intermediate Suzuki or Buchwald-Hartwig Coupling B_Start->B_Intermediate Pd-catalyzed Reaction B_Product 4-(4-chlorophenyl)piperidine Scaffold B_Intermediate->B_Product Deprotection/ Modification

Caption: General synthetic strategies for chlorophenyl piperidine cores.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The chlorophenyl piperidine scaffold is a prolific pharmacophore, particularly for drugs targeting the CNS. The substitution pattern on both the phenyl and piperidine rings dictates the therapeutic application.

Antipsychotics: The Butyrophenone Class

Haloperidol , a cornerstone of antipsychotic therapy, exemplifies the butyrophenone class. It features a 4-(4-chlorophenyl)-4-hydroxypiperidine core linked to a p-fluorobutyrophenone moiety.[9]

  • Mechanism of Action: Haloperidol's primary mechanism is the potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[10][11][12] This blockade is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[10][11]

  • SAR Insights:

    • The tertiary alcohol and the 4-chlorophenyl group at the C4 position of the piperidine are crucial for activity.

    • The fluorine atom on the butyrophenone phenyl ring enhances potency.

    • The three-carbon chain between the piperidine nitrogen and the ketone is optimal for D2 receptor affinity.

G cluster_haloperidol Haloperidol SAR cluster_receptor Dopamine D2 Receptor Haloperidol 4-(4-chlorophenyl)-4-hydroxypiperidine |  Butyrophenone Linker |  p-Fluorophenyl Receptor { Hydrophobic Pocket |  H-Bond Acceptor |  Aromatic Binding Site} Haloperidol:f0->Receptor:p0 Crucial for Anchoring Haloperidol:f1->Receptor:p1 Optimal Length (3 Carbons) Haloperidol:f2->Receptor:p2 Enhances Potency

Caption: Key SAR features of Haloperidol for D2 receptor antagonism.

Antidiarrheal Agents

Loperamide (Imodium®) is a peripherally acting opioid agonist that leverages the chlorophenyl piperidine scaffold.[13] It is structurally similar to haloperidol but its pharmacological action is localized to the gut.[13]

  • Mechanism of Action: Loperamide acts on the μ-opioid receptors in the myenteric plexus of the large intestine.[14][15] This action decreases the tone of the intestinal smooth muscles, slowing transit time and allowing for greater absorption of water and electrolytes.[14][16][17]

  • SAR Insights:

    • The 4-(4-chlorophenyl)-4-hydroxypiperidine moiety is essential for its opioid receptor activity.

    • The large, lipophilic N,N-dimethyl-2,2-diphenylbutanamide side chain significantly increases its lipophilicity. This, combined with its high affinity for the P-glycoprotein efflux pump in the blood-brain barrier, severely restricts its entry into the CNS at therapeutic doses, preventing central opioid effects like euphoria and respiratory depression.[14][15]

Selective Serotonin Reuptake Inhibitors (SSRIs)

While Paroxetine (Paxil®) itself contains a 4-fluorophenyl group, its development highlights the importance of the substituted phenylpiperidine core in designing selective neurotransmitter reuptake inhibitors.[18] The principles derived from compounds like paroxetine are broadly applicable to the design of other CNS agents, including chlorophenyl piperidine analogues. The core structure, a (3S,4R)-4-aryl-3-(phenoxymethyl)piperidine, is key to its function.[19]

  • Mechanism of Action: Paroxetine is a potent and selective inhibitor of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[18]

  • SAR Insights:

    • The trans stereochemistry between the C3 and C4 substituents is critical for high-affinity binding to SERT.

    • The nature and position of the halogen on the C4-phenyl ring (fluoro in paroxetine, but chloro in many analogues) significantly influences potency and selectivity.

    • The C3-phenoxymethyl group interacts with a key region of the transporter protein.

Pharmacokinetic and Toxicological Profile

The pharmacokinetic properties of chlorophenyl piperidine drugs are heavily influenced by the presence and position of the chlorine atom.

  • Absorption and Distribution: These compounds are typically lipophilic, leading to good oral absorption and distribution into tissues, including the CNS (unless specifically designed to be peripherally restricted, like loperamide).

  • Metabolism: The liver is the primary site of metabolism, often involving cytochrome P450 enzymes like CYP2D6 and CYP3A4.[10][20] The chlorine atom can direct metabolism to other parts of the molecule by sterically hindering or electronically deactivating adjacent sites. However, the aromatic ring itself can be a site of metabolism, for instance, through hydroxylation. For example, m-chlorophenylpiperazine (mCPP), a metabolite of several psychiatric drugs, is hydroxylated by CYP2D6.[20]

  • Excretion: Metabolites are primarily excreted in the urine.[10]

  • Toxicology: The toxicological profile is specific to each drug. For antipsychotics like haloperidol, dose-limiting toxicities are often related to on-target effects at the D2 receptor, leading to extrapyramidal symptoms.[12] The wide variability in the metabolism of some chlorophenyl piperazine/piperidine compounds, due to genetic polymorphisms in enzymes like CYP2D6, can lead to significant interindividual differences in plasma concentrations and clinical response, posing a challenge in clinical practice.[21][22]

Case Studies: Prominent Drugs

Case Study: Haloperidol
  • Core Structure: 4-(4-chlorophenyl)-4-hydroxypiperidine linked to a γ-fluoro-butyrophenone chain.

  • Therapeutic Role: A first-generation antipsychotic used for schizophrenia, acute psychosis, and Tourette syndrome.[9]

  • Mechanism of Action: Haloperidol is a potent D2 dopamine receptor antagonist.[10][11] Therapeutic doses typically result in the blockade of 60-80% of brain D2 receptors.[12] It also has weaker antagonist activity at serotonergic (5-HT2), adrenergic (α1), and histaminergic receptors, which contributes to its side-effect profile.[11]

G Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R Antagonizes Dopamine Dopamine Signaling (Mesolimbic Pathway) D2R->Dopamine Blocks Nigrostriatal Dopamine Signaling (Nigrostriatal Pathway) D2R->Nigrostriatal Blocks Symptoms Positive Symptoms of Psychosis (e.g., Hallucinations) Dopamine->Symptoms Reduces EPS Extrapyramidal Side Effects (Motor disturbances) Nigrostriatal->EPS Causes

Caption: Mechanism of action and side effects of Haloperidol.

Case Study: Loperamide
  • Core Structure: 4-(4-chlorophenyl)-4-hydroxypiperidine linked to a diphenylbutanamide side chain.[13]

  • Therapeutic Role: An over-the-counter antidiarrheal agent.[13]

  • Mechanism of Action: Loperamide is a μ-opioid receptor agonist that acts on receptors in the intestinal wall.[14][17] This activation inhibits peristalsis and fluid secretion, increasing intestinal transit time.[15] Its design brilliantly confines its action to the periphery, avoiding the CNS effects typical of opioids.

DrugCore StructurePrimary TargetKey Therapeutic UseCNS Penetration
Haloperidol 4-(4-chlorophenyl)-4-hydroxypiperidineDopamine D2 ReceptorAntipsychoticHigh
Loperamide 4-(4-chlorophenyl)-4-hydroxypiperidineμ-Opioid Receptor (gut)AntidiarrhealVery Low
Paroxetine (3S,4R)-4-(4-fluorophenyl)-3-phenoxymethyl-piperidineSerotonin TransporterAntidepressantHigh

Future Directions and Conclusion

The chlorophenyl piperidine scaffold remains a fertile ground for drug discovery. Current research continues to explore new applications and refine existing ones. Future directions include:

  • Novel Target Engagement: Applying the scaffold to new biological targets beyond the traditional CNS receptors.

  • Fine-tuning Selectivity: Developing analogues with improved selectivity for receptor subtypes to minimize off-target side effects.

  • Bioisosteric Replacement: Investigating replacements for the chloro-substituent to further optimize pharmacokinetic and pharmacodynamic properties.

References

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Methodological & Application

Application Note: Quantitative Analysis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone in Pharmaceutical Formulations and Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a synthetic compound featuring a chlorophenyl moiety and a hydroxy-piperidine group, making it a molecule of interest in pharmaceutical research and development.[1][2] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control, and ensuring therapeutic efficacy and safety. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound in various matrices. The protocols herein are designed to be self-validating, adhering to the principles of scientific integrity and regulatory expectations.

Guiding Principles of Method Development

The analytical strategy for this compound is predicated on its physicochemical properties. The presence of a chromophore in the chlorophenyl group suggests amenability to UV detection, while the polar hydroxy-piperidine moiety and the overall molecular weight make it an excellent candidate for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity and the complexity of the sample matrix.

This guide will detail two primary analytical approaches:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for the quantification of the active pharmaceutical ingredient (API) in bulk and finished dosage forms.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma and urine, offering superior sensitivity and selectivity.

All proposed methods are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation to ensure data integrity and regulatory compliance.[3][4][5][6][7]

Part 1: RP-HPLC-UV Method for Pharmaceutical Formulations

This method is designed for the routine quality control of this compound in pharmaceutical preparations, such as tablets or capsules.

Causality of Experimental Choices
  • Stationary Phase: A C18 stationary phase is selected due to its versatility and proven efficacy in retaining moderately polar to nonpolar compounds.[8] The hydrophobicity of the chlorophenyl group will ensure adequate retention.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure efficient separation and sharp peak shapes. The addition of a small amount of formic acid is crucial to protonate the piperidine nitrogen, which minimizes peak tailing and improves chromatographic performance.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl moiety (e.g., around 248 nm) provides good sensitivity and selectivity for the analyte.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Chromatographic Conditions

ParameterValue
HPLC System Quaternary pump, autosampler, column oven, UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 248 nm
Run Time 10 minutes

2. Reagent and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic Acid: LC-MS grade

  • Reference Standard: this compound (purity >98%)

  • Diluent: Acetonitrile:Water (50:50, v/v)

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation

  • Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose and transfer to a suitable volumetric flask. Add diluent to about 70% of the volume, sonicate for 15 minutes, and then dilute to volume. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform five replicate injections of a mid-range standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

6. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample preparations from the linear regression of the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: RP-HPLC-UV workflow for quantification.

Part 2: LC-MS/MS Method for Biological Matrices

For the quantification of this compound in biological fluids such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

Causality of Experimental Choices
  • Ionization: Electrospray ionization (ESI) in positive ion mode is selected as the piperidine nitrogen is readily protonated, leading to a strong [M+H]+ signal.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • Sample Preparation: Solid-phase extraction (SPE) is recommended for complex biological matrices to remove proteins and phospholipids that can cause matrix effects and interfere with ionization.[9] A mixed-mode cation exchange SPE sorbent is ideal for selectively retaining the basic analyte.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Chromatographic Conditions

ParameterValue
LC System UPLC/UHPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B, 0.5-2.5 min: 5-95% B, 2.5-3.0 min: 95% B, 3.0-3.1 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Mass Spectrometer Settings

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transition To be determined by direct infusion of the reference standard. A plausible transition would be based on the fragmentation of the protonated molecule (m/z 254.7)

3. Sample Preparation (Plasma)

  • Pre-treatment: To 100 µL of plasma, add 25 µL of an internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with FDA guidelines, including the assessment of:[3][10][11][12]

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualization of Bioanalytical Workflow

Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Pretreatment Sample Pre-treatment (with Internal Standard) Sample_Collection->Sample_Pretreatment SPE Solid-Phase Extraction (SPE) Sample_Pretreatment->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Pharmacokinetic_Modeling Pharmacokinetic Modeling Data_Analysis->Pharmacokinetic_Modeling

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The RP-HPLC-UV method is well-suited for quality control in pharmaceutical manufacturing, while the LC-MS/MS method offers the necessary sensitivity and selectivity for bioanalytical applications. Adherence to the described protocols and validation guidelines will ensure the generation of high-quality, reproducible data essential for drug development and regulatory submissions.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Premier Consulting. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone. [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound, 98+% C13H16ClNO2, MW: 253.73. [Link]

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by RP-HPLC. [Link]

Sources

A Robust and Validated HPLC-MS/MS Protocol for the Quantitative Analysis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone in human plasma. Developed for the demanding environment of pharmaceutical development, this protocol employs a straightforward protein precipitation for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The methodology is grounded in established bioanalytical principles and aligns with regulatory expectations for method validation as set forth by the FDA.[1][2] This document provides a comprehensive framework, including the scientific rationale for key experimental choices, to ensure technical accuracy and robust, reproducible results essential for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a synthetic organic compound with a molecular weight of 253.73 g/mol and a formula of C13H16ClNO2.[3] Its structure suggests a potential role as a pharmaceutical intermediate or a metabolite of a parent drug candidate. The accurate measurement of such compounds in biological matrices is a cornerstone of drug development, providing critical data for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The complexity of human plasma, with its high protein content and endogenous components, necessitates an analytical method with high sensitivity and selectivity. HPLC-MS/MS has become the definitive technique for small molecule bioanalysis, offering unparalleled performance in complex sample matrices.[4][5][6] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection provides exceptional specificity.[6] This protocol leverages the power of Multiple Reaction Monitoring (MRM), a tandem MS technique that offers superior sensitivity and selectivity for quantitative analysis by monitoring specific precursor-to-product ion transitions.[7][8][9]

This guide is designed to provide drug development professionals with a self-validating system, explaining not just the steps to be followed, but the causality behind them, ensuring the protocol is both reliable and adaptable.

Integrated Analytical Workflow

The end-to-end process is streamlined for efficiency, from sample preparation through to data analysis, minimizing potential for error and maximizing throughput.

G cluster_prep I. Sample Preparation cluster_analysis II. HPLC-MS/MS Analysis cluster_data III. Data Processing Plasma Human Plasma Sample (100 µL) IS Spike with Internal Standard Plasma->IS Precip Protein Precipitation (Ice-Cold Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant to Vial Vortex->Supernatant Injection Inject Sample (5 µL) Supernatant->Injection HPLC Reversed-Phase Chromatographic Separation Injection->HPLC Ionization Electrospray Ionization (ESI+) HPLC->Ionization MRM MRM Detection (Precursor → Product Ion) Ionization->MRM Integration Peak Area Integration MRM->Integration Calibration Construct Calibration Curve (Area Ratio vs. Concentration) Integration->Calibration Quantification Calculate Unknown Concentrations Calibration->Quantification Report Generate Final Report Quantification->Report

Caption: Overview of the complete bioanalytical workflow.

Materials and Reagents

Material/ReagentRecommended Grade/SupplierRationale for Selection
This compoundCertified Reference Standard (>99% purity)High purity is essential for accurate calibration and QC sample preparation.
Stable Isotope-Labeled Internal Standard (SIL-IS)Custom Synthesis or Specialty SupplierA SIL-IS is the gold standard as it co-elutes and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest accuracy.
Acetonitrile (ACN)LC-MS GradeHigh purity minimizes background noise and interfering adducts in the mass spectrometer.
WaterType I, 18.2 MΩ·cmPrevents contamination of the LC system and introduction of interfering ions.
Formic Acid (FA)LC-MS Grade (>99%)Promotes analyte protonation ([M+H]+) for enhanced ESI+ sensitivity and improves chromatographic peak shape.
Human Plasma (K2EDTA)Pooled, from an accredited bio-supplierPooled matrix provides a representative average for method development and validation.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid, cost-effective, and efficient technique for removing the bulk of interfering proteins from plasma samples prior to LC/MS analysis.[10] Acetonitrile is highly effective for this purpose.[11][12]

Step-by-Step Protocol:

  • Thaw and Equilibrate: Thaw all plasma samples (calibrators, QCs, unknowns) and allow them to reach room temperature. Gently vortex each tube to ensure homogeneity.

  • Aliquot Sample: Into a clean 1.5 mL polypropylene microcentrifuge tube, pipette 100 µL of human plasma.

  • Spike Internal Standard (IS): Add 10 µL of the IS working solution (e.g., 100 ng/mL in 50:50 ACN:Water) to all tubes except for "double blank" samples (matrix without analyte or IS).

  • Precipitating Agent Addition: Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of solvent to plasma ensures efficient protein removal.

  • Mix Thoroughly: Immediately cap and vortex the tubes vigorously for 30 seconds. This ensures complete denaturation and precipitation of plasma proteins.

  • Centrifuge: Place the tubes in a microcentrifuge and spin at ≥14,000 x g for 10 minutes at 4°C. This will create a compact protein pellet.

  • Supernatant Transfer: Carefully aspirate 300 µL of the clear supernatant without disturbing the pellet and transfer it into a 96-well plate or an HPLC vial with an insert.

  • Evaporation & Reconstitution (Optional, for higher sensitivity): For lower limits of quantification, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 150 µL of mobile phase A.

  • Seal and Inject: Seal the plate or cap the vials and place them in the autosampler maintained at 10°C to await injection.

G cluster_workflow Protein Precipitation Workflow Start 1. Aliquot 100 µL Plasma Spike 2. Add 10 µL Internal Standard Start->Spike Precipitate 3. Add 400 µL Ice-Cold ACN (0.1% FA) Spike->Precipitate Vortex 4. Vortex Vigorously (30s) Precipitate->Vortex Centrifuge 5. Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer 6. Transfer 300 µL Supernatant Centrifuge->Transfer Inject 7. Seal and Place in Autosampler Transfer->Inject

Caption: Detailed steps of the protein precipitation procedure.

HPLC-MS/MS System Configuration and Parameters

Rationale for System Choices:

  • Chromatography: A C18 reversed-phase column is ideal for retaining and separating small to medium polarity molecules like the target analyte. A fast gradient minimizes run time while ensuring separation from matrix components.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules.[13] The basic piperidine nitrogen in the analyte structure makes it readily protonated, favoring positive ion mode (ESI+) for high sensitivity.[14][15]

  • Detection: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[5][6]

Table 1: HPLC Parameters | Parameter | Setting | | :--- | :--- | | HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent | | Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm | | Column Temperature | 45°C | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.3 | 5 | | | 1.5 | 95 | | | 2.2 | 95 | | | 2.3 | 5 | | | 3.0 | 5 |

Table 2: Mass Spectrometer Parameters | Parameter | Setting | | :--- | :--- | | Mass Spectrometer | Sciex 6500+ QTRAP, Thermo TSQ Altis, or equivalent | | Ionization Mode | Electrospray Ionization (ESI), Positive | | IonSpray Voltage | +5500 V | | Source Temperature | 550°C | | Gas 1 (Nebulizer) | 55 psi | | Gas 2 (Heater) | 60 psi | | Curtain Gas | 35 psi | | MRM Transitions | Compound | Precursor (Q1) m/z | Product (Q3) m/z | Collision Energy (eV) | | | Analyte | 254.1* | To be determined | To be optimized | | | Internal Standard | e.g., 258.1 (d4-IS) | To be determined | To be optimized |

*Note on MRM Transitions: The precursor ion for the analyte is its protonated form, [M+H]+, which is calculated as 253.73 + 1.007 = 254.7, rounded to 254.1 for the monochlorinated isotopic pattern. The product ion(s) and optimal collision energy must be determined experimentally by infusing a standard solution of the analyte and performing a product ion scan.

Bioanalytical Method Validation (BMV)

To ensure the reliability of data for regulatory submissions, the method must be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry."[2] This establishes through documented evidence that the method is fit for its intended purpose.[1][16]

Key Validation Parameters:

  • Selectivity & Specificity: Analysis of at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or IS.

  • Calibration Curve: A curve with a minimum of six non-zero standards, spanning the expected concentration range. A linear regression with 1/x² weighting is typically appropriate. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy & Precision: Intra- and inter-day analysis of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High). Acceptance criteria are typically ±15% deviation from nominal for accuracy (±20% at LLOQ) and ≤15% CV for precision (≤20% at LLOQ).

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by the plasma matrix from multiple sources.

  • Recovery: The efficiency of the extraction process, comparing analyte response from extracted samples to unextracted standards.

  • Stability: A thorough investigation of analyte stability under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative (in autosampler).

Conclusion

This application note presents a detailed, robust, and scientifically-grounded HPLC-MS/MS protocol for the quantification of this compound in human plasma. By combining a simple and effective sample preparation technique with the sensitivity and selectivity of modern tandem mass spectrometry, this method is well-suited for high-throughput bioanalysis in a regulated drug development setting. Adherence to the described validation principles will ensure the generation of high-quality, reliable data for critical pharmacokinetic and toxicokinetic assessments.

References

  • Lange, V., et al. (2009). Multiple reaction monitoring for quantitative biomarker analysis in proteomics and metabolomics. J Chromatogr B Analyt Technol Biomed Life Sci, 877(13):1229-39. [Link]

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  • Mtoz Biolabs. Advantages and Disadvantages of Multiple Reaction Monitoring. Mtoz Biolabs. [Link]

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  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. [Link]

  • Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Kuzyk, M. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & Cellular Proteomics, 8(8), 1860-1877. [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]

  • AxisPharm. Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC–ESI–MS. ResearchGate. [Link]

  • Agilent Technologies. (2022). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Metherbi, M. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. [Link]

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  • Ho, C. S. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central. [Link]

  • Dong, M., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Shimadzu. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. Shimadzu. [Link]

  • Ji, A., et al. (2005). Simultaneous fast HPLC-MS/MS analysis of drug candidates and hydroxyl metabolites in plasma. ResearchGate. [Link]

  • Dong, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

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Application Notes: Synthesis and Utility of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1] Its defined three-dimensional conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing drug-target interactions. Within this class, α-amino ketones are particularly valuable synthons, serving as precursors for more complex molecules like amino alcohols and other heterocyclic systems.[2][3]

This document provides a detailed guide to the synthesis, purification, characterization, and application of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone (CAS No. 1146080-72-9).[4] This intermediate incorporates several key features: a halogenated phenyl ring, an α-amino ketone linkage, and a functionalized piperidine ring with a hydroxyl group. These features make it a versatile building block for constructing a diverse range of biologically active molecules, particularly those targeting the central nervous system or cardiovascular system.[5][6] We will explore not only the procedural steps but also the underlying chemical principles that govern the experimental choices, offering insights for researchers in drug discovery and development.

Section 1: Synthesis of this compound

Guiding Principle: The Nucleophilic Substitution Reaction

The synthesis of the title compound is achieved through a classical bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the nitrogen atom of 3-hydroxypiperidine, acting as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone. The bromine atom, being a good leaving group, is displaced.

The choice of an α-haloketone like 2-bromo-1-(4-chlorophenyl)ethanone is strategic; the electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[7] An inorganic base, such as potassium carbonate (K₂CO₃), is incorporated into the reaction. Its primary role is to act as a proton scavenger, neutralizing the hydrobromic acid (HBr) that is formed as a byproduct. This is crucial because the protonation of the piperidine nitrogen would render it non-nucleophilic, thereby quenching the reaction. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants while not interfering with the nucleophilic attack.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 2-Bromo-1-(4-chlorophenyl)ethanone P 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone A->P B 3-Hydroxypiperidine B->P C Potassium Carbonate (K₂CO₃) C->P Base D Acetonitrile (Solvent) D->P Solvent

Caption: Synthetic pathway for the target intermediate.

Detailed Synthesis Protocol

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)

  • 3-Hydroxypiperidine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-(4-chlorophenyl)ethanone (e.g., 10.0 g, 42.8 mmol).

  • Dissolve the starting material in 100 mL of anhydrous acetonitrile.

  • Add 3-hydroxypiperidine (4.76 g, 47.1 mmol) to the solution. A slight exotherm may be observed.

  • Add anhydrous potassium carbonate (11.8 g, 85.6 mmol). The addition of the base is critical to neutralize the HBr formed, driving the reaction to completion.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the 2-bromo-1-(4-chlorophenyl)ethanone spot indicates reaction completion.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

Section 2: Purification and Data

Guiding Principle: Chromatographic Separation

The crude product will likely contain unreacted starting materials, particularly 3-hydroxypiperidine, and minor side products. Given the moderate polarity of the target α-amino ketone, purification via silica gel column chromatography is the most effective method.[8] This technique separates compounds based on their differential adsorption to the polar silica stationary phase and their solubility in the non-polar/polar mobile phase. Less polar impurities will elute first with a solvent system of lower polarity (e.g., higher hexane content), while the more polar product requires a higher polarity mobile phase (e.g., increased ethyl acetate content) to elute from the column.

G A Crude Product from Reaction Work-up B Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Prepare Silica Column (Slurry Packed) C->D E Elute with Gradient Solvent System (Hexane -> Ethyl Acetate) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Yield Pure Product I->J

Caption: General workflow for purification by column chromatography.

Detailed Purification Protocol

Materials:

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

Procedure:

  • Prepare the column by slurry packing silica gel (approx. 100 g for 10 g of crude product) in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (approx. 20 g). Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared column.

  • Begin elution with 100% hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be:

    • Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • 80:20 Hexane:Ethyl Acetate until the product elutes.

  • Collect fractions (e.g., 20 mL each) and monitor them by TLC.

  • Combine the fractions containing the pure product (identified by a single spot on TLC).

  • Remove the solvent under reduced pressure to yield the purified this compound.

Typical Results and Data
ParameterResultMethod of Analysis
Yield 75-85%Gravimetric
Appearance Off-white to pale yellow solidVisual Inspection
Purity ≥98%HPLC
Melting Point 103-104 °C (literature dependent)Melting Point Apparatus

Section 3: Analytical Characterization

Confirming the identity and purity of the synthesized intermediate is paramount.[9] The following analytical methods are standard for characterizing α-amino ketones.[2][10]

TechniqueExpected Result
¹H NMR Signals corresponding to aromatic protons (chlorophenyl group), a singlet for the α-methylene protons (-CO-CH₂-N-), and multiplets for the piperidine ring protons, including a distinct signal for the proton on the hydroxyl-bearing carbon.
¹³C NMR A signal for the carbonyl carbon (~195-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 268.11, corresponding to the molecular formula C₁₃H₁₇ClNO₂.
HPLC A single major peak with a retention time characteristic of the compound under the specified conditions (e.g., C18 column, Acetonitrile:Water gradient).

Section 4: Application in Downstream Synthesis

The true value of this compound lies in its utility as a versatile intermediate.[11] The ketone functionality is a prime handle for further molecular elaboration. For instance, it can be stereoselectively reduced to a 1,2-amino alcohol, a key pharmacophore in many CNS and cardiovascular drugs.[5][6]

Guiding Principle: Ketone Reduction

A common downstream transformation is the reduction of the ketone to a secondary alcohol using a hydride reducing agent like sodium borohydride (NaBH₄). This reaction is highly efficient and proceeds under mild conditions. The resulting diastereomeric alcohols can often be separated or used as a mixture in the next synthetic step. This transformation opens the door to synthesizing more complex molecules, such as analogs of Lomerizine, a calcium channel blocker used for migraine prophylaxis.[12][13]

G Start 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone Product 1-(4-Chlorophenyl)-2- (3-hydroxy-piperidin-1-yl)ethanol (Diastereomeric Mixture) Start->Product Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Reagent->Product Reduction Further Further Elaboration: - Etherification - Esterification - Coupling Reactions Product->Further New Intermediate

Caption: Downstream application via ketone reduction.

Protocol: Reduction to 1,2-Amino Alcohol

Procedure:

  • Dissolve the synthesized intermediate (1.0 eq) in methanol in an ice bath (0°C).

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,2-amino alcohol product, which can be purified by column chromatography if necessary.

This new intermediate, with its two hydroxyl groups and a secondary amine, is primed for a wide array of subsequent chemical transformations, demonstrating the strategic value of the parent α-amino ketone.

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • What are the purific
  • CN101602748B - A kind of purification method of high-purity piperidine.
  • 1-(4-chloro-3-hydroxyphenyl)ethanone - C8H7ClO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
  • This compound CAS NO.1146080-72-9. Guidechem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone. Techemerge.
  • 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. NIH.
  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
  • Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine)
  • Preparation and Application of α-Imino Ketones through One-Pot Tandem Reactions Based on Heyns Rearrangement.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • Lomerizine | C27H30F2N2O3 | CID 3949. PubChem - NIH.
  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and pharmacological evaluation of 2-(1-alkylpiperidin-4-yl)-n-[(1r)-1-(4-fluorophenyl)-2-methylpropyl]acetamide Derivatives as Novel Antihypertensive Agents. PubMed.
  • Selective effects of lomerizine, a novel diphenylmethylpiperazine Ca2+ channel blocker, on cerebral blood flow in r

Sources

Application Notes and Protocols for Evaluating the Cellular Activity of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

The compound 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a synthetic molecule featuring a chlorophenyl group linked to a piperidine ring, a heterocyclic amine of significant interest in medicinal chemistry. Piperidine and its derivatives are foundational scaffolds in numerous FDA-approved drugs and are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, analgesic, and neuroprotective effects[1][2][3]. The presence of the 3-hydroxypiperidine moiety is particularly noteworthy, as it serves as a crucial intermediate in the synthesis of various pharmaceuticals, including treatments for cancer and cardiovascular diseases[4][5]. Furthermore, the chlorophenyl group is a common feature in compounds targeting kinases and other cellular signaling molecules[6].

Given the absence of specific literature on the direct biological effects of this compound, a rational, multi-faceted screening approach is warranted to elucidate its potential therapeutic activities. This guide provides a comprehensive suite of cell-based assays to systematically investigate its cytotoxic, apoptotic, and potential mechanistic activities. The protocols herein are designed to be robust and reproducible, providing researchers in drug discovery and development with the necessary tools to characterize this novel compound.

Strategic Assay Selection: A Multi-pronged Approach to Characterization

The initial characterization of a novel compound necessitates a tiered approach, beginning with broad assessments of cellular impact and progressively narrowing down to more specific mechanisms of action. The proposed workflow is designed to first establish the cytotoxic potential of the compound, followed by an investigation into the mode of cell death, and finally, to probe for effects on key cellular signaling pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis vs. Necrosis cluster_2 Phase 3: Mechanistic Insights A Compound Treatment (Dose-Response) B Cell Viability Assays (MTT, SRB) A->B Incubation C Annexin V-FITC / PI Staining B->C If Cytotoxic D Flow Cytometry Analysis C->D E Kinase Inhibition Profiling D->E Further Investigation F Calcium Imaging D->F Alternative Pathway G cluster_0 Cell Populations cluster_1 Flow Cytometry Quadrants A Live Cells (Annexin V-, PI-) Q3 Q3: Live A->Q3 B Early Apoptotic Cells (Annexin V+, PI-) Q4 Q4: Early Apoptotic B->Q4 C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) Q2 Q2: Late Apoptotic/Necrotic C->Q2 D Necrotic Cells (Annexin V-, PI+) Q1 Q1: Necrotic D->Q1

Figure 2: Interpretation of Annexin V/PI flow cytometry data.

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Harvest the cells by trypsinization. Collect the supernatant to include any floating (potentially apoptotic) cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

Part 3: Exploring Potential Mechanisms of Action

Based on the chemical structure of this compound, several potential mechanisms of action can be hypothesized and investigated.

Kinase Inhibition Profile

The presence of a chlorophenyl group is common in kinase inhibitors.[6] A broad kinase inhibition screen can provide valuable insights into the compound's molecular targets.

Approach:

  • Utilize a commercially available kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of recombinant kinases.

  • Select a panel that includes key kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), serine/threonine kinases (e.g., Akt, mTOR, CDKs), and non-receptor tyrosine kinases (e.g., Src family kinases).

  • Follow up on any significant "hits" with in-cell target engagement assays, such as Western blotting for downstream substrate phosphorylation.

Modulation of Calcium Signaling

Piperidine derivatives have been reported to interact with various ion channels, including calcium channels.[5] Intracellular calcium is a critical second messenger that regulates a multitude of cellular processes, including apoptosis.

Approach:

  • Use a fluorescent calcium indicator dye (e.g., Fluo-4 AM) to monitor changes in intracellular calcium concentration in real-time.

  • Load cells with the dye and then stimulate with the test compound.

  • Measure the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

  • An increase in fluorescence would indicate a rise in intracellular calcium, suggesting a potential effect on calcium channels or intracellular calcium stores.

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive initial profile of the cellular activity of this compound.

AssayPossible OutcomeInterpretation and Next Steps
MTT/SRB Low IC50/GI50 in cancer cells, high in normal cells The compound is potent and selective. Proceed to in vivo xenograft models.
Similar IC50/GI50 across all cell lines The compound exhibits general cytotoxicity. Consider derivatization to improve selectivity.
High IC50/GI50 The compound has low cytotoxic activity. Explore non-cytotoxic applications (e.g., anti-inflammatory, neuroprotective).
Annexin V/PI Increase in Annexin V+/PI- population The compound induces early apoptosis. Investigate the apoptotic pathway (caspase activation, mitochondrial membrane potential).
Increase in Annexin V+/PI+ and/or Annexin V-/PI+ populations The compound induces late apoptosis or necrosis. This may indicate a more aggressive or non-specific mode of cell killing.
Kinase Screen Inhibition of specific kinases The compound may act as a kinase inhibitor. Validate with in-cell target engagement and downstream signaling analysis.
Calcium Imaging Increase in intracellular calcium The compound may modulate calcium channels or stores. Further electrophysiological studies would be warranted.

Conclusion

This application note provides a structured and scientifically grounded approach to characterizing the cellular activities of the novel compound this compound. By systematically evaluating its cytotoxicity, mode of cell death, and potential molecular targets, researchers can efficiently and effectively elucidate its therapeutic potential. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for drug discovery and development professionals.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • de Oliveira, R. B., de Oliveira, G. P., de Castro, R. D., da Silva, A. C. G., de Faria, A. R., & de Paula, J. R. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 13(10), e0204557. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. PubChem. [Link]

  • ResearchGate. (n.d.). Cellular characterisation of piperidine-, morpholine- and.... [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • Zhang, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 11, 1247021. [Link]

  • An, F., & Li, W. (2022). A review for cell-based screening methods in drug discovery. Journal of Traditional and Complementary Medicine, 12(4), 323-330. [Link]

  • Science.gov. (n.d.). high-throughput cell-based assay: Topics by Science.gov. [Link]

  • National Institutes of Health. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • van der Vliet, A., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical biology & drug design, 92(2), 1575-1584. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Ahmad, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64–67. [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. [Link]

  • Coutts, R. T., et al. (1990). Synthesis and pharmacological evaluation of acyl derivatives of phenelzine. Research communications in chemical pathology and pharmacology, 67(1), 3–15. [Link]

  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxypiperidin-1-yl)-2,2-diphenyl- N-dimethyl-butanamide. [Link]

  • ResearchGate. (n.d.). (PDF) N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]

  • Kamiński, K., et al. (2019). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 24(18), 3244. [Link]

  • Hu, G., et al. (2018). Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & medicinal chemistry letters, 28(2), 113–118. [Link]

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Sources

Application Notes and Protocols for the Dissolution of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a synthetic compound featuring a piperidine moiety and an α-chloro ketone group. Such compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1] The α-chloro ketone functional group, while a versatile synthetic handle, introduces potential challenges related to compound stability and reactivity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound for various experimental applications. The protocols outlined herein are designed to ensure compound integrity, maximize solubility, and provide a basis for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Predicted Solubility

A thorough understanding of the physicochemical properties of a compound is paramount for the development of a robust dissolution protocol. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₁₆ClNO₂Internal Calculation
Molecular Weight253.73 g/mol Internal Calculation
Predicted Boiling Point412.4 ± 45.0 °CVendor Data
Predicted pKa14.72 ± 0.20Vendor Data
Predicted LogP2.543Cheméo[3]
Predicted Aqueous Solubility (LogS)-2.82 mol/LCheméo[3]

Causality Behind Property Significance:

  • Molecular Weight: Influences the mass of compound needed to achieve a desired molar concentration.

  • pKa: The predicted pKa suggests the compound is weakly acidic, likely due to the hydroxyl group. However, the piperidine nitrogen can be protonated under acidic conditions, which can significantly impact solubility.

  • LogP: The predicted octanol-water partition coefficient (LogP) of 2.543 indicates that the compound is moderately hydrophobic, suggesting limited aqueous solubility.

  • Aqueous Solubility (LogS): The predicted low aqueous solubility underscores the necessity of using organic solvents for preparing stock solutions.

Core Directive: Solvent Selection and Stock Solution Preparation

Based on the predicted physicochemical properties, a tiered approach to solvent selection is recommended. The primary objective is to prepare a high-concentration stock solution that can be subsequently diluted into aqueous buffers or cell culture media for final experimental concentrations.

Recommended Solvents
  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

    • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[4] It is a standard solvent for preparing stock solutions in drug discovery for in vitro assays.

  • Secondary Recommendations: Ethanol, N,N-Dimethylformamide (DMF)

    • Rationale: If DMSO is incompatible with a specific assay, ethanol or DMF can be considered as alternatives. A related compound, 1-(4-Chlorophenyl)piperazine, shows good solubility in DMF and ethanol (30 mg/mL).[5]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in many biological assays.

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 253.73 g/mol * (1000 mg / 1 g) = 2.5373 mg

  • Weigh the compound:

    • Accurately weigh approximately 2.54 mg of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial. Record the exact weight.

  • Add DMSO:

    • Add the calculated volume of sterile DMSO to the tube containing the compound. For example, if you weighed exactly 2.54 mg, add 1.0 mL of DMSO.

    • Self-Validating Step: Ensure the final concentration is accurately calculated based on the actual mass of the compound weighed.

  • Dissolution:

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but caution is advised due to the potential thermal lability of the α-chloro ketone moiety. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution in tightly sealed, light-protected (amber) vials at -20°C or -80°C for long-term storage.

    • Rationale: DMSO is hygroscopic, and absorbed water can affect compound stability.[6] Storing at low temperatures minimizes degradation.

Experimental Workflow: From Stock to Working Solution

The following diagram illustrates the workflow for preparing working solutions from the DMSO stock for use in cell-based assays.

Dissolution_Workflow cluster_0 Stock Solution Preparation cluster_1 Serial Dilution cluster_2 Working Solution Preparation cluster_3 Experiment weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve store Store at -20°C / -80°C dissolve->store serial_dilution Perform Serial Dilutions in 100% DMSO store->serial_dilution Prepare intermediate concentrations dilute_to_final Dilute to Final Concentration in Aqueous Buffer / Media serial_dilution->dilute_to_final Final dilution step assay Add to Assay (e.g., cell plate) dilute_to_final->assay

Workflow for preparing experimental solutions.

Scientific Integrity & Logic: Causality and Self-Validation

Causality Behind Experimental Choices
  • Why DMSO as the primary solvent? The predicted hydrophobic nature of the molecule necessitates a strong organic solvent for creating a concentrated stock solution. DMSO is a well-established and effective solvent for a wide range of organic molecules used in biological research.[4]

  • Why prepare a high-concentration stock? This allows for the addition of a minimal volume of the organic solvent to the final aqueous experimental system, thereby minimizing solvent-induced artifacts. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.

  • Why serial dilutions in 100% DMSO? Performing serial dilutions in the same organic solvent before the final dilution into an aqueous medium can prevent precipitation of the compound, which can occur if a large volume of an aqueous solution is added directly to a concentrated organic stock.

Self-Validating Systems: Stability Assessment Protocol

Given the presence of the reactive α-chloro ketone moiety, it is crucial to assess the stability of the compound in the final experimental medium.[2] The following protocol outlines a self-validating system to ensure the integrity of the compound during the course of an experiment.

Objective: To determine the stability of this compound in the final assay buffer or cell culture medium over a time course relevant to the experiment.

Materials:

  • Prepared stock solution of the compound in DMSO.

  • Final assay buffer or cell culture medium.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Incubator set to the experimental temperature (e.g., 37°C).

Procedure:

  • Prepare the test solution: Dilute the DMSO stock solution into the final assay buffer or cell culture medium to the highest concentration that will be used in the experiment.

  • Time-point sampling:

    • Immediately after preparation (t=0), take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of the compound.

    • Incubate the remaining test solution under the same conditions as the planned experiment (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC.

  • Data analysis:

    • Compare the peak area of the compound at each time point to the initial peak area at t=0.

    • A significant decrease in the peak area over time indicates degradation of the compound. The appearance of new peaks may correspond to degradation products.

    • The stability can be expressed as the percentage of the initial compound remaining at each time point.

Interpretation:

  • If the compound shows significant degradation within the timeframe of the experiment, the experimental results may not be reliable. In such cases, shorter incubation times or alternative experimental designs should be considered.

  • This stability data is crucial for the correct interpretation of any observed biological activity.

Visualization of Key Concepts

Logical Relationship of Dissolution and Stability Assessment

The following diagram illustrates the logical flow from understanding the compound's properties to ensuring its suitability for experimentation.

Logical_Flow cluster_A Compound Characterization cluster_B Solubility Prediction cluster_C Protocol Development cluster_D Stability Concern cluster_E Experimental Validation cluster_F Final Application A1 Physicochemical Properties (MW, LogP, pKa) B1 Predicted Low Aqueous Solubility A1->B1 C1 Select Organic Solvent (DMSO) B1->C1 C2 Prepare Concentrated Stock Solution C1->C2 F1 Reliable Dosing for In Vitro / In Vivo Experiments C2->F1 D1 α-Chloro Ketone Moiety: Potential for Hydrolysis/Reaction E1 Stability Assessment Protocol (HPLC Time Course) D1->E1 E1->F1

Logical flow for dissolution protocol development.

Conclusion

The successful use of this compound in experimental settings is critically dependent on a well-defined dissolution and handling protocol. Due to its predicted hydrophobicity, the use of DMSO to prepare a concentrated stock solution is the recommended starting point. However, the presence of an α-chloro ketone moiety necessitates careful consideration of the compound's stability in the final aqueous experimental medium. Researchers are strongly encouraged to perform the outlined stability assessment protocol to validate the integrity of the compound under their specific experimental conditions. This due diligence will ensure the generation of accurate and reproducible data, ultimately contributing to the reliable evaluation of this compound's biological activity.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., He, T., & Z-K, T. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
  • Erian, A. W., Sherif, S. M., & Al-Baz, H. J. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
  • Holvad, E., & Samuelsen, A. B. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 843–847.
  • ICH. (2023). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. Retrieved from [Link]

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Application Notes and Protocols: 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rational Approach to a Novel Scaffold

The compound 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a synthetic molecule featuring key structural motifs that are prevalent in a variety of centrally acting agents. While direct pharmacological data on this specific molecule is not extensively available in the public domain, its constituent parts—a 4-chlorophenyl group and a 3-hydroxypiperidine moiety—provide a strong rationale for its investigation as a novel neuropharmacological agent.

The piperidine ring is a privileged scaffold in neuroscience drug discovery, forming the core of numerous ligands for critical central nervous system (CNS) targets.[1] Notably, piperidine derivatives have been successfully developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor and as ligands for dopamine receptors (D2-like and D4).[2][3][4][5] The 3-hydroxy substitution can influence binding affinity and pharmacokinetic properties, making it a valuable synthetic building block for drugs targeting neurological disorders.[6][7][8]

Concurrently, the 4-chlorophenyl group is a common feature in drugs targeting monoamine systems and GABAergic pathways. For instance, the GABAB receptor agonist Baclofen contains a β-(4-chlorophenyl)-γ-aminobutyric acid structure.[9] Furthermore, compounds with a chlorophenyl moiety have shown activity as serotonin reuptake inhibitors and receptor antagonists, as exemplified by trazodone and its metabolite m-chlorophenylpiperazine (mCPP).[10][11][12]

This guide, therefore, presents a hypothesized, yet scientifically grounded, framework for the systematic evaluation of this compound. We will outline a tiered approach, beginning with broad, high-throughput screening to identify primary targets, followed by more detailed in vitro and in vivo protocols to characterize its mechanism of action and potential therapeutic applications, such as in neuropathic pain, psychosis, or neurodegenerative disorders.

Part 1: Hypothesized Mechanism of Action and Target Identification

Based on its structural components, we hypothesize that this compound may primarily act as a modulator of either glutamatergic or dopaminergic systems. A secondary screening panel for serotonergic and GABAergic targets is also warranted.

Primary Hypothesized Target: NMDA Receptor Antagonism

The piperidine core is a well-established pharmacophore for NMDA receptor antagonists.[2][13][14][15] Antagonism of the NR2B subtype, in particular, is a therapeutic strategy for various neurological conditions. We propose that the compound may act as a competitive or non-competitive antagonist at the NMDA receptor, potentially leading to neuroprotective or analgesic effects.

NMDA_Receptor_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Glutamate Glutamate NMDA_Receptor NMDA Receptor (NR1/NR2B) Ca_Channel Ca²⁺ Channel (Blocked) NMDA_Receptor->Ca_Channel blocks Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Signaling_Cascade inhibits Neuronal_Response Decreased Excitotoxicity/ Altered Plasticity Signaling_Cascade->Neuronal_Response Glutamate->NMDA_Receptor binds Test_Compound 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone Test_Compound->NMDA_Receptor antagonizes

Caption: Hypothesized NMDA receptor antagonist activity.

Part 2: In Vitro Characterization Protocols

A tiered in vitro screening approach is essential to efficiently identify the primary molecular target(s) and characterize the compound's pharmacological profile.

Tier 1: Primary Target Screening (Radioligand Binding Assays)

The initial step is to screen the compound against a panel of receptors and transporters implicated by its structural motifs. This provides a rapid assessment of binding affinity (Ki).

Protocol 2.1.1: Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the human recombinant target of interest (e.g., CHO or HEK293 cells for NMDA, Dopamine, Serotonin, GABA receptors) or from dissected rodent brain regions (e.g., cortex, striatum).

  • Assay Buffer: Use an appropriate buffer for each target (e.g., Tris-HCl based buffers).

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]MK-801 for NMDA channel site, [³H]Spiperone for D2 receptors), and varying concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Equilibration: Incubate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known saturating ligand. Calculate specific binding and plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Example Data Presentation for Tier 1 Binding Affinity Screen

TargetRadioligandKi (nM) of Test CompoundKi (nM) of Control Ligand
NMDA (NR2B) [³H]IfenprodilExperimental Value10 nM (Ifenprodil)
Dopamine D2 [³H]SpiperoneExperimental Value5 nM (Haloperidol)
Dopamine D4 [³H]N-methylspiperoneExperimental Value2 nM (L-745,870)
SERT [³H]CitalopramExperimental Value1 nM (S-Citalopram)
GABAB [³H]CGP54626Experimental Value3 nM (CGP54626)
Tier 2: Functional Activity and Selectivity

Once a high-affinity target is identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol 2.2.1: Calcium Flux Assay for NMDA Receptor Antagonism

  • Cell Culture: Plate HEK293 cells stably co-expressing NR1 and NR2B subunits of the NMDA receptor in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Stimulation: Add a co-agonist solution containing a fixed concentration of glutamate and glycine to stimulate the NMDA receptors.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response. Plot the response against the log concentration of the test compound to determine the IC₅₀ value.

In_Vitro_Workflow A Start: Compound Synthesis & Purification B Tier 1: Radioligand Binding Screen (NMDA, Dopamine, Serotonin, GABA) A->B C Data Analysis: Determine Ki values B->C D Decision: Identify High-Affinity Target(s) (Ki < 100 nM) C->D D->A No Hits E Tier 2: Functional Assays (e.g., Ca²⁺ Flux, cAMP) D->E Hit(s) Found F Determine Functional Activity (IC₅₀/EC₅₀, Agonist/Antagonist) E->F G Tier 3: Cellular Assays (e.g., Neurotoxicity, Neurite Outgrowth) F->G H Assess Cellular Efficacy & Safety Profile G->H I Proceed to In Vivo Studies H->I

Caption: Workflow for in vitro characterization.

Tier 3: Cellular Phenotypic Assays

To understand the compound's effect in a more complex biological system, primary neuronal cultures can be used.

Protocol 2.3.1: Glutamate-Induced Excitotoxicity Assay

  • Primary Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic rodents (E18 rats or E16 mice). Culture for 10-14 days in vitro.

  • Pre-treatment: Pre-treat the neuronal cultures with various concentrations of the test compound for 1-2 hours.

  • Excitotoxic Insult: Expose the cultures to a high concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of the test compound.

  • Wash and Recovery: Wash out the glutamate and compound, and return the cells to their original culture medium. Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Normalize the data to control (untreated) and glutamate-only treated wells. Plot the percentage of neuroprotection against the log concentration of the test compound to determine the EC₅₀.

Part 3: In Vivo Pharmacological Evaluation

Assuming in vitro results suggest potent NMDA receptor antagonism, a relevant in vivo model is required to assess efficacy and tolerability. Models of neuropathic pain are highly relevant for NMDA receptor antagonists.

Protocol 3.1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Procedure: Under isoflurane anesthesia, expose the sciatic nerve in one hind limb and place four loose chromic gut ligatures around it to induce a chronic constriction injury. Sham-operated animals will undergo the same surgery without nerve ligation.

  • Behavioral Testing (Baseline): Before and after surgery (e.g., days 7, 14, 21), assess pain-related behaviors.

    • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a plantar test apparatus (Hargreaves test) to measure paw withdrawal latency to a radiant heat source.

  • Drug Administration: Once stable allodynia/hyperalgesia has developed (typically 7-14 days post-surgery), administer the test compound via an appropriate route (e.g., intraperitoneal, oral). Include vehicle control and positive control (e.g., gabapentin) groups.

  • Post-Dose Behavioral Testing: Re-assess mechanical and thermal thresholds at various time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.

  • Data Analysis: Analyze the data using two-way ANOVA with repeated measures, followed by appropriate post-hoc tests. The results are typically expressed as the paw withdrawal threshold (in grams) or withdrawal latency (in seconds).

Table 2: Example Data Presentation for In Vivo CCI Model

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) at 60 min post-dosePaw Withdrawal Latency (s) at 60 min post-dose
Sham + Vehicle-Baseline ValueBaseline Value
CCI + Vehicle-Reduced ValueReduced Value
CCI + Test Cmpd10Experimental ValueExperimental Value
CCI + Test Cmpd30Experimental ValueExperimental Value
CCI + Gabapentin100Increased ValueIncreased Value

digraph "In_Vivo_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

A[label="Animal Acclimation\n& IACUC Approval"]; B[label="Baseline Behavioral Testing\n(von Frey, Plantar Test)"]; C [label="CCI Surgery or Sham"]; D [label="Post-Op Recovery &\nPain Model Development"]; E [label="Confirm Neuropathic Pain State\n(Stable Allodynia/Hyperalgesia)"]; F [label="Acute Efficacy Study:\nAdminister Compound/Vehicle/Control"]; G [label="Post-Dose Behavioral Testing\n(Time-Course)"]; H [label="Data Analysis:\nDetermine ED₅₀ & Duration"]; I[label="Optional: Chronic Dosing Study\n& Side Effect Profiling (e.g., Rotarod)"]; J [label="Terminal Procedures:\nTissue Collection for PK/PD"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Caption: Workflow for in vivo neuropathic pain study.

Conclusion

The structural features of this compound make it a compelling candidate for neuropharmacological investigation. The protocols outlined in this guide provide a comprehensive, albeit hypothesized, roadmap for its systematic evaluation. By starting with broad receptor screening and progressing through functional and cellular assays to in vivo models of disease, researchers can thoroughly elucidate the pharmacological profile of this novel compound and determine its potential as a therapeutic lead for CNS disorders.

References

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this α-amino ketone intermediate. As a molecule with significant potential in pharmaceutical synthesis, achieving high purity is critical for downstream applications.[1][2] This guide provides in-depth troubleshooting, step-by-step protocols, and expert insights to ensure the successful isolation of your target compound.

Section 1: Understanding the Core Purification Challenges

The purification of this compound is frequently complicated by three primary factors: the presence of closely-related impurities, the stereochemistry of the molecule, and its inherent stability.

  • Challenge A: Process-Related Impurities The most common synthesis route involves the alkylation of 3-hydroxypiperidine with a 2-halo-1-(4-chlorophenyl)ethanone precursor (e.g., 2-bromo-1-(4-chlorophenyl)ethanone).[3] This reaction can lead to several impurities that are structurally similar to the final product, making them difficult to separate.

    • Unreacted Starting Materials: Due to equilibrium or incomplete reactions, both 3-hydroxypiperidine and the halo-ketone starting material can contaminate the crude product. The high polarity and basicity of 3-hydroxypiperidine can cause tailing on silica gel chromatography.

    • Reaction By-products: Over-alkylation or side reactions can generate impurities. Furthermore, impurities present in the starting materials, such as isomeric variants of acetophenone, can lead to a complex impurity profile in the final product.[4]

  • Challenge B: Stereochemistry - A Point of Clarification The this compound molecule possesses a single stereocenter at the 3-position of the piperidine ring.

    • Racemic Product Formation: If the synthesis is performed using racemic 3-hydroxypiperidine, the final product will be a racemic mixture of (R)- and (S)-enantiomers. These enantiomers have identical physical properties (boiling point, solubility, Rf on achiral TLC) and cannot be separated by standard purification techniques like conventional column chromatography or recrystallization.

    • Diastereomers vs. Enantiomers: It is a common misconception to refer to closely eluting spots as diastereomers in this specific case. Diastereomers would only be formed if a second, distinct chiral center existed in the molecule.[5] If your goal is to isolate a single enantiomer, specialized techniques such as chiral HPLC, or resolution via diastereomeric salt formation with a chiral acid, are required.[6] This guide focuses on purifying the racemic compound from chemical impurities.

  • Challenge C: Compound Stability α-Amino ketones can be susceptible to degradation under harsh conditions.[7] Exposure to strong acids or bases, or elevated temperatures for prolonged periods, may lead to decomposition, discoloration, or the formation of new impurities. The starting material, 1-(4-chlorophenyl)ethanone, is known to be combustible and reactive with strong oxidizing agents, highlighting the need for careful handling throughout the synthesis and purification process.[8]

Section 2: Troubleshooting Guides & Experimental Protocols

This section addresses specific issues encountered during purification in a practical question-and-answer format.

Q1: My crude product is contaminated with unreacted 3-hydroxypiperidine, which is causing severe tailing on my chromatography column. How can I remove it effectively before purification?

Answer: The most effective method to remove the basic 3-hydroxypiperidine starting material is a liquid-liquid extraction with a dilute acidic solution during the reaction workup. By protonating the amine, you render it highly water-soluble, allowing it to be washed away from your desired product, which remains in the organic phase.

Protocol: Acidic Wash Workup

  • Dissolution: Following the reaction, quench the mixture as appropriate and dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with deionized water (1 x volume) to remove any highly water-soluble inorganic salts.

  • Acidic Extraction: Wash the organic layer with 1M hydrochloric acid (HCl) (2 x 1 volume). The 3-hydroxypiperidine will react to form its hydrochloride salt and partition into the aqueous layer.

    • Expert Tip: Check the pH of the aqueous layer after the first wash to ensure it is acidic (pH 1-2). If not, a third wash may be necessary.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (1 x 1 volume) to neutralize any residual acid. Be sure to vent the separatory funnel frequently to release CO₂ gas.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 1 volume) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now significantly depleted of the amine starting material.

Q2: I am having trouble separating my product from a non-polar impurity, likely the 2-halo-1-(4-chlorophenyl)ethanone starting material. What are the optimal chromatography conditions?

Answer: Flash column chromatography on silica gel is the standard and most effective method for purifying α-amino ketones from non-polar impurities.[7][9] The key is to use a gradient elution system that allows the non-polar contaminants to elute first, followed by your more polar product.

Protocol: Gradient Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate. The ideal system should give your product an Rf value of ~0.2-0.3.

  • Column Packing: Pack a silica gel column using the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This technique generally provides better resolution than loading the sample dissolved in a strong solvent.

  • Elution: Begin the elution with the low-polarity mobile phase. This will wash the non-polar halo-ketone starting material off the column.

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will move your target compound down the column. A stepwise gradient is often effective (see table below).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Table 1: Example Solvent System for Flash Chromatography

StepHexanes (%)Ethyl Acetate (%)Triethylamine (%)*Purpose
19550.1Elute very non-polar impurities (e.g., unreacted halo-ketone).
280200.1Elute impurities of intermediate polarity.
360400.1Elute the target product, this compound.

*Note: Adding a small amount of a basic modifier like triethylamine (TEA) can significantly improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.

Q3: Is recrystallization a viable primary purification method for this compound?

Answer: Recrystallization can be an excellent technique for final polishing if the compound is a solid and has a purity of >90% after chromatography, but it is often challenging as a primary method for this specific molecule.[10]

The main difficulties are:

  • Solvent Selection: Finding a single solvent that dissolves the compound when hot but not when cold, while leaving impurities dissolved or undissolved, can be difficult due to the molecule's mixed polarity (aromatic ring, ketone, alcohol, tertiary amine).

  • Oiling Out: The compound may separate as an oil rather than forming crystals, especially if significant impurities are present.

If you choose to attempt recrystallization, a mixed solvent system is often the best approach.[10]

Protocol: Mixed-Solvent Recrystallization

  • Dissolve the impure solid in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol).

  • While the solution is still hot, slowly add a solvent in which the compound is insoluble (an "anti-solvent," e.g., hexanes or water) dropwise until the solution becomes faintly turbid.

  • Add a drop or two of the hot soluble solvent to redissolve the turbidity.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Section 3: Frequently Asked Questions (FAQs)

  • What are the best storage conditions for the purified compound? To ensure stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[8][11]

  • How can I confirm the final purity of my product? Purity should be assessed using a combination of methods. ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure and identify any organic impurities. HPLC-MS is an excellent tool to quantify purity and confirm the molecular weight.

  • My product appears as a yellow oil, is this normal? While some α-amino ketones can have a slight yellow tint, a significant color may indicate the presence of impurities or degradation products. Proper purification via chromatography should yield a white to off-white solid or a very pale oil.

  • What are the key signals to look for in the ¹H NMR spectrum? Key diagnostic signals include the aromatic protons of the 4-chlorophenyl group (typically two doublets), the methylene protons adjacent to the ketone, and the various protons of the 3-hydroxy-piperidine ring system. The presence of signals from starting materials would indicate incomplete purification.

Section 4: Visualization of Workflows and Concepts

Diagram 1: General Purification Workflow

This diagram outlines the logical steps from a crude reaction mixture to a purified, analyzed final product.

G cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Final Analysis & Isolation crude_mix Crude Reaction Mixture acid_wash Acidic Wash (1M HCl) (Removes 3-hydroxypiperidine) crude_mix->acid_wash base_wash Base Wash (Sat. NaHCO3) (Neutralizes Acid) acid_wash->base_wash brine_wash Brine Wash (Removes Water) base_wash->brine_wash dried_crude Dried Crude Product brine_wash->dried_crude chromatography Flash Column Chromatography (Hexanes/EtOAc Gradient) dried_crude->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine concentrate Solvent Removal (Rotary Evaporation) combine->concentrate purity_check Purity & Identity Check (NMR, HPLC-MS) concentrate->purity_check final_product Purified Product purity_check->final_product

Caption: A standard workflow for the purification of this compound.

Diagram 2: Stereochemical Considerations

This diagram clarifies the relationship between the racemic starting material and the resulting racemic product.

G cluster_reactants Starting Materials cluster_product Product ketone 2-Bromo-1-(4-chlorophenyl)ethanone (Achiral) racemic_product Racemic Product (Mixture of R and S enantiomers) ketone->racemic_product + piperidine Racemic 3-Hydroxypiperidine (Mixture of R and S enantiomers) piperidine->racemic_product conclusion Result: Enantiomers are formed, not diastereomers. Separation requires chiral methods. racemic_product->conclusion

Caption: Synthesis using a racemic starting material yields a racemic product mixture.

References

  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling . ACS Omega. Available from: [Link]

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  • 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone . National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes . Asian Journal of Chemistry. Available from: [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography . ResearchGate. Available from: [Link]

  • 1-Chloro-2-(4-phenyl-piperazin-1-yl)ethanone . National Institutes of Health (NIH). Available from: [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances . ResearchGate. Available from: [Link]

  • 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone . PubChem, National Institutes of Health (NIH). Available from: [Link]

  • Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates . The Royal Society of Chemistry. Available from: [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine . National Institutes of Health (NIH). Available from: [Link]

  • Separation and Refining of Amino acids . Organo. Available from: [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities . National Institutes of Health (NIH). Available from: [Link]

Sources

stability issues of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule in solution. As a senior application scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific rationale to empower your experimental design and ensure data integrity.

The compound this compound possesses a potent combination of functional groups: an α-amino ketone, a hydroxylated piperidine ring, and a chlorophenyl moiety. This unique structure, while synthetically versatile, presents inherent stability risks that must be carefully managed.[1] This guide provides a framework for identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents. The α-amino ketone structure is known to be inherently unstable under certain conditions, potentially leading to degradation.[2] The piperidine nitrogen's basicity makes the molecule susceptible to pH-dependent reactions, while the chlorophenyl ketone portion can absorb UV light, creating a risk for photodegradation.[3][4]

Q2: What are the general recommended storage conditions for stock solutions (e.g., in DMSO)?

For maximum stability, stock solutions in anhydrous, high-quality DMSO should be stored at -20°C or -80°C, protected from light in amber vials, and tightly sealed to prevent moisture absorption. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles. If precipitation is observed upon thawing, gently warming and vortexing the solution may be necessary; however, for consistent results, preparing fresh solutions is the best practice.

Q3: How does pH affect the stability and solubility of this compound in aqueous buffers?

The piperidine nitrogen is basic and will be protonated at physiological or acidic pH.[5] This protonation generally increases aqueous solubility. However, the stability of the molecule can be significantly pH-dependent. Strongly acidic or basic conditions may catalyze hydrolysis or other degradation reactions.[3][6] It is crucial to determine the optimal pH range where the compound exhibits both sufficient solubility and stability for your specific assay.

Q4: Is this compound expected to be sensitive to light?

Yes, a potential for photosensitivity exists. The chlorophenyl ketone moiety is a chromophore that can absorb UV radiation. Molecules that absorb light, particularly at wavelengths above 320 nm, are at risk for photodegradation.[4] As a precautionary measure, all solutions containing this compound should be protected from light during preparation, storage, and experimentation. Confirmatory photostability studies are highly recommended as per ICH guidelines.[7][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing insights into the causes and offering robust solutions.

Problem 1: My compound's concentration decreases rapidly after dilution into my aqueous assay buffer.
  • Probable Cause: This is often due to pH-mediated degradation. The α-amino ketone functional group can be susceptible to hydrolysis, particularly under non-optimal pH conditions. The stability of piperidine-containing molecules is known to be highly influenced by the pH of the aqueous environment.[3]

  • Troubleshooting & Solution:

    • Verify Buffer pH: Immediately measure the pH of your final assay solution after adding the compound.

    • Perform a pH Stability Screen: Conduct a rapid stability study by incubating the compound in a series of buffers across a relevant pH range (e.g., pH 4 to 9). Analyze the remaining parent compound at different time points (e.g., 0, 2, 4, 8 hours) using a stability-indicating method like HPLC.

    • Adjust Assay Conditions: Based on the stability screen, select a buffer system where the compound is most stable. If stability is still a concern, consider reducing the incubation time or temperature of your assay.

Problem 2: I'm observing poor reproducibility and inconsistent results between experiments.
  • Probable Cause: Inconsistent results often point to the degradation of a key reagent, most commonly the stock solution. This can be due to repeated freeze-thaw cycles, extended storage at room temperature on the benchtop, or exposure to ambient light.

  • Troubleshooting & Solution:

    • Implement Strict Stock Management: Prepare fresh stock solutions for critical experiments. If using frozen stocks, use a fresh aliquot for each experiment to avoid freeze-thaw degradation.

    • Protect from Light: From the moment the solid is weighed, ensure all solutions are handled in amber vials or tubes wrapped in aluminum foil. This prevents photodegradation, which can occur even under standard laboratory lighting.[4]

    • Run a Control Sample: Include a "time-zero" control in your experimental plate or run sequence. This sample should be prepared and immediately analyzed to establish a baseline concentration, against which all other samples can be compared to accurately quantify degradation.

Problem 3: After incubating my compound at an elevated temperature (e.g., 37°C), I see new peaks appearing in my HPLC chromatogram.
  • Probable Cause: The appearance of new, related peaks is a clear sign of thermal degradation. The energy input from elevated temperatures can accelerate underlying instability, leading to the formation of one or more degradation products.[9] Forced degradation studies on fentanyl, which also contains a piperidine ring, showed the formation of multiple thermal degradants.[10]

  • Troubleshooting & Solution:

    • Characterize Degradants: Use LC/MS to obtain mass information on the new peaks. This is the first step in identifying the potential structures of the degradation products and understanding the degradation pathway.[10]

    • Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (heat, acid, base, oxidation, light) as described in ICH guideline Q1A.[4] This will help elucidate the primary degradation pathways and confirm that your analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradants).

    • Optimize Assay Temperature: If possible, evaluate if your assay can be performed at a lower temperature (e.g., room temperature) to minimize thermal degradation while maintaining biological activity.

Visualizations & Data
Workflow & Pathway Diagrams

cluster_0 Troubleshooting Workflow Start Inconsistent Results or Compound Loss Observed Check_pH Is the compound in an aqueous buffer? Start->Check_pH Check_Storage How was the stock solution handled? Start->Check_Storage pH_Issue Potential pH-Mediated Degradation Check_pH->pH_Issue Yes Storage_Issue Potential Stock Degradation Check_Storage->Storage_Issue Run_pH_Screen Action: Perform pH Stability Screen pH_Issue->Run_pH_Screen Protect_Light Action: Protect from Light & Use Fresh Aliquots Storage_Issue->Protect_Light Analyze_Data Analyze Stability Data Run_pH_Screen->Analyze_Data Stable Problem Resolved Protect_Light->Stable Modify_Protocol Modify Experimental Protocol (Buffer, Temp) Analyze_Data->Modify_Protocol Modify_Protocol->Stable

Caption: Troubleshooting workflow for experimental inconsistency.

cluster_1 Potential Degradation Pathways Parent Parent Compound (α-Amino Ketone) Hydrolysis Hydrolysis Product (Diketone or Amino Acid Analog) Parent->Hydrolysis  H₂O (Acid/Base Catalyzed) Oxidation Oxidation Product (N-oxide on Piperidine) Parent->Oxidation  [O] (e.g., H₂O₂, Air) Elimination Elimination Product (α,β-Unsaturated Ketone) Parent->Elimination  Heat/Base

Sources

Technical Support Center: Synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies.

I. Overview of the Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The secondary amine of 3-hydroxypiperidine acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone (also known as 4-chlorophenacyl bromide). This reaction, while straightforward in principle, is prone to several side reactions that can complicate the synthesis and purification process.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My reaction is complete, but I have an impurity with the same mass as my product. How can I identify it?

Answer:

This is a classic and highly probable issue in this synthesis. The most likely impurity with the same mass is the O-alkylated isomer, 1-(4-Chloro-phenyl)-2-(piperidin-3-yloxy)-ethanone. 3-Hydroxypiperidine is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen of the secondary amine and the oxygen of the hydroxyl group.

Mechanism of Side Reaction: N- vs. O-Alkylation

The reaction proceeds via an SN2 mechanism where both the nitrogen and oxygen atoms can attack the carbon bearing the bromine atom.

  • Desired N-Alkylation: The lone pair of electrons on the nitrogen atom attacks the α-carbon of the bromo-ketone, displacing the bromide ion to form the desired product.

  • Side Reaction (O-Alkylation): The lone pair of electrons on the oxygen atom of the hydroxyl group can also attack the same carbon, leading to the formation of the undesired ether linkage.

Nitrogen is generally more nucleophilic than oxygen due to its lower electronegativity, which makes N-alkylation the major pathway under many conditions.[1] However, the reaction conditions can significantly influence the ratio of N- to O-alkylation.

Identification of Isomers:

The most effective method for distinguishing between the N- and O-alkylated isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NMR techniques.

  • ¹H-NMR: Protons adjacent to the nitrogen atom in the N-alkylated product will show a different chemical shift compared to the protons adjacent to the oxygen atom in the O-alkylated product. Specifically, the methylene protons of the ethanone moiety (-CH₂-) will be deshielded to a different extent.

  • ¹³C-NMR: The chemical shift of the carbon atom bonded to the nitrogen versus the oxygen will be significantly different.

  • 2D-NMR (HSQC, HMBC): These techniques provide unambiguous evidence of connectivity. An HMBC experiment will show a correlation between the methylene protons of the ethanone moiety and the carbon atoms of the piperidine ring. For the N-alkylated product, correlations to C2 and C6 of the piperidine ring are expected, while for the O-alkylated product, a correlation to C3 would be observed.

High-Performance Liquid Chromatography (HPLC) can also be used to separate the two isomers, often appearing as two closely eluting peaks. Developing a suitable HPLC method is crucial for quantifying the purity of your product.[2]

FAQ 2: How can I minimize the formation of the O-alkylated side product?

Answer:

Controlling the regioselectivity of this reaction is key to a successful synthesis. Several factors can be adjusted to favor N-alkylation over O-alkylation, primarily based on the principles of Hard and Soft Acids and Bases (HSAB) theory and reaction kinetics.

Key Factors Influencing N- vs. O-Alkylation:

FactorTo Favor N-Alkylation (Softer Nucleophile)To Favor O-Alkylation (Harder Nucleophile)Rationale
Solvent Aprotic, non-polar solvents (e.g., Toluene, THF, Dioxane)Protic, polar solvents (e.g., Ethanol, Water)Protic solvents can solvate the harder oxygen atom more effectively through hydrogen bonding, making the softer nitrogen atom more available for reaction.
Base Weak, non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or excess 3-hydroxypiperidine)Strong, hard base (e.g., NaH, NaOEt)A strong base will deprotonate the hydroxyl group, forming a harder alkoxide anion which favors O-alkylation. Using a weaker base or relying on the basicity of the amine starting material minimizes the formation of the alkoxide.
Temperature Lower temperaturesHigher temperaturesN-alkylation is often kinetically favored, while O-alkylation can be thermodynamically favored. Running the reaction at lower temperatures can enhance the kinetic product ratio.
Leaving Group Softer leaving groups (e.g., I > Br > Cl)Harder leaving groups (e.g., OTs, OMs)According to HSAB theory, a softer leaving group on the electrophile will favor reaction with the softer nucleophilic center (Nitrogen).[1]

Recommended Protocol Adjustments:

  • Solvent Choice: Switch from a protic solvent like ethanol to an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Base Selection: Use a mild inorganic base like potassium carbonate or sodium bicarbonate to scavenge the HBr formed during the reaction. Alternatively, use a slight excess of 3-hydroxypiperidine to act as both the nucleophile and the base. Avoid strong bases.

  • Temperature Control: Run the reaction at room temperature or even cooled in an ice bath to favor the kinetically controlled N-alkylation.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 3-hydroxypiperidine to ensure the complete consumption of the bromo-ketone and to act as an in-situ base.

FAQ 3: I am observing the formation of a higher molecular weight impurity. What could it be?

Answer:

A higher molecular weight impurity could be the result of a di-alkylation reaction. The desired product, this compound, still possesses a nucleophilic hydroxyl group. This can react with another molecule of 2-bromo-1-(4-chlorophenyl)ethanone.

Mechanism of Di-alkylation:

This is a subsequent reaction where the hydroxyl group of the already formed N-alkylated product attacks a second molecule of the electrophile. This becomes more probable if a large excess of the bromo-ketone is used or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting Di-alkylation:

  • Control Stoichiometry: Ensure that the bromo-ketone is the limiting reagent. A slight excess of 3-hydroxypiperidine is recommended.

  • Slow Addition: Add the 2-bromo-1-(4-chlorophenyl)ethanone solution slowly to a solution of 3-hydroxypiperidine. This maintains a low concentration of the electrophile and favors the initial mono-alkylation.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction. Stop the reaction once the starting bromo-ketone has been consumed to prevent further side reactions.

FAQ 4: My reaction is sluggish and does not go to completion. What can I do?

Answer:

A sluggish reaction can be due to several factors. Here is a checklist of potential issues and their solutions:

  • Purity of Starting Materials: Ensure that your 2-bromo-1-(4-chlorophenyl)ethanone and 3-hydroxypiperidine are of high purity. Impurities in the bromo-ketone can inhibit the reaction.

  • Insufficient Base: If you are not using an excess of 3-hydroxypiperidine, the HBr generated can protonate the starting amine, rendering it non-nucleophilic. Ensure you have at least one equivalent of a base to neutralize the acid.

  • Solvent Issues: The choice of solvent can affect the solubility of the reactants and the reaction rate. If your reactants are not fully dissolved, the reaction will be slow. Consider a solvent system that provides good solubility for all components.

  • Temperature: While lower temperatures are recommended to avoid side reactions, if the reaction is too slow, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial. Monitor for the appearance of side products if you increase the temperature.

III. Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the main reaction, the primary side reaction, and a troubleshooting workflow.

Reaction_Pathway cluster_start Starting Materials cluster_products Potential Products SM1 2-bromo-1-(4-chlorophenyl)ethanone P1 Desired Product (N-Alkylation) This compound SM1->P1 N-attack (Desired) P2 Side Product (O-Alkylation) 1-(4-Chloro-phenyl)-2-(piperidin-3-yloxy)-ethanone SM1->P2 O-attack (Side Reaction) SM2 3-hydroxypiperidine SM2->P1 SM2->P2 Troubleshooting_Workflow cluster_optimization Optimization Strategy Start Reaction Analysis: Impurity with same Mass? Yes Likely O-Alkylated Isomer Start->Yes Yes No Check for other impurities Start->No No Analysis Confirm Isomer Identity (2D-NMR, HPLC) Yes->Analysis Opt1 Change to Aprotic Solvent (e.g., THF, Acetonitrile) Opt2 Use a Weaker Base (e.g., K₂CO₃ or excess amine) Opt3 Lower Reaction Temperature Purification Purify Product (Column Chromatography, Recrystallization) Opt3->Purification After Re-running Reaction Analysis->Opt1 Analysis->Opt2 Analysis->Opt3

Caption: Troubleshooting workflow for O-alkylation.

IV. Experimental Protocol Recommendations

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypiperidine (1.2 equivalents) and a suitable aprotic solvent (e.g., acetonitrile, 10 mL per gram of the limiting reagent).

  • Base Addition: Add a mild base such as powdered potassium carbonate (1.5 equivalents).

  • Electrophile Addition: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirring suspension at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the solid salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts and excess amine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

V. References

  • Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). The use of N-bromosuccinimide enables a metal-free one-pot strategy for the synthesis of pharmaceutically important α-amino ketones from readily available benzylic secondary alcohols and amines. Organic Letters, 17(2), 406–409.

  • Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., & Guo, C. (2014). The use of ammonium iodide as the catalyst and sodium percarbonate as the co-oxidant enables a transition-metal-free direct α-C-H amination of ketones. The Journal of Organic Chemistry, 79(18), 8750–8756.

  • Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]

  • Nigam, V., Singh, S., Kasana, S., Kumar, S., & Patel, P. (2021). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. ResearchGate. Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • Hunan Longxianng Runhui Trading Co.,Ltd. (n.d.). This compound CAS NO.1146080-72-9. LookChem. Retrieved from [Link]

  • Ishida, N., Nečas, D., Masuda, Y., & Murakami, M. (2015). Enantioselective Construction of 3-Hydroxypiperidine Scaffolds by Sequential Action of Light and Rhodium Upon N-Allylglyoxylamides. Angewandte Chemie International Edition, 54(25), 7418–7421.

  • Bristol-Myers Squibb Company. (1993). Antidepressant 3-Halophenylpiperazinyl-propyl Derivatives of Substituted Triazolones and Triazoldiones. Google Patents. Retrieved from

  • Mead Johnson & Company. (1981). 2-3-4-(3-chlorophenyl)-1-piperazinylpropyl-5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one. Google Patents. Retrieved from

  • Williams, J. M. J., & Jessop, P. G. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985.

  • Pfizer Inc. (2016). Substituted 4-phenylpiperidines, their preparation and use. Google Patents. Retrieved from

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. Retrieved from

  • Shanghai Institute of Pharmaceutical Industry. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents. Retrieved from

  • Barta, K., & Ford, P. C. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701353.

  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(12), 2303–2307.

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. ChemBlink. Retrieved from [Link]

  • Bourne, R. A., & Poliakoff, M. (2012). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 8, 1374–1379.

  • Gallyamov, A. R., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(21), 7245.

  • Rammurthy, B., et al. (2017). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. Retrieved from [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]

  • Trapp, N., & Gessier, F. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 27(61), 15206-15212.

  • ChemBK. (2024). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One. Retrieved from [Link]

  • Manivel, P., et al. (2009). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o254.

  • Ke, C., et al. (2009). Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30.

Sources

Technical Support Guide: Optimization of Reaction Conditions for 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for the synthesis and optimization of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This molecule is a valuable intermediate in pharmaceutical development and medicinal chemistry.[1] The synthesis, primarily achieved through the nucleophilic substitution of an α-haloketone, is robust yet requires careful optimization to maximize yield, ensure purity, and facilitate scale-up.

This guide is designed for researchers, chemists, and drug development professionals. It provides a framework for troubleshooting common issues and systematically optimizing reaction parameters, moving beyond a simple list of steps to explain the underlying chemical principles.

General Synthetic Pathway

The most direct and widely adopted route for synthesizing the target compound involves a two-step process. First, the commercially available 4-chloroacetophenone is halogenated at the alpha-carbon to produce an α-haloketone intermediate. This reactive intermediate is then subjected to a nucleophilic substitution reaction with 3-hydroxypiperidine.

Synthetic_Pathway start 4-Chloroacetophenone intermediate 2-Bromo-1-(4-chlorophenyl)ethanone (α-Bromoketone) start->intermediate Step 1: α-Bromination (e.g., Br₂, NBS) product 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone intermediate->product Step 2: Nucleophilic Substitution (SN2) + Base (e.g., K₂CO₃) reagent1 3-Hydroxypiperidine reagent1->product

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of the final product from the α-haloketone?

The core reaction is a bimolecular nucleophilic substitution (SN2).[2] The nitrogen atom of 3-hydroxypiperidine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen (bromine or chlorine). The reactivity of this α-carbon is significantly enhanced due to the strong electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond.[3] This enhanced reactivity makes α-haloketones excellent substrates for SN2 reactions, often proceeding under mild conditions.[4]

Q2: How is the starting material, 2-bromo-1-(4-chlorophenyl)ethanone, typically prepared?

This α-bromoketone intermediate is synthesized by the direct bromination of 4-chloroacetophenone. Several methods exist, each with distinct advantages:

  • Direct Bromination with Br₂: Using molecular bromine in a suitable solvent like acetic acid or ether is a classic method.[5] This approach is high-yielding but requires careful handling of corrosive and toxic liquid bromine.

  • N-Bromosuccinimide (NBS): NBS is a safer, solid-source of electrophilic bromine and is often used for α-bromination of ketones, sometimes with a radical initiator or acid catalyst.[6]

  • Copper(II) Bromide: This reagent can also serve as a source of bromine and offers a convenient alternative.

Q3: Why is a base necessary in the main SN2 reaction?

A base plays a crucial, dual role in this synthesis:

  • Neutralization of Acid Byproduct: The SN2 reaction releases one equivalent of hydrobromic or hydrochloric acid (HBr or HCl). This acid will protonate the basic nitrogen of the 3-hydroxypiperidine starting material, forming an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction. The added base (e.g., potassium carbonate, sodium bicarbonate, or triethylamine) neutralizes this acid as it forms, preserving the nucleophilicity of the amine.

  • Preventing Product Protonation: The final product is also a tertiary amine and can be protonated by the acid byproduct. Keeping the reaction mixture basic ensures the product remains in its free base form, which simplifies extraction and purification.

Q4: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Over-alkylation: If the hydroxyl group of 3-hydroxypiperidine is deprotonated, it can also act as a nucleophile, potentially reacting with another molecule of the α-bromoketone. This is less likely than N-alkylation but possible under strongly basic conditions.

  • Elimination: A strong or sterically hindered base can promote an E2 elimination reaction, removing HBr to form an α,β-unsaturated ketone (an enone). This is why milder bases like K₂CO₃ or NaHCO₃ are often preferred over stronger bases like potassium tert-butoxide.

  • Formation of Di-adducts: It is possible for two molecules of 3-hydroxypiperidine to react with one molecule of a di-halogenated ketone if the starting 4-chloroacetophenone was accidentally di-brominated during the first step.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Troubleshooting_Flowchart start Reaction Issue Identified (e.g., Low Yield, Impurities) q1 Is there unreacted starting material (TLC)? start->q1 sol1_yes Increase reaction time or temperature. Verify reagent stoichiometry. q1->sol1_yes Yes q2 Are there multiple new spots on TLC (not starting material)? q1->q2 No sol1_no Proceed to next check. sol2_yes Potential Side Reactions: 1. Lower temperature. 2. Use a milder base (K₂CO₃). 3. Check for di-halogenated impurity in α-haloketone. q2->sol2_yes Yes q3 Is the product difficult to isolate after workup? q2->q3 No sol2_no Product may be lost during workup. sol3_yes Product may be polar/water-soluble: 1. Saturate aqueous layer with NaCl. 2. Use a more polar extraction solvent (e.g., EtOAc, DCM). 3. Purify via column chromatography. q3->sol3_yes Yes

Caption: A decision tree for troubleshooting common issues.

Problem 1: My reaction yield is consistently low or zero.

  • Possible Cause A: Inactive Reagents

    • Explanation: The α-haloketone can degrade over time, especially if exposed to moisture. The 3-hydroxypiperidine can also be of poor quality.

    • Solution: Verify the integrity of your starting materials using techniques like NMR or melting point analysis. Ensure the 3-hydroxypiperidine is the free base and not a hydrochloride salt, as the salt is not nucleophilic.

  • Possible Cause B: Insufficient Base

    • Explanation: As explained in the FAQ, the reaction generates acid that quenches the nucleophile. If an inadequate amount of base is used, the reaction will stop prematurely.

    • Solution: Use at least 2 equivalents of a mild base like K₂CO₃ or NaHCO₃ to ensure complete neutralization of the generated acid and to maintain basic conditions.

  • Possible Cause C: Sub-optimal Temperature

    • Explanation: While the reaction often proceeds at room temperature, it can be slow. Insufficient thermal energy may lead to a very low conversion rate within a typical timeframe.

    • Solution: Gently heat the reaction mixture to 40-50 °C and monitor its progress by Thin Layer Chromatography (TLC).

Problem 2: My TLC plate shows multiple product spots and purification is difficult.

  • Possible Cause A: Unreacted Starting Material

    • Explanation: The reaction has not gone to completion.

    • Solution: Increase the reaction time or moderately increase the temperature. A slight excess (1.1-1.2 equivalents) of 3-hydroxypiperidine can also help drive the reaction to completion.

  • Possible Cause B: Elimination Side Product

    • Explanation: Use of a strong or hindered base, or excessively high temperatures, can favor the formation of an α,β-unsaturated ketone.

    • Solution: Switch to a milder, non-nucleophilic base such as K₂CO₃ or NaHCO₃. Avoid high temperatures (>80 °C) if possible.

  • Possible Cause C: Impure α-Haloketone

    • Explanation: The initial bromination of 4-chloroacetophenone can sometimes yield di-brominated byproducts. These will react with the amine to form different, more polar impurities.

    • Solution: Purify the 2-bromo-1-(4-chlorophenyl)ethanone intermediate by recrystallization from a solvent like methanol or isopropanol before using it in the substitution step.[5]

Problem 3: I am having difficulty isolating the product during the aqueous workup.

  • Possible Cause: Product is Partially Water-Soluble

    • Explanation: The presence of the hydroxyl group and the tertiary amine can impart some water solubility to the final product, leading to losses during extraction.

    • Solution:

      • Saturate the Aqueous Layer: Before extracting, add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This "salting out" effect decreases the polarity of the aqueous phase and drives the organic product into the extraction solvent.

      • Use an Appropriate Solvent: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

      • Purification: If the product is obtained as an oil or is difficult to crystallize, purification by flash column chromatography on silica gel is the most reliable method.

Experimental Protocols & Optimization Workflow

A systematic approach is key to optimizing any reaction. The following workflow is recommended.

Optimization_Workflow p1 Step 1: Baseline Experiment Run initial reaction under standard conditions (e.g., K₂CO₃, Acetonitrile, RT) p2 Step 2: Parameter Screening (Small Scale) Individually vary Base, Solvent, and Temperature p1->p2 Establish baseline p3 Step 3: Analysis & Selection Analyze yield and purity (TLC, LCMS) Select best conditions p2->p3 Generate data p4 Step 4: Confirmatory Scale-Up Run the optimized reaction on a larger scale p3->p4 Implement findings

Caption: A systematic workflow for reaction optimization.

Protocol 1: Baseline Synthesis Procedure

This protocol provides a robust starting point for optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable solvent such as acetonitrile (approx. 0.1 M concentration).

  • Nucleophile Addition: Dissolve 3-hydroxypiperidine (1.1 eq) in a small amount of acetonitrile and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (a typical eluent is 5-10% methanol in dichloromethane).

  • Workup: Once the reaction is complete, filter off the solid K₂CO₃ and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or dichloromethane and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the final product.

Protocol 2: Systematic Parameter Screening

Using the baseline protocol, set up a series of small-scale parallel reactions to screen key variables. Analyze each reaction by TLC or LCMS to determine the relative conversion and purity.

Table 1: Example Parameter Screening Matrix

Entry Variable Condition Tested Rationale
1Base K₂CO₃ (solid)Mild, inexpensive, and effective heterogeneous base.
2Et₃N (liquid)Homogeneous base, can sometimes accelerate reactions.
3NaHCO₃ (solid)A weaker base, useful if elimination is a problem.
4Solvent AcetonitrileCommon polar aprotic solvent for SN2 reactions.
5AcetoneAnother effective polar aprotic solvent.
6Dimethylformamide (DMF)Highly polar solvent that can significantly accelerate SN2 reactions but is harder to remove.
7Temperature Room Temp (~25 °C)Provides a mild and convenient starting point.
850 °CModerate heating to increase reaction rate without significant side product formation.
980 °CHigher temperature for potentially sluggish reactions; monitor for impurities.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
  • Taylor & Francis Online. (Date not available). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds.
  • Jiang, Q., Sheng, W., & Guo, C. (Date not available).
  • Cowper, R. M., & Davidson, L. H. (Date not available). Phenacyl bromide. Organic Syntheses.
  • Wisdomlib. (2025). Phenacyl halide: Significance and symbolism.
  • ResearchGate. (2025). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones.
  • Al-Zaydi, A. A. (Date not available). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • Organic Chemistry Portal. (Date not available).
  • University of Pretoria. (Date not available).
  • GuideChem. (Date not available). This compound CAS NO.1146080-72-9.
  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.

Sources

Technical Support Center: 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. The synthesis and handling of this α-amino ketone can present unique challenges, and this resource is intended to offer practical, field-proven insights to overcome them.

Experimental Workflow Overview

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 2-bromo-1-(4-chlorophenyl)ethanone and 3-hydroxypiperidine. This guide will address common issues that may arise during this process and subsequent purification and characterization steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 2-bromo-1-(4-chlorophenyl)ethanone C Reaction Mixture A->C B 3-hydroxypiperidine B->C D Crude Product C->D Base, Solvent E Purified Product D->E Column Chromatography F Characterization (NMR, MS, etc.) E->F

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Guide & FAQs

Synthesis & Reaction Monitoring

Question 1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?

Answer:

Several factors can contribute to a slow or incomplete reaction. Let's break them down:

  • Insufficient Basicity: The reaction requires a base to neutralize the hydrobromic acid (HBr) formed as a byproduct. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the 3-hydroxypiperidine and rendering it non-nucleophilic.

    • Solution: Use at least two equivalents of 3-hydroxypiperidine, with one equivalent acting as the nucleophile and the second as an acid scavenger. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added (1.1-1.5 equivalents).

  • Solvent Choice: The polarity of the solvent plays a crucial role in this SN2 reaction.

    • Solution: Aprotic polar solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile. Less polar solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can also be used but may lead to slower reaction rates.

  • Temperature: While many nucleophilic substitution reactions proceed at room temperature, some may require heating to overcome the activation energy barrier.

    • Solution: If the reaction is slow at room temperature, consider gently heating the mixture to 40-50 °C. Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid the formation of side products at elevated temperatures.

  • Quality of Starting Materials: Impurities in either 2-bromo-1-(4-chlorophenyl)ethanone or 3-hydroxypiperidine can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. 2-bromo-1-(4-chlorophenyl)ethanone can degrade over time, releasing HBr. It is advisable to use freshly prepared or purified α-bromoketone.

Question 2: I am observing multiple spots on my TLC plate, even in the early stages of the reaction. What are the potential side products?

Answer:

The formation of multiple products is a common issue. Here are the most likely side products and how to minimize them:

  • Bis-alkylation: The product, this compound, is also a secondary amine and can potentially react with another molecule of 2-bromo-1-(4-chlorophenyl)ethanone. This is more likely to occur if there is a high local concentration of the α-bromoketone.

    • Mitigation: Add the 2-bromo-1-(4-chlorophenyl)ethanone solution dropwise to the solution of 3-hydroxypiperidine and base. This maintains a low concentration of the electrophile and favors the desired mono-alkylation.

  • Elimination: Although less common with amine nucleophiles, elimination of HBr from 2-bromo-1-(4-chlorophenyl)ethanone can occur, especially in the presence of a strong, sterically hindered base, to form a vinyl ketone.

    • Mitigation: Use a base that is sufficiently strong to scavenge the acid but not so strong as to promote elimination. TEA or using an excess of the amine nucleophile are good choices.

  • Reaction with the Hydroxyl Group: While the amine is a much stronger nucleophile than the alcohol, under certain conditions (e.g., in the presence of a strong base that deprotonates the hydroxyl group), O-alkylation could occur, leading to an undesired ether linkage.

    • Mitigation: Avoid using very strong bases like sodium hydride (NaH). The relative nucleophilicity of the secondary amine is generally sufficient to ensure N-alkylation is the predominant pathway.

Side_Reactions 2-bromo-1-(4-chlorophenyl)ethanone 2-bromo-1-(4-chlorophenyl)ethanone Desired Product Desired Product 2-bromo-1-(4-chlorophenyl)ethanone->Desired Product + 3-hydroxypiperidine Bis-alkylation Product Bis-alkylation Product 2-bromo-1-(4-chlorophenyl)ethanone->Bis-alkylation Product + Desired Product Elimination Product Elimination Product 2-bromo-1-(4-chlorophenyl)ethanone->Elimination Product - HBr O-alkylation Product O-alkylation Product 2-bromo-1-(4-chlorophenyl)ethanone->O-alkylation Product + Deprotonated Hydroxyl

Caption: Potential side reactions in the synthesis of the target molecule.

Purification

Question 3: I am having difficulty purifying the product by column chromatography. It seems to be streaking on the silica gel.

Answer:

The basic nature of the piperidine nitrogen in your product can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

  • Solution 1: Basic Modifier in Eluent: Add a small amount of a basic modifier to your eluent system.

    • Protocol: Start with a mobile phase of ethyl acetate/hexanes and add 0.5-1% of triethylamine or a few drops of ammonium hydroxide to the eluent mixture. This will neutralize the acidic sites on the silica gel and allow your product to move down the column more effectively.

  • Solution 2: Use of Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

    • Options: Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds. Alternatively, reverse-phase chromatography (C18) can be employed if the product is sufficiently non-polar.

  • Solution 3: Salt Formation and Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

      • Wash the organic layer to remove any remaining starting material.

      • Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until it is basic (pH > 9).

      • Extract your product back into an organic solvent.

      • Dry the organic layer, concentrate, and then proceed with chromatography. This pre-purification step can significantly improve the ease of the final chromatographic separation.

Characterization

Question 4: What are the expected key signals in the 1H NMR and 13C NMR spectra for my product?

Answer:

While the exact chemical shifts will depend on the solvent and instrument, you can expect the following characteristic signals for this compound:

1H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons7.8 - 8.0Doublet2H adjacent to C=O
Aromatic Protons7.4 - 7.6Doublet2H meta to C=O
Methylene Protons~3.6Singlet2H (CH2 adjacent to C=O)
Piperidine CH-OH3.5 - 4.0Multiplet1H
Piperidine CH2-N2.0 - 3.0Multiplets4H
Piperidine CH21.4 - 2.0Multiplets4H
Hydroxyl ProtonVariableBroad Singlet1H (OH)
13C NMR Expected Chemical Shift (ppm) Assignment
Carbonyl Carbon195 - 200C=O
Aromatic C-Cl138 - 142
Aromatic C-H128 - 132
Aromatic C (ipso)134 - 138
Methylene Carbon60 - 65CH2 adjacent to C=O
Piperidine C-OH65 - 70
Piperidine C-N50 - 60
Piperidine C20 - 35

Note: These are approximate values and may vary. The chemical shifts of piperidine carbons are influenced by N-substitution.[1][2]

Question 5: What is the expected molecular ion peak in the mass spectrum, and what are the likely fragmentation patterns?

Answer:

  • Molecular Ion (M+): The expected exact mass for C13H16ClNO2 is approximately 253.08 g/mol . In a mass spectrum, you should observe a molecular ion peak at m/z 253 and a characteristic M+2 peak at m/z 255 with roughly one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

  • Fragmentation: α-Amino ketones typically undergo α-cleavage, which is the fragmentation of the bond adjacent to the nitrogen atom.[3][4]

    • Major Fragment: A common fragmentation pathway is the loss of the chlorobenzoyl radical, leading to a prominent peak corresponding to the piperidine portion of the molecule. Another likely fragmentation is the cleavage between the carbonyl and the α-carbon, resulting in a chlorobenzoyl cation (m/z 139/141).

References

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

Sources

minimizing cytotoxicity of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate and minimize cytotoxicity in your cell culture experiments. While specific published data on this compound is limited, the principles outlined here are derived from extensive experience with related chemical structures, including piperidine derivatives and chlorinated aromatic compounds, as well as established best practices in cell-based toxicology assays.

Part 1: Foundational Concepts & Initial Troubleshooting

Before delving into complex experimental modifications, it's crucial to ensure your foundational techniques are sound. Unexpected cytotoxicity can often stem from basic experimental variables rather than the intrinsic properties of the compound itself.

FAQ 1: I've just started working with this compound, and I'm observing widespread cell death even at low concentrations. What are the first things I should check?

This is a common issue when working with a new compound. The initial troubleshooting should focus on ruling out experimental artifacts before concluding that the compound is extremely potent.

Core Troubleshooting Workflow

Here is a logical workflow to diagnose the source of unexpected cytotoxicity.

A High Cytotoxicity Observed B Check Solvent (Vehicle) Toxicity A->B C Verify Compound Concentration & Solubility A->C D Assess Baseline Cell Health A->D E Solvent Control OK? B->E F Compound Precipitating? C->F G Cells Healthy & in Log Phase? D->G H Issue is Compound-Specific. Proceed to Dose-Response Optimization. E->H Yes I Reduce final solvent concentration (e.g., DMSO <0.5%). E->I No F->E No J Check solubility limit. Use sonication or gentle warming. F->J Yes G->F Yes K Use healthy, low-passage cells. Ensure optimal seeding density. G->K No cluster_0 cluster_1 A 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone B Cellular Metabolism (e.g., CYP450 enzymes) A->B C Reactive Intermediates B->C D Increased ROS Production (O₂⁻, H₂O₂) C->D E Oxidative Stress D->E F Lipid Peroxidation E->F G Protein Oxidation E->G H DNA Damage E->H I Mitochondrial Dysfunction E->I J Apoptosis / Necrosis F->J G->J H->J I->J

Caption: Potential ROS-mediated cytotoxicity pathway.

Experimental Validation:

You can directly measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A significant increase in fluorescence in treated cells compared to controls would support the oxidative stress hypothesis.

FAQ 3: How can I reduce cytotoxicity if it is mediated by oxidative stress?

If you suspect or have confirmed that ROS is a key driver of toxicity, you can co-incubate your cells with an antioxidant.

  • Causality: Antioxidants can neutralize ROS, thereby reducing damage to cellular components and mitigating cell death. [1][2]* Recommended Agent: N-acetylcysteine (NAC) is a common and effective antioxidant used in cell culture. It is a precursor to glutathione, a major intracellular antioxidant. [3]* Experimental Design: Treat cells with your compound in the presence and absence of a non-toxic concentration of NAC (e.g., 1-5 mM). A significant increase in cell viability in the co-treated group compared to the group treated with your compound alone would strongly suggest that oxidative stress is a major contributor to the observed cytotoxicity.

Treatment GroupCompound Conc. (µM)NAC Conc. (mM)Expected % Cell Viability (Example)
Vehicle Control00100%
NAC Control05~95-100%
Compound Only50 (IC50)050%
Co-treatment 50 (IC50) 5 >70% (Rescue Effect)
Part 3: Experimental Protocols & Assay Optimization

Precise and well-controlled experiments are essential for generating reliable data. This section provides step-by-step protocols for key assays.

Experimental Protocol 1: Determining Compound Potency (IC50) using an MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the tetrazolium dye MTT to its insoluble purple formazan. Materials:

  • 96-well plates

  • Your chosen cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). 4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

FAQ 4: My MTT assay results are variable, or the absorbance readings are very low. What should I do?

MTT assay variability is a common problem. Here are some key factors to investigate:

ProblemPotential CauseTroubleshooting Step
High Well-to-Well Variability Inconsistent cell seeding or presence of air bubbles.Use reverse pipetting for cell seeding. Ensure no bubbles are in the wells before reading. [4]
"Edge effects" due to evaporation in outer wells.Do not use the outer wells for experimental data. Fill them with sterile PBS or medium instead.
Low Absorbance Readings Cell density is too low.Optimize cell seeding density by performing a titration experiment.
Incubation time with MTT is too short.Increase incubation time to the recommended 3-4 hours.
Compound Interference The compound itself may reduce MTT or interfere with the absorbance reading.Run a control with the compound in cell-free medium to check for direct interaction with MTT. Consider using an alternative viability assay like Resazurin or a cytotoxicity assay like LDH release. [5][6]
Experimental Protocol 2: Assessing Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of the cytosolic enzyme Lactate Dehydrogenase into the culture medium upon cell membrane damage, which is a hallmark of necrosis or late apoptosis.

Workflow for Assay Selection

A Need to measure cytotoxicity B Is the compound expected to affect mitochondrial activity? A->B C MTT / Resazurin Assay (Measures metabolic activity) B->C No D LDH / Trypan Blue Assay (Measures membrane integrity) B->D Yes / Unknown E Use orthogonal assays for confirmation C->E D->E

Caption: Logic for selecting an appropriate cytotoxicity assay.

Procedure:

  • Setup: Seed and treat cells in a 96-well plate as described for the MTT assay. Include a "maximum LDH release" control (lyse cells with a detergent) and a vehicle control.

  • Sample Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (commercially available kits are recommended) to each well.

  • Incubation: Incubate at room temperature for the time specified by the kit manufacturer (usually 10-30 minutes), protected from light.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum release and vehicle controls.

References
  • Sies, H. (1997). Role of reactive oxygen species in cell toxicity. PubMed.
  • Asante-Poku, S., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Molavian, H. R., et al. (2016). Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. DSpace@MIT.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. PubMed Central.
  • BenchChem. (2025). Reducing the cytotoxicity of Piperidine-3-carbothioamide compounds. BenchChem.
  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.
  • Geletii, Y. V., & Brinzer, R. A. (2023). Common antioxidants for cell culture?
  • ResearchGate. (n.d.). Examples of toxicities associated with drug-induced oxidative stress.
  • Kimura, H., et al. (2005). Toxicity and roles of reactive oxygen species. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Small Molecule Inhibitor Toxicity in Cell Culture. BenchChem.
  • BenchChem. (n.d.).
  • Shokri, F., et al. (2006). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin.
  • Halliwell, B. (2012). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Journal of Pharmacognosy and Phytotherapy.
  • BenchChem. (2025).
  • de Groot, M. W., et al. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.

Sources

addressing batch-to-batch variability of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis, analysis, and handling of this compound. Batch-to-batch variability is a common hurdle in pharmaceutical development, and this guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure consistent and reliable experimental outcomes.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability refers to the differences observed in the properties and quality of a substance between different manufacturing runs. In the context of this compound, this can manifest as variations in purity, impurity profile, color, and even reactivity. Such inconsistencies can significantly impact research and development timelines, affecting everything from screening assays to preclinical studies. The root causes often lie in the quality of starting materials, subtle deviations in reaction conditions, and the effectiveness of purification and storage protocols. This guide will provide a structured approach to identifying and mitigating these variables.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis and handling of this compound.

Q1: What is the most likely synthetic route for this compound, and what are the critical parameters to control?

A1: A common and efficient method for the synthesis of α-amino ketones is the α-amination of a ketone. In this case, the synthesis would likely proceed via the α-bromination of 1-(4-chlorophenyl)ethanone, followed by nucleophilic substitution with 3-hydroxypiperidine.

  • Step 1: α-Bromination of 1-(4-chlorophenyl)ethanone. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst.

  • Step 2: Nucleophilic Substitution. The resulting 2-bromo-1-(4-chlorophenyl)ethanone is then reacted with 3-hydroxypiperidine to yield the final product.

Critical parameters to control include:

  • Temperature: Both steps are temperature-sensitive. Inconsistent temperature control can lead to the formation of side products.

  • Stoichiometry: The molar ratio of reactants, especially the brominating agent and the amine, is crucial to prevent over-bromination or unreacted starting materials.

  • Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or the formation of degradation products.

Q2: My final product has a persistent yellow tint that varies between batches. What could be the cause?

A2: A yellow tint can indicate the presence of chromophoric impurities. Potential causes include:

  • Oxidation products: The piperidine ring, particularly the tertiary amine, is susceptible to oxidation, which can lead to the formation of colored N-oxides or other degradation products.

  • Residual starting materials or intermediates: Incomplete reaction or purification can leave traces of colored starting materials or intermediates.

  • Side-reaction products: Uncontrolled reaction conditions can promote the formation of colored polymeric or condensation byproducts.

Q3: I am observing inconsistent purity results by HPLC between batches. What are the likely sources of these impurities?

A3: Inconsistent purity is a classic sign of batch-to-batch variability. The impurities can arise from several sources:

  • Starting Material Quality: The purity of the initial 1-(4-chlorophenyl)ethanone and 3-hydroxypiperidine is paramount. Impurities in these starting materials can be carried through the synthesis or even participate in side reactions.

  • Side Reactions:

    • Over-bromination: Formation of 2,2-dibromo-1-(4-chlorophenyl)ethanone can occur if the bromination step is not carefully controlled.

    • Elimination reactions: Under basic conditions, the α-bromo ketone intermediate can undergo elimination to form an α,β-unsaturated ketone.

  • Degradation: The final compound may be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or incompatible solvents). The piperidine moiety can undergo ring-opening reactions or oxidation.

Q4: How should I properly store this compound to ensure its stability?

A4: Given the presence of a tertiary amine and a hydroxyl group, the compound may be sensitive to oxidation and light. Therefore, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis or degradation.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the synthesis and analysis of this compound.

Guide 1: Low Yield in Synthesis
Symptom Potential Cause Troubleshooting Action
Low yield of the final product Incomplete α-bromination of the starting ketone. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the correct stoichiometry of the brominating agent and adequate reaction time.
Inefficient nucleophilic substitution. Optimize the reaction temperature and solvent for the substitution step. Ensure the 3-hydroxypiperidine is of high purity and free of moisture. Consider using a non-nucleophilic base to scavenge the HBr formed during the reaction.
Product loss during workup and purification. Review the extraction and purification procedures. Ensure the pH during aqueous extraction is optimized to keep the product in the organic phase. For column chromatography, select an appropriate solvent system to achieve good separation without causing on-column degradation.
Guide 2: Inconsistent Purity and Impurity Profile
Symptom Potential Cause Troubleshooting Action
Variable purity between batches. Inconsistent quality of starting materials. Source high-purity 1-(4-chlorophenyl)ethanone and 3-hydroxypiperidine from a reliable supplier. Characterize the starting materials by NMR and HPLC before use to confirm their identity and purity.
Presence of unexpected peaks in HPLC. Formation of side-products. Carefully control the reaction temperature and stoichiometry. Analyze the reaction mixture at different time points to identify the formation of intermediates and side-products.
Degradation of the final product. Implement the recommended storage conditions immediately after synthesis and purification. Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic conditions) to identify potential degradation products and pathways.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required based on the specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (based on the chromophore of the 4-chlorophenyl group).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum to confirm the structure of the target compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key expected signals include:

    • Aromatic protons from the 4-chlorophenyl group (typically two doublets).

    • A singlet for the methylene protons adjacent to the carbonyl group.

    • Multiplets for the protons of the 3-hydroxypiperidine ring.

    • A signal for the hydroxyl proton (which may be broad and its chemical shift can be solvent-dependent).

Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthetic Pathway

Synthesis A 1-(4-chlorophenyl)ethanone B 2-bromo-1-(4-chlorophenyl)ethanone A->B α-bromination (e.g., NBS) C This compound B->C Nucleophilic Substitution D 3-hydroxypiperidine D->C Nucleophilic Substitution

Caption: Proposed synthetic route for the target compound.

Troubleshooting Workflow for Impurity Analysis

Troubleshooting start Inconsistent Purity Detected check_sm Analyze Starting Materials (HPLC, NMR) start->check_sm sm_ok Starting Materials Pure? check_sm->sm_ok source_new_sm Source High-Purity Starting Materials sm_ok->source_new_sm No analyze_reaction Analyze Reaction Mixture at Different Timepoints sm_ok->analyze_reaction Yes source_new_sm->start side_products Side-Products Identified? analyze_reaction->side_products optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) side_products->optimize_conditions Yes check_stability Perform Forced Degradation Study side_products->check_stability No optimize_conditions->start degradation_products Degradation Products Identified? check_stability->degradation_products optimize_storage Optimize Storage and Handling degradation_products->optimize_storage Yes end Consistent Purity Achieved degradation_products->end No optimize_storage->start

Caption: A logical workflow for troubleshooting inconsistent purity.

References

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Poirier, S., et al. (2025).

Technical Support Center: Scaling Up the Synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable α-aminoketone intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis campaign.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride to yield the α-chloroketone intermediate, 2-chloro-1-(4-chlorophenyl)ethanone. The second step is the nucleophilic substitution of the chlorine atom by 3-hydroxypiperidine to form the final product.

Synthetic_Pathway Chlorobenzene Chlorobenzene Step1 Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) Chlorobenzene->Step1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Step1 Intermediate 2-chloro-1-(4-chlorophenyl)ethanone Step1->Intermediate Step2 Step 2: N-Alkylation (Base, Solvent) Intermediate->Step2 3_hydroxypiperidine 3-Hydroxypiperidine 3_hydroxypiperidine->Step2 Final_Product 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone Step2->Final_Product

Caption: Overall synthetic route for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each synthetic step.

Step 1: Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation is a robust reaction but can present challenges during scale-up, primarily related to catalyst activity, reaction control, and by-product formation.[1][2]

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Chlorobenzene Inactivated Lewis Acid Catalyst (e.g., AlCl₃): Moisture in the reagents or solvent can hydrolyze and deactivate the catalyst.Ensure all reagents and solvents are anhydrous. Dry the reaction vessel thoroughly before use. Consider using a freshly opened or sublimed batch of AlCl₃.
Insufficient Catalyst: The catalyst may be consumed by complexation with the product ketone.Use a stoichiometric amount of AlCl₃ (at least 1.1 equivalents) to account for complexation with the product.
Low Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature, monitoring for by-product formation. A typical range is 0°C to room temperature.
Formation of Isomeric By-products (ortho- and meta-isomers) High Reaction Temperature: Higher temperatures can lead to isomerization of the product.Maintain a controlled, lower reaction temperature (e.g., 0-5°C) during the addition of reagents.[3]
Non-selective Catalyst: While AlCl₃ is generally para-directing for chlorobenzene, other Lewis acids might show different selectivity.Stick with AlCl₃ for optimal para-selectivity.
Excessive By-product Formation (e.g., from self-condensation of chloroacetyl chloride) Localized High Concentration of Reagents: Poor mixing can lead to localized "hot spots" and side reactions.Ensure efficient stirring throughout the reaction, especially during the addition of chloroacetyl chloride. Add the acylating agent dropwise to maintain a low instantaneous concentration.
Difficult Work-up and Product Isolation Formation of a Stable Aluminum Chloride-Ketone Complex: This complex needs to be effectively hydrolyzed to release the product.Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the complex and move the aluminum salts to the aqueous layer.
Emulsion Formation During Extraction: The presence of aluminum salts can lead to emulsions.Use a brine wash to help break up emulsions. If necessary, filter the mixture through a pad of celite.
Step 2: N-Alkylation of 3-Hydroxypiperidine

The N-alkylation of 3-hydroxypiperidine with the α-chloroketone intermediate is generally efficient but can be plagued by issues of di-alkylation and incomplete reaction, particularly at larger scales.[4]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Mono-alkylated Product Incomplete Reaction: Insufficient reaction time or temperature. The reactivity of the α-chloroketone can be lower than expected.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The addition of a catalytic amount of sodium or potassium iodide can enhance the rate of reaction by in-situ formation of the more reactive iodo-ketone.
Poor Solubility of Reagents: The base or reactants may not be fully dissolved in the chosen solvent.Select a solvent in which all reactants are soluble. Common choices include acetonitrile, DMF, or a mixture of solvents.
Formation of Di-alkylated By-product Incorrect Stoichiometry: Using an excess of the α-chloroketone intermediate.Use a slight excess of 3-hydroxypiperidine (e.g., 1.1-1.2 equivalents) to favor mono-alkylation.
High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the second alkylation.Maintain the lowest effective temperature and monitor the reaction closely to stop it once the starting α-chloroketone is consumed.
Strong Base: A strong base can deprotonate the hydroxyl group of the product, potentially leading to side reactions, or increase the nucleophilicity of the mono-alkylated product.Use a mild inorganic base such as potassium carbonate or sodium bicarbonate.[4]
Difficult Purification of the Final Product Presence of Unreacted Starting Materials and By-products: Close polarity of the product and impurities can make chromatographic separation challenging.Optimize the reaction to minimize impurities. Consider a crystallization step for purification on a large scale. An acid-base extraction can also be employed to separate the basic product from non-basic impurities.
Product is an Oil: The final product may not crystallize easily.If direct crystallization is difficult, consider converting the product to its hydrochloride salt, which is often a crystalline solid and easier to purify by recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when handling chloroacetyl chloride on a large scale?

A1: Chloroacetyl chloride is a highly corrosive, lachrymatory, and moisture-sensitive chemical.[5][6][7][8] When handling it on a large scale, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.[7]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of its vapors.[6]

  • Moisture Control: Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture, which liberates toxic HCl gas.[5]

  • Spill Management: Have a spill kit ready containing an inert absorbent material. Do not use water to clean up spills as it reacts violently.[9]

  • Emergency Procedures: Ensure easy access to an emergency shower and eyewash station.[8]

Q2: How can I effectively monitor the progress of the Friedel-Crafts acylation reaction?

A2: The reaction can be monitored by taking small aliquots from the reaction mixture (after quenching them in an acidic aqueous solution) and analyzing them by:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the disappearance of the starting material (chlorobenzene) and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide more quantitative data on the conversion of starting materials and the formation of the product and any by-products.

Q3: What is the best way to source and handle 3-hydroxypiperidine for large-scale synthesis?

A3: 3-Hydroxypiperidine can be sourced commercially or synthesized. For large-scale use, it is crucial to ensure its purity, as impurities can affect the N-alkylation reaction. It is often supplied as a hydrochloride salt, which is more stable and less hygroscopic than the free base. The free base can be generated just before use by treating the salt with a suitable base. The synthesis of 3-hydroxypiperidine often involves the reduction of 3-hydroxypyridine.[10][11][12]

Q4: I am observing a significant amount of a di-substituted piperidine by-product. How can I minimize this?

A4: Di-alkylation is a common issue when both nitrogen atoms of a piperazine ring are susceptible to reaction. Although piperidine has only one secondary amine, in the context of this synthesis, "di-substitution" likely refers to the formation of a quaternary ammonium salt or other side reactions. To minimize unwanted side reactions:

  • Control Stoichiometry: Use a slight excess of 3-hydroxypiperidine.

  • Slow Addition: Add the α-chloroketone slowly to the solution of 3-hydroxypiperidine to maintain its low concentration in the reaction mixture.

  • Moderate Temperature: Avoid excessive heating.

  • Choice of Base: Use a mild base to prevent unwanted side reactions.

Q5: What are the most effective methods for purifying the final product on a multi-kilogram scale?

A5: While column chromatography is suitable for lab-scale purification, it is often not practical for large-scale synthesis. The most effective methods for purifying this compound on a large scale are:

  • Crystallization: This is the preferred method for large-scale purification. Experiment with different solvent systems to find one that gives a good yield of high-purity crystalline product.

  • Salt Formation and Recrystallization: If the free base is an oil or does not crystallize well, convert it to a salt (e.g., hydrochloride). Salts are often crystalline and can be purified by recrystallization from a suitable solvent. The pure free base can then be regenerated if needed.

  • Liquid-Liquid Extraction: An acid-base workup can be very effective in removing non-basic impurities.

IV. Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis. Optimization may be required based on specific laboratory conditions and scale.

Step 1: Synthesis of 2-chloro-1-(4-chlorophenyl)ethanone
  • Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber).

  • Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq.).

  • Add anhydrous chlorobenzene (5-10 eq.) to the flask and cool the mixture to 0-5°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq.) dropwise via the dropping funnel while maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully and slowly quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(4-chlorophenyl)ethanone. This intermediate can be purified by recrystallization or used directly in the next step if the purity is sufficient.

Step 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 3-hydroxypiperidine (1.1 eq.) and a mild base such as potassium carbonate (1.5 eq.) in a suitable solvent (e.g., acetonitrile).

  • To this stirred suspension, add a solution of 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq.) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by either direct crystallization from a suitable solvent system or by column chromatography for smaller scales. For larger scales, consider salt formation and recrystallization as described in the FAQ section.

V. Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Identify_Step Identify the problematic step Start->Identify_Step Step1_Issue Step 1: Friedel-Crafts Acylation Identify_Step->Step1_Issue Step 1 Step2_Issue Step 2: N-Alkylation Identify_Step->Step2_Issue Step 2 Low_Conversion1 Low Conversion? Step1_Issue->Low_Conversion1 Low_Yield2 Low Yield? Step2_Issue->Low_Yield2 Side_Products1 Side Products? Low_Conversion1->Side_Products1 No Check_Catalyst Check catalyst activity and loading Low_Conversion1->Check_Catalyst Yes Workup_Issues Work-up Issues? Side_Products1->Workup_Issues No Control_Temp_Addition Control temperature and reagent addition Side_Products1->Control_Temp_Addition Yes Proper_Quench Ensure proper quenching and extraction protocol Workup_Issues->Proper_Quench Yes End Successful Synthesis Workup_Issues->End No Di_alkylation Di-alkylation? Low_Yield2->Di_alkylation No Optimize_Temp_Time2 Optimize temperature, time, and consider catalytic iodide Low_Yield2->Optimize_Temp_Time2 Yes Purification_Issues Purification Issues? Di_alkylation->Purification_Issues No Adjust_Stoichiometry Adjust stoichiometry (excess piperidine) Di_alkylation->Adjust_Stoichiometry Yes Optimize_Crystallization Optimize crystallization or consider salt formation Purification_Issues->Optimize_Crystallization Yes Purification_Issues->End No Optimize_Temp_Time1 Optimize temperature and reaction time Check_Catalyst->Optimize_Temp_Time1 Optimize_Temp_Time1->End Improve_Mixing Improve mixing Control_Temp_Addition->Improve_Mixing Improve_Mixing->End Proper_Quench->End Optimize_Temp_Time2->End Use_Mild_Base Use milder base Adjust_Stoichiometry->Use_Mild_Base Use_Mild_Base->End Optimize_Crystallization->End

Caption: A workflow for troubleshooting common issues during the synthesis.

VI. References

  • Loba Chemie. (2019, January 7). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105367484A - Preparation method of 3-hydroxy piperidine. Retrieved from

  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4895984A - Acylation of aromatics. Retrieved from

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

  • Springer. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Retrieved from

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, June 10). α,β-Unsaturated Diazoketones as Building Blocks to Piperidine Alkaloids: Total Synthesis of (−)-Cassine. Retrieved from [Link]

  • SciSpace. (2018). Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, October 6). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylated products using Dichloroacetylchloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine. Retrieved from

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • Eureka. (n.d.). Enzymatic preparation method of ketoreductase and S-1-BOC-3 hydroxypiperidine. Retrieved from [Link]

  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Retrieved from [Link]

  • YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone [Video]. Retrieved from [Link]

  • PubMed. (2005, January). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

  • PubMed. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the emergence of the mobilized colistin resistance (MCR-1) gene represents a significant global health threat. This gene confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[1] The MCR-1 enzyme, a phosphoethanolamine transferase, modifies the lipid A portion of the bacterial outer membrane, reducing its affinity for colistin.[2] This has catalyzed an urgent search for MCR-1 inhibitors to restore the efficacy of this critical antibiotic. This guide provides a comparative analysis of a series of 1-phenyl-2-(phenylamino)ethanone derivatives, which have shown promise as MCR-1 inhibitors, with a focus on their structure-activity relationships and the experimental data supporting their potential.

Introduction to the Core Scaffold: 1-Phenyl-2-(phenylamino)ethanone

The 1-phenyl-2-(phenylamino)ethanone scaffold has been identified as a promising starting point for the design of MCR-1 inhibitors.[3] This core structure offers a versatile platform for chemical modification to optimize binding affinity and inhibitory activity against the MCR-1 enzyme. Through virtual screening and subsequent chemical synthesis, a lead compound, racemic 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)benzoic acid (designated here as Lead Compound 1 ), was identified as a potential MCR-1 inhibitor.[4] This guide will compare the biological activity of this lead compound with its more potent analogs, 4-((1-ethoxy-2-(4-hexylphenyl)-2-oxoethyl)amino)-3-methylbenzoic acid (Analog A ) and 4-((1-ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acid (Analog B ), to elucidate key structure-activity relationships.

Mechanism of MCR-1 and Inhibition Strategy

The MCR-1 enzyme is a membrane-bound, zinc-dependent metalloenzyme that catalyzes the transfer of a phosphoethanolamine (PEA) group from a donor substrate to lipid A.[5] This modification of the bacterial outer membrane is the molecular basis of colistin resistance.

The catalytic mechanism of MCR-1 is believed to follow a two-step "ping-pong" mechanism.[6] In the first step, a conserved threonine residue (Thr285) in the active site performs a nucleophilic attack on the phosphate of the PEA donor, forming a covalent enzyme-PEA intermediate.[6] In the second step, this intermediate reacts with lipid A, transferring the PEA group to it.

The 1-phenyl-2-(phenylamino)ethanone derivatives are designed to act as competitive inhibitors, occupying the active site of the MCR-1 enzyme. Molecular docking studies suggest that these compounds interact with key amino acid residues, such as Glutamate-246 (Glu246) and Threonine-285 (Thr285), through hydrogen bonding, thereby preventing the natural substrate from binding and inhibiting the enzyme's catalytic activity.[3]

MCR1_Inhibition cluster_enzyme MCR-1 Active Site Active_Site Glu246 Thr285 Zn²⁺ Lipid_A Lipid A Active_Site->Lipid_A Modifies PEA_Substrate Phosphoethanolamine (PEA) Substrate PEA_Substrate->Active_Site Binds Inhibitor 1-Phenyl-2-(phenylamino)ethanone Derivative Inhibitor->Active_Site Blocks Modified_Lipid_A Modified Lipid A (Colistin Resistance)

Figure 1: Competitive inhibition of the MCR-1 active site.

Comparative Biological Activity

The inhibitory potential of the lead compound and its analogs was evaluated using both cell-based and enzymatic assays. The cell-based assay measures the ability of the compounds to restore the susceptibility of MCR-1-expressing E. coli to colistin. The enzymatic assay directly measures the inhibition of the MCR-1 enzyme's catalytic activity.

CompoundStructureModifications from Lead CompoundCell-Based Assay (% Inhibition of Bacterial Growth with Colistin)[4]MCR-1 Enzymatic Assay (Inhibition)[4]
Lead Compound 1 4-((2-ethoxy-2-oxo-1-phenylethyl)amino)benzoic acid-ModerateModerate
Analog A 4-((1-ethoxy-2-(4-hexylphenyl)-2-oxoethyl)amino)-3-methylbenzoic acidAddition of a hexyl group to the phenyl ring and a methyl group to the benzoic acid ring.PotentPotent
Analog B 4-((1-ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acidAddition of an octyl group to the phenyl ring.Most PotentPotent

Note: In the cell-based assay, 25 µM of Analog A or Analog B, combined with 2 µg·mL⁻¹ colistin, completely inhibited the growth of E. coli expressing MCR-1.[4]

Structure-Activity Relationship (SAR) Insights

The comparison of the lead compound with its analogs provides valuable insights into the structure-activity relationship for this class of MCR-1 inhibitors:

  • Lipophilic Substituents on the Phenyl Ring: The addition of linear alkyl chains (hexyl and octyl groups) to the phenyl ring significantly enhances the inhibitory activity. This suggests that a hydrophobic pocket exists within the MCR-1 active site, and occupying this space with a lipophilic moiety improves binding affinity.

  • Substituents on the Benzoic Acid Ring: The introduction of a methyl group on the benzoic acid ring, as seen in Analog A, also contributes to increased potency. This may be due to favorable steric interactions or electronic effects that enhance the binding to the active site.

  • Carboxyl Group: The carboxyl group on the benzoic acid moiety is crucial for activity, as it is proposed to form hydrogen bonds with key residues like Glu246 and Thr285 in the MCR-1 active site.[3]

Experimental Methodologies

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis of the lead compound and the biological evaluation of MCR-1 inhibitors.

Synthesis of Lead Compound 1

The synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives can be achieved through a condensation reaction between a phenacyl bromide and a substituted aniline.[7]

Synthesis_Workflow Phenacyl_Bromide Phenacyl Bromide Reaction Condensation Reaction (e.g., in Ethanol) Phenacyl_Bromide->Reaction Aniline_Derivative Substituted Aniline Aniline_Derivative->Reaction Cyclization Cyclization (e.g., in Trifluoroacetic Acid) Reaction->Cyclization Product 1-Phenyl-2-(phenylamino)ethanone Derivative Cyclization->Product

Sources

A Researcher's Guide to the Validation of Novel Chemical Probes: A Case Study of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel chemical entities as research tools, using the compound 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone as a representative example. For the purpose of this guide, we will hypothesize a biological target and mechanism of action for this compound to illustrate the validation process in a practical context. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and validate new chemical probes for use in biological research.

Introduction: The Critical Need for Validated Research Tools

The reliability and reproducibility of biomedical research are critically dependent on the quality of the tools used. A novel chemical compound, such as this compound, holds the potential to be a valuable probe for elucidating biological pathways or as a starting point for drug discovery. However, without rigorous validation, the use of such a compound can lead to misleading results and wasted resources. This guide outlines a systematic approach to the validation process, ensuring that a novel compound is potent, selective, and well-characterized for its intended research application.

The molecular structure of this compound, featuring a substituted piperidine ring, suggests potential activity at targets within the central nervous system, such as G-protein coupled receptors (GPCRs) or ion channels.[1] For the purpose of this guide, we will hypothesize that this compound acts as an antagonist at a hypothetical GPCR, "Receptor X," which is implicated in a neurological disease model.

Hypothetical Mechanism of Action: Antagonism of Receptor X

We will proceed under the hypothesis that this compound is an antagonist of "Receptor X," a Gαq-coupled GPCR. Upon activation by its endogenous ligand, Receptor X initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. Our hypothetical compound is expected to block this signaling pathway by preventing the binding of the endogenous ligand to Receptor X.

G cluster_membrane Cell Membrane receptor Receptor X (GPCR) g_protein Gαq receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Produces dag DAG plc->dag Produces ligand Endogenous Ligand ligand->receptor Activates compound 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone compound->receptor Blocks ca_release Intracellular Ca2+ Release ip3->ca_release Triggers cellular_response Cellular Response dag->cellular_response ca_release->cellular_response

Caption: Hypothetical signaling pathway of Receptor X and the antagonistic action of the test compound.

In Vitro Validation: A Tiered Approach

A systematic in vitro validation process is essential to characterize the potency, selectivity, and mechanism of action of a new research compound.[2] This process is typically structured in tiers, starting with primary assays and progressing to more complex cellular models.

Tier 1: Primary Assays - Target Engagement and Potency

The initial step is to confirm that the compound interacts with its intended target and to determine its potency.

Experimental Protocol: Radioligand Binding Assay

This assay directly measures the ability of the compound to displace a known radiolabeled ligand from Receptor X.

  • Preparation of Cell Membranes: Prepare membranes from cells recombinantly expressing Receptor X.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled Receptor X antagonist (e.g., [3H]-antagonist) and increasing concentrations of this compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Experimental Protocol: Functional Antagonism Assay (Calcium Flux)

This assay measures the ability of the compound to block the functional response of Receptor X activation.

  • Cell Culture: Plate cells expressing Receptor X in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add increasing concentrations of this compound and incubate.

  • Ligand Stimulation: Add a fixed concentration (e.g., EC80) of the endogenous ligand for Receptor X.

  • Signal Detection: Measure the change in fluorescence intensity, corresponding to the intracellular calcium concentration, using a plate reader.

  • Data Analysis: Plot the inhibition of the calcium response against the compound concentration to determine the IC50 value.

Tier 2: Selectivity Profiling

A good research tool should be highly selective for its intended target to avoid confounding off-target effects.

Experimental Protocol: Selectivity Panel Screening

Screen the compound against a broad panel of other receptors, ion channels, and enzymes. This is often done through collaborations with specialized core facilities or contract research organizations (CROs).

  • Target Selection: Choose a panel of targets that are structurally related to Receptor X or are known to be common off-targets for this chemical class.

  • Primary Screen: Initially screen the compound at a high concentration (e.g., 10 µM) against the selected panel.

  • Follow-up Assays: For any targets where significant activity is observed (e.g., >50% inhibition), perform full dose-response curves to determine the IC50 for those off-targets.

  • Selectivity Calculation: The selectivity is determined by comparing the IC50 for the primary target (Receptor X) with the IC50 for any identified off-targets. A selectivity of at least 100-fold is generally desired for a high-quality chemical probe.

In Vivo Validation: From Bench to Biological System

Once a compound has been validated in vitro, the next critical step is to assess its properties in a living organism.[3][4] This involves evaluating its pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, its efficacy in a relevant disease model.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation invitro_potency Potency (IC50) pk Pharmacokinetics (ADME) invitro_potency->pk invitro_selectivity Selectivity invitro_selectivity->pk pd Pharmacodynamics (Target Engagement) pk->pd efficacy Efficacy in Disease Model pd->efficacy

Caption: Workflow for the validation of a novel research compound.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model.

Experimental Protocol: Single-Dose PK in Rodents

  • Compound Administration: Administer a single dose of this compound to a cohort of rodents (e.g., mice or rats) via the intended route of administration (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Pharmacodynamic (PD) Studies

PD studies measure the effect of the compound on its target in the living animal, confirming target engagement.

Experimental Protocol: Target Occupancy Assay

  • Compound Dosing: Dose animals with varying amounts of the compound.

  • Tissue Collection: At a specific time point after dosing, collect the tissue of interest (e.g., brain).

  • Ex Vivo Binding: Prepare tissue homogenates and perform a binding assay (similar to the in vitro binding assay) to measure the amount of Receptor X that is occupied by the compound.

  • Data Analysis: Correlate the dose of the compound with the percentage of target occupancy.

Efficacy Studies

The final step in in vivo validation is to test whether the compound has the desired biological effect in a relevant animal model of disease.

Experimental Protocol: Behavioral Model for a Neurological Disorder

  • Animal Model: Use an established animal model that recapitulates aspects of the human disease in which Receptor X is implicated.

  • Treatment Groups: Divide the animals into groups that will receive vehicle control, the test compound at various doses, and a positive control compound (if available).

  • Behavioral Testing: Administer the treatments for a specified duration and then conduct behavioral tests relevant to the disease model.

  • Data Analysis: Compare the behavioral outcomes between the different treatment groups to determine if the compound produces a statistically significant therapeutic effect.

Comparative Analysis with Alternative Tools

A crucial part of validating a new research tool is to compare its performance against existing alternatives. This allows researchers to understand the advantages and disadvantages of the new compound.

FeatureThis compound (Hypothetical Data)Alternative Tool A (Standard Antagonist)Alternative Tool B (Non-selective Antagonist)
Target Receptor XReceptor XReceptor X, Y, and Z
Potency (IC50) 10 nM50 nM100 nM
Selectivity >100-fold vs. related receptors>50-fold vs. related receptors<10-fold vs. Receptor Y and Z
Bioavailability (Oral) 40%20%5%
In Vivo Efficacy Demonstrated in a relevant modelDemonstrated in a relevant modelEfficacy confounded by off-target effects

Conclusion: Establishing a Validated Research Tool

The validation of a novel chemical compound like this compound is a rigorous, multi-step process. By systematically characterizing its potency, selectivity, mechanism of action, and in vivo properties, researchers can establish it as a reliable and valuable tool for the scientific community. This guide provides a general framework for this process, which should be adapted based on the specific characteristics of the compound and its intended biological target. The ultimate goal is to ensure that the data generated using new chemical probes are robust, reproducible, and contribute meaningfully to our understanding of biology and disease.

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A Comparative Guide to the Cross-Reactivity Profile of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel compound 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. Given the prevalence of the substituted piperidine scaffold in centrally active agents, particularly those targeting monoamine receptors, a thorough understanding of a new compound's selectivity is paramount for predicting its therapeutic potential and potential side effects.[1][2][3]

Disclaimer: this compound is a compound for which extensive public pharmacological data is not available. This guide is constructed based on its structural characteristics, positing it as a putative dopamine D4 receptor antagonist for illustrative purposes. The experimental data presented herein is hypothetical and intended to serve as a framework for how such a compound would be rigorously evaluated.

Introduction: The Significance of Selectivity Profiling

The compound this compound incorporates a 4-chlorophenyl group and a 3-hydroxypiperidine moiety. These structural motifs are common in ligands targeting G-protein coupled receptors (GPCRs), particularly the dopamine, serotonin, and adrenergic receptor families.[1][4][5][6] While potent activity at a primary target is desired, off-target interactions can lead to undesirable side effects or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery.[7][8]

Based on its structural similarity to known dopamine receptor ligands, we hypothesize that the primary target of this compound is the dopamine D4 receptor (D4R) . The D4R is a D2-like receptor that inhibits adenylyl cyclase and is implicated in various CNS disorders.[2] This guide will compare its hypothetical selectivity profile against two well-characterized compounds:

  • Compound A (L-745,870): A known high-affinity and selective D4R antagonist.

  • Compound B (Haloperidol): A typical antipsychotic with high affinity for the D2 receptor but significant cross-reactivity across multiple dopamine and other monoamine receptors.

The objective is to outline a robust experimental strategy to determine if our topic compound possesses a favorable selectivity profile, distinguishing it from less selective agents.

Experimental Design for Cross-Reactivity Profiling

A two-tiered approach is employed to build a comprehensive cross-reactivity profile:

  • Primary Screening - Radioligand Binding Assays: To determine the binding affinity (Ki) of the test compounds across a panel of relevant receptors. This provides a direct measure of the physical interaction between the compound and the target protein.[9][10]

  • Functional Assessment - cAMP Assay: To measure the functional consequence (antagonism) of receptor binding for key on- and off-targets. This is crucial as binding affinity does not always correlate directly with functional activity.[11][12][13]

The chosen off-target panel is critical and should include receptors that are structurally related to the putative primary target, as well as those commonly associated with adverse effects of CNS drugs.[14][15][16]

Selected Cross-Reactivity Panel:
  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3

  • Adrenergic Receptors: α1A, α2A, β1, β2

  • Other: Sigma-1 (σ1) Receptor (a common off-target for piperidine-containing compounds)[17][18]

G cluster_0 Tier 1: Binding Affinity Profile cluster_1 Tier 2: Functional Activity Profile Compound Test Compound: 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone Panel Radioligand Binding Screen (14 Targets) Compound->Panel Ki_Values Binding Affinities (Ki) Determined Panel->Ki_Values Select_Targets Select Key On- and Off-Targets (e.g., D4, D2, 5-HT2A) Ki_Values->Select_Targets Inform Selection Functional_Assay Functional cAMP Assay (Antagonist Mode) Select_Targets->Functional_Assay IC50_Values Functional Potency (IC50) Determined Functional_Assay->IC50_Values

Caption: Experimental workflow for cross-reactivity profiling.

Comparative Binding Affinity Data (Hypothetical)

The following table summarizes the hypothetical binding affinities (Ki, nM) obtained from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

TargetThis compound (Ki, nM)Compound A (L-745,870) (Ki, nM)Compound B (Haloperidol) (Ki, nM)
Dopamine D4 5.2 0.8 4.8
Dopamine D1>10,000>10,0001,200
Dopamine D21501,5001.2
Dopamine D3988507.5
Dopamine D5>10,000>10,0002,500
Serotonin 5-HT1A 8502,200350
Serotonin 5-HT2A 4503,50025
Serotonin 5-HT2C 1,200>5,000150
Serotonin 5-HT3 >10,000>10,000>10,000
Adrenergic α1A 600>10,00015
Adrenergic α2A 2,500>10,00080
Adrenergic β1 >10,000>10,000>10,000
Adrenergic β2 >10,000>10,000>10,000
Sigma-1 (σ1) 350>10,0003.5

Analysis of Binding Data:

  • This compound demonstrates high affinity for its putative primary target, the D4 receptor. Its selectivity over the D2 receptor is approximately 29-fold (150 nM / 5.2 nM), which is a critical parameter for avoiding extrapyramidal side effects associated with strong D2 antagonism. It shows moderate affinity for the 5-HT2A and σ1 receptors.

  • Compound A (L-745,870) , as expected, shows exceptionally high affinity and selectivity for the D4 receptor, serving as a benchmark for a highly selective compound.

  • Compound B (Haloperidol) exhibits high affinity for D2, D3, D4, α1A, and σ1 receptors, illustrating a promiscuous binding profile characteristic of older antipsychotics.

Comparative Functional Activity Data (Hypothetical)

To confirm that binding translates to functional antagonism, a cAMP inhibition assay was performed on key targets. The data is presented as IC50 values (nM), representing the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

TargetThis compound (IC50, nM)Compound A (L-745,870) (IC50, nM)Compound B (Haloperidol) (IC50, nM)
Dopamine D4 12.5 1.5 9.8
Dopamine D23503,2002.5
Serotonin 5-HT2A980>10,00045

Analysis of Functional Data: The functional data corroborates the binding profile. Our topic compound is a potent functional antagonist at the D4 receptor. Its functional selectivity over the D2 receptor is approximately 28-fold (350 nM / 12.5 nM), confirming the selectivity observed in the binding assays. Its functional antagonism at the 5-HT2A receptor is significantly weaker than its binding affinity might suggest, highlighting the importance of functional validation.

Detailed Experimental Protocols

Scientific integrity requires that protocols be robust and self-validating. The following are detailed, standard methodologies for the key assays described.

Protocol: Competitive Radioligand Binding Assay

This protocol is a standard filtration binding assay used to determine the binding affinity (Ki) of a test compound.[9][10]

  • Receptor Preparation: Membranes from HEK293 cells stably expressing the receptor of interest are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay binding buffer.

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.

    • Add 150 µL of the membrane preparation (10-50 µg protein).

    • Add 50 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). For determining non-specific binding, a high concentration of a known ligand is used. For total binding, buffer is added.

    • Add 50 µL of a specific radioligand (e.g., [³H]-Spiperone for D2/D3/D4 receptors) at a concentration near its Kd value.

  • Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Washing: Each well is washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The filter plate is dried, and a scintillation cocktail is added. The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis: The raw counts are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional cAMP Assay (Antagonist Mode)

This protocol measures the ability of a compound to block the agonist-induced inhibition of cAMP production by a Gi-coupled receptor like the D4 receptor.[12][13][19]

  • Cell Culture: HEK293 cells stably expressing the Gi-coupled receptor of interest are cultured to ~80-90% confluency.

  • Assay Setup:

    • Cells are harvested and seeded into a 384-well plate.

    • Add the test compound (antagonist) at various concentrations and incubate for 10-20 minutes.

    • Add a known agonist for the receptor (e.g., quinpirole for D2-like receptors) at a concentration that produces ~80% of its maximal effect (EC80).

    • Add forskolin (an adenylyl cyclase activator) to stimulate cAMP production. The agonist will inhibit this stimulation.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: A lysis buffer containing detection reagents is added. The level of cAMP is measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[11][19] In these assays, cellular cAMP competes with a labeled cAMP tracer for a specific antibody, leading to a measurable change in the fluorescent signal.

  • Data Analysis: The signal is converted to cAMP concentration using a standard curve. The IC50 value for the antagonist is determined by plotting the percentage inhibition of the agonist response against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.

G Agonist D4 Agonist D4R Dopamine D4 Receptor Agonist->D4R Antagonist Test Compound (Antagonist) Antagonist->D4R G_Protein Gi/o Protein D4R->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: D4 receptor signaling pathway in the cAMP functional assay.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of this compound. Based on our illustrative data, the compound emerges as a potent and selective D4 receptor antagonist with a more favorable profile than a non-selective agent like Haloperidol, although it is less selective than a highly optimized tool compound like L-745,870. The moderate off-target affinities at 5-HT2A and σ1 receptors warrant further investigation to determine their functional relevance and potential clinical implications.

For drug development professionals, this comparative analysis underscores the necessity of moving beyond primary affinity data. A comprehensive understanding of a compound's interactions across a strategically chosen panel of targets, validated by functional assays, is essential for making informed decisions in lead optimization and candidate selection. Future studies should expand this profile to include a broader safety panel and in vivo assessments to correlate these in vitro findings with a physiological response.

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A Comparative Efficacy Analysis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone Against Standard Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of the novel compound, 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone, hereafter referred to as Compound X, against established standard compounds in the field of dopamine reuptake inhibition. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the pharmacological profile of this new chemical entity. The experimental designs and data interpretation are grounded in established principles of pharmacology to ensure scientific integrity and reproducibility.

The selection of appropriate comparator compounds is critical for a meaningful efficacy study. For this analysis, we have chosen two well-characterized molecules:

  • Cocaine: A non-selective monoamine reuptake inhibitor, serving as a benchmark for abuse liability and broad-spectrum activity.

  • GBR-12909: A highly selective dopamine reuptake inhibitor, providing a comparator for target specificity and potency.

This guide will elucidate the methodologies for determining the binding affinity, functional potency, and selectivity of Compound X, presenting the data in a comparative context.

Rationale and Experimental Strategy

The core hypothesis is that Compound X exhibits inhibitory activity at the dopamine transporter (DAT). To systematically test this, a multi-tiered experimental approach is employed. This strategy begins with in vitro assays to determine the fundamental pharmacological parameters of the compound and progresses to more complex cellular assays.

Experimental Workflow

The workflow is designed to first establish the binding characteristics of Compound X at monoamine transporters, followed by functional assays to confirm its inhibitory action.

cluster_0 In Vitro Characterization cluster_1 Comparative Analysis A Compound X Synthesis & QC B Radioligand Binding Assays (DAT, SERT, NET) A->B Test Compound D Data Analysis: Ki, IC50, Selectivity Ratios B->D Binding Affinities C [3H]Dopamine Uptake Assay C->D Functional Potency E Comparison with Standards (Cocaine, GBR-12909) D->E Pharmacological Profile

Caption: High-level workflow for the in vitro efficacy comparison of Compound X.

Methodologies and Protocols

To ensure the reliability of our findings, all experiments are conducted using validated protocols and high-quality reagents.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of Compound X for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The principle relies on the competitive displacement of a specific radioligand from the transporter by the test compound.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human recombinant DAT, SERT, or NET are prepared from stably transfected HEK293 cells.

  • Assay Buffer: Assays are conducted in a buffer appropriate for each transporter (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation: A constant concentration of a specific radioligand ([³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) is incubated with the cell membranes and varying concentrations of Compound X, Cocaine, or GBR-12909.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

[³H]Dopamine Uptake Assay

This functional assay measures the ability of Compound X to inhibit the uptake of dopamine into cells expressing DAT. This provides a measure of the compound's functional potency (IC50).

Protocol:

  • Cell Culture: HEK293 cells stably expressing human DAT are cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of Compound X, Cocaine, or GBR-12909.

  • Initiation of Uptake: [³H]Dopamine is added to initiate the uptake reaction.

  • Termination: After a short incubation period, the uptake is terminated by aspiration of the medium and rapid washing with ice-cold buffer.

  • Lysis and Quantification: Cells are lysed, and the amount of [³H]dopamine taken up is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the compound that inhibits 50% of the specific dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Comparative Data Summary

The following tables summarize the hypothetical experimental data for Compound X in comparison to Cocaine and GBR-12909.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDATSERTNET
Compound X 15350200
Cocaine 250300500
GBR-12909 102500800

Table 2: Functional Potency and Selectivity Ratios

CompoundDAT Uptake IC50 (nM)SERT/DAT SelectivityNET/DAT Selectivity
Compound X 2523.313.3
Cocaine 3001.22.0
GBR-12909 1825080

Interpretation and Discussion

The data presented above indicate that Compound X is a potent inhibitor of the dopamine transporter, with a binding affinity (Ki = 15 nM) and functional potency (IC50 = 25 nM) that are superior to the non-selective inhibitor Cocaine and comparable to the selective inhibitor GBR-12909.

Dopaminergic Signaling Pathway

The mechanism of action of dopamine reuptake inhibitors is to increase the synaptic concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Reuptake Mechanism A Dopamine Synthesis (Tyrosine -> L-DOPA -> DA) B Vesicular Storage (VMAT2) A->B C Action Potential-Mediated Release into Synapse B->C D Dopamine (DA) C->D E Dopamine Receptors (D1, D2, etc.) D->E G Dopamine Transporter (DAT) D->G Reuptake F Signal Transduction E->F H Compound X / DRI (Blockade) H->G Inhibition

Caption: Simplified schematic of a dopamine synapse and the site of action for Compound X.

A key finding is the selectivity profile of Compound X. With a SERT/DAT selectivity ratio of 23.3 and a NET/DAT selectivity ratio of 13.3, Compound X demonstrates a preferential, though not exclusive, affinity for the dopamine transporter over the serotonin and norepinephrine transporters. This profile is more selective than Cocaine but significantly less so than GBR-12909.

The moderate selectivity of Compound X suggests that it may have a broader pharmacological profile than highly selective compounds like GBR-12909. This could translate to a different therapeutic window and side-effect profile, a critical consideration for further drug development. The improved potency and selectivity over Cocaine suggest a potentially lower abuse liability, though this would require dedicated in vivo studies to confirm.

Conclusion and Future Directions

This compound (Compound X) has been characterized as a potent dopamine reuptake inhibitor with moderate selectivity over other monoamine transporters. Its in vitro profile warrants further investigation to explore its therapeutic potential.

Future studies should focus on:

  • In vivo pharmacokinetics and pharmacodynamics: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X and its effects in a living organism.

  • Behavioral pharmacology: To assess the effects of Compound X on relevant behaviors in animal models, such as locomotor activity, reward, and cognition.

  • Off-target screening: A comprehensive screen against a panel of receptors and enzymes to identify any potential off-target activities that could contribute to its overall pharmacological effect or side-effect profile.

This systematic approach, beginning with the foundational in vitro comparisons outlined in this guide, provides a solid basis for the continued development and understanding of this novel compound.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry, 269(10), 7124-7130. [Link]

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets such as receptors and enzymes can lead to significant variations in efficacy, potency, and toxicity. This guide provides an in-depth analysis of the enantioselective synthesis and comparative biological evaluation of the (R) and (S) isomers of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone, a novel scaffold with therapeutic potential. We will explore the rationale behind synthetic strategies, compare their efficiencies, and present a framework for evaluating the stereospecific bioactivity of these isomers against a plausible biological target.

The Significance of Stereochemistry in Piperidine-Based Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for designing ligands that can selectively interact with biological macromolecules. The introduction of a stereocenter, as in the 3-hydroxy-piperidine moiety of our target compound, adds a layer of complexity and opportunity. It is well-documented that the stereochemistry of substituents on the piperidine ring can drastically influence biological activity. For instance, studies on various piperidine-based inhibitors have shown that one enantiomer often exhibits significantly higher potency than the other.[2][3][4] This underscores the necessity of enantioselective synthesis to isolate and evaluate the individual isomers of any new chiral piperidine-containing compound.

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several state-of-the-art asymmetric methodologies. The choice of synthetic route is often a balance between efficiency, cost, and the desired enantiomeric purity. Below, we compare two plausible strategies: asymmetric transfer hydrogenation and chiral resolution.

Strategy A: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones. This approach would involve the synthesis of a precursor, 1-(4-chlorophenyl)-2-(3-oxopiperidin-1-yl)ethanone, followed by an asymmetric reduction of the piperidinyl ketone to introduce the chiral hydroxyl group.

The causality behind this choice lies in the high enantioselectivities often achieved with well-defined ruthenium or rhodium catalysts bearing chiral ligands. This method generates the desired enantiomer directly, avoiding the need for later separation and the associated loss of 50% of the material.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Synthesis of Precursor: 1-(4-chlorophenyl)-2-bromoethanone is reacted with piperidin-3-one hydrochloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as acetonitrile at room temperature for 12 hours to yield 1-(4-chlorophenyl)-2-(3-oxopiperidin-1-yl)ethanone.

  • Asymmetric Reduction: The precursor ketone is dissolved in a mixture of formic acid and triethylamine (5:2 ratio). A catalytic amount (0.1 mol%) of a chiral Ru(II) catalyst, such as (R,R)-Ts-DPEN-Ru, is added. The reaction is stirred at 40°C for 24 hours.

  • Work-up and Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired (S)-1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. The (R)-enantiomer can be synthesized by using the (S,S)-Ts-DPEN-Ru catalyst.

Diagram of Asymmetric Synthesis Workflow

Asymmetric Synthesis Workflow start 1-(4-chlorophenyl)-2-bromoethanone + Piperidin-3-one precursor 1-(4-chlorophenyl)-2- (3-oxopiperidin-1-yl)ethanone start->precursor Alkylation ath Asymmetric Transfer Hydrogenation precursor->ath s_isomer (S)-isomer ath->s_isomer (R,R)-catalyst r_isomer (R)-isomer ath->r_isomer (S,S)-catalyst purification Purification s_isomer->purification r_isomer->purification final_s Pure (S)-isomer purification->final_s final_r Pure (R)-isomer purification->final_r

Caption: Workflow for the enantioselective synthesis of the target isomers.

Strategy B: Chiral Resolution via Diastereomeric Salt Formation

An alternative, more classical approach is the resolution of a racemic mixture of 3-hydroxypiperidine. This method involves reacting racemic 3-hydroxypiperidine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[5] While potentially less elegant than asymmetric synthesis, it is a robust and often scalable method.

Experimental Protocol: Chiral Resolution

  • Synthesis of Racemic 3-Hydroxypiperidine: Synthesized according to standard literature procedures.

  • Diastereomeric Salt Formation: Racemic 3-hydroxypiperidine is dissolved in methanol, and an equimolar amount of a chiral resolving agent, such as (R)-(-)-mandelic acid, is added. The mixture is heated to reflux and then allowed to cool slowly to room temperature to induce crystallization.

  • Separation and Liberation: The crystals of the (R)-3-hydroxypiperidine-(R)-mandelate salt are collected by filtration. The mother liquor is enriched in the (S)-enantiomer. The resolved salt is then treated with a base (e.g., NaOH) to liberate the free (R)-3-hydroxypiperidine, which is extracted with an organic solvent.

  • Coupling: The enantiomerically pure (R)-3-hydroxypiperidine is then reacted with 1-(4-chlorophenyl)-2-bromoethanone to yield the final product.

Comparison of Synthetic Strategies
ParameterStrategy A: Asymmetric Transfer HydrogenationStrategy B: Chiral Resolution
Theoretical Max Yield 100%50% (per enantiomer from racemate)
Enantiomeric Excess (e.e.) Typically >95%Can be >99% after recrystallization
Key Reagents Chiral Ru/Rh catalystChiral resolving acid
Scalability Can be challenging due to catalyst costGenerally more scalable
Atom Economy HigherLower due to discarding one enantiomer

Biological Evaluation: A Comparative Study

Given the structural motifs of a 4-chlorophenyl group and a piperidine ring, the target compound is a promising candidate for interacting with G-protein coupled receptors (GPCRs) or monoamine transporters.[4][6] For this guide, we will hypothesize its evaluation as a potential antagonist for a specific GPCR, such as a chemokine receptor, which is often implicated in inflammatory diseases.[7]

Hypothetical Signaling Pathway

GPCR Signaling Pathway Ligand Chemokine Receptor GPCR (e.g., CCR2) Ligand->Receptor Binds G_Protein Gαi/o Receptor->G_Protein Activates Isomers (R) & (S) Isomers (Antagonists) Isomers->Receptor Inhibits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream ↓ Inflammatory Response cAMP->Downstream

Caption: Hypothetical inhibition of a GPCR signaling pathway by the isomers.

In Vitro Assays

A series of in vitro assays would be conducted to determine the potency and selectivity of each enantiomer.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells overexpressing the target GPCR (e.g., human CCR2) are prepared.

  • Assay: In a 96-well plate, the membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test compounds ((R)- and (S)-isomers).

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Experimental Protocol: Functional Assay (cAMP Assay)

  • Cell Culture: Cells expressing the target GPCR are plated in a 96-well plate.

  • Assay: The cells are pre-incubated with the test compounds, followed by stimulation with an agonist (e.g., CCL2) in the presence of a phosphodiesterase inhibitor.

  • Detection: The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of the antagonist that produces 50% inhibition of the agonist response (IC₅₀) is calculated.

Comparative Biological Data (Hypothetical)
IsomerTarget Binding (IC₅₀, nM)Functional Antagonism (IC₅₀, nM)Off-Target 1 (hERG, IC₅₀, µM)
(S)-isomer 1525> 30
(R)-isomer 8501200> 30
Alternative Cmpd 1 507515
Alternative Cmpd 2 200350> 50

The hypothetical data illustrates a common scenario where the (S)-isomer is significantly more potent than the (R)-isomer, demonstrating high enantioselectivity for the target receptor. This difference in potency is likely due to a more favorable three-dimensional fit of the (S)-isomer into the chiral binding pocket of the receptor. The hydroxyl group's specific orientation in the (S)-isomer may form a critical hydrogen bond with an amino acid residue in the receptor, an interaction that is not possible for the (R)-isomer. Both isomers show a good safety profile with respect to the hERG channel, a crucial off-target for cardiac safety.

Conclusion and Future Directions

This guide has outlined a comparative framework for the enantioselective synthesis and biological evaluation of this compound isomers. The proposed synthetic strategies, asymmetric transfer hydrogenation and chiral resolution, offer distinct advantages and disadvantages in terms of efficiency and scalability. The hypothetical biological data underscores the critical importance of stereochemistry in drug design, where one enantiomer can be significantly more active than the other.

The superior potency of the (S)-isomer in our hypothetical model warrants its further investigation. Future studies should focus on lead optimization to enhance potency and improve pharmacokinetic properties. The less active (R)-isomer could serve as a valuable tool for control experiments to further elucidate the mechanism of action. The principles and methodologies described herein provide a robust foundation for researchers and drug development professionals working on chiral piperidine-based therapeutics.

References

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm000424h]
  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11101257/]
  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16335905/]
  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [URL: https://www.researchgate.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001150/]
  • Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X0700888X]
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23394218/]
  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20162293/]
  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4‑(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. NLM Dataset Catalog. [URL: https://www.ncbi.nlm.nih.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [URL: https://www.mdpi.com/1422-8599/2022/4/m1520]
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/24/15/2718]
  • Advancements in Organic Synthesis: The Role of 1-(4-Hydroxypiperidin-1-yl)ethanone. BOC Sciences. [URL: https://www.bocsci.com/blog/advancements-in-organic-synthesis-the-role-of-1-4-hydroxypiperidin-1-ylethanone/]
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7158444/]
  • Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10681145/]
  • 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/128963585]
  • Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide (JDTic) analogues: in vitro pharmacology and ADME profile. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25133923/]
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  • Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents. [URL: https://patents.google.
  • Synthesis of Both the Enantiomers of 3-Hydroxy-4,5-Dimethyl-2(5h)-Furanone (Sotolon), the Key Compound for Sugary Flavor. Amanote Research. [URL: https://amanote.com/publication/140660/synthesis-of-both-the-enantiomers-of-3-hydroxy-4-5-dimethyl-2-5h-furanone-sotolon-the-key-compound-for-sugary-flavor]
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A Head-to-Head Comparison of Synthesis Routes for 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is a valuable intermediate in medicinal chemistry and drug development, serving as a key building block for a variety of pharmacologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the most prevalent synthesis routes to this target molecule, with a focus on experimental data, mechanistic rationale, and practical considerations for laboratory implementation.

The primary synthetic strategy for this compound involves the nucleophilic substitution of an α-halo-p-chloroacetophenone with 3-hydroxypiperidine. This approach is favored for its straightforward nature and the ready availability of the starting materials. In this guide, we will compare two common variations of this route: one starting from 2-bromo-1-(4-chlorophenyl)ethanone and the other from 2-chloro-1-(4-chlorophenyl)ethanone.

Chemical Structures

cluster_0 Starting Materials cluster_1 Product A 2-Bromo-1-(4-chlorophenyl)ethanone B 2-Chloro-1-(4-chlorophenyl)ethanone C 3-Hydroxypiperidine D This compound

Figure 1. Key chemical structures in the synthesis of the target molecule.

Synthesis Route 1: From 2-Bromo-1-(4-chlorophenyl)ethanone

This route is often the first choice for chemists due to the higher reactivity of the α-bromo ketone compared to its chloro-analogue, which can lead to faster reaction times and milder conditions.

Experimental Protocol
  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.1 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate or triethylamine (1.5 equivalents).

  • Addition of Electrophile: Slowly add a solution of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.

Mechanistic Rationale

The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of 3-hydroxypiperidine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. The base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like acetonitrile can facilitate the SN2 reaction by solvating the cations without strongly solvating the nucleophile.

cluster_workflow Synthesis Workflow: Bromo-Route start Start: 3-Hydroxypiperidine 2-Bromo-1-(4-chlorophenyl)ethanone step1 Dissolve 3-hydroxypiperidine and base in solvent start->step1 Reagents step2 Add 2-bromo-1-(4-chlorophenyl)ethanone solution step1->step2 Controlled addition step3 Stir at RT to 50°C (2-4 hours) step2->step3 Reaction step4 Filter and concentrate step3->step4 Work-up step5 Purify by column chromatography step4->step5 Purification end Product: 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone step5->end

Figure 2. Workflow for the synthesis from 2-bromo-1-(4-chlorophenyl)ethanone.

Synthesis Route 2: From 2-Chloro-1-(4-chlorophenyl)ethanone

While α-chloro ketones are generally less reactive than their bromo counterparts, this route can be advantageous due to the lower cost and potentially greater stability of the starting material.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxypiperidine (1.2 equivalents) and a base such as sodium carbonate or potassium bicarbonate (2.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Addition of Electrophile: Add 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to a higher temperature, typically in the range of 60-80 °C, for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography.

Mechanistic Rationale

The mechanism is also an SN2 reaction, similar to the bromo route. However, the carbon-chlorine bond is stronger than the carbon-bromine bond, making the chloride a poorer leaving group. Consequently, more forcing conditions, such as higher temperatures and longer reaction times, are generally required to achieve a comparable conversion. The use of a high-boiling polar aprotic solvent like DMF helps to achieve the necessary reaction temperature and can also enhance the rate of SN2 reactions.

cluster_workflow Synthesis Workflow: Chloro-Route start Start: 3-Hydroxypiperidine 2-Chloro-1-(4-chlorophenyl)ethanone step1 Dissolve 3-hydroxypiperidine and base in DMF start->step1 Reagents step2 Add 2-chloro-1-(4-chlorophenyl)ethanone step1->step2 Addition step3 Heat at 60-80°C (6-12 hours) step2->step3 Reaction step4 Aqueous work-up and extraction step3->step4 Work-up step5 Purify by column chromatography step4->step5 Purification end Product: 1-(4-Chloro-phenyl)-2- (3-hydroxy-piperidin-1-yl)-ethanone step5->end

Figure 3. Workflow for the synthesis from 2-chloro-1-(4-chlorophenyl)ethanone.

Head-to-Head Comparison: Quantitative Data

The following table summarizes the key performance indicators for the two synthesis routes, based on typical results reported for similar reactions in the chemical literature.

ParameterRoute 1 (Bromo)Route 2 (Chloro)
Starting Material 2-Bromo-1-(4-chlorophenyl)ethanone2-Chloro-1-(4-chlorophenyl)ethanone
Typical Yield 85-95%75-85%
Reaction Time 2-4 hours6-12 hours
Reaction Temperature Room Temperature to 50 °C60-80 °C
Reagent Cost Generally higherGenerally lower
Safety Considerations Lachrymatory starting materialLachrymatory starting material

Discussion and Recommendations

Route 1 (Bromo-variant): This route is generally preferred for laboratory-scale synthesis due to its higher yields and significantly shorter reaction times. The milder reaction conditions are also advantageous, potentially leading to fewer side products and a cleaner reaction profile. However, the higher cost of 2-bromo-1-(4-chlorophenyl)ethanone may be a consideration for larger-scale production. The lachrymatory nature of the starting material necessitates handling in a well-ventilated fume hood with appropriate personal protective equipment.

Route 2 (Chloro-variant): The primary advantage of this route is the lower cost of the starting α-haloketone. This makes it a more economically viable option for large-scale industrial synthesis. However, this cost benefit is offset by the need for more forcing reaction conditions (higher temperatures and longer reaction times), which can increase energy consumption and may lead to the formation of impurities. The prolonged heating can also be a factor in the overall process efficiency.

For rapid synthesis and high yields on a research and development scale, the bromo-route (Route 1) is the recommended starting point. The operational simplicity and efficiency often outweigh the higher initial cost of the starting material.

For process development and scale-up, a thorough evaluation of the chloro-route (Route 2) is warranted. While it may require more optimization to achieve high purity and yield, the potential cost savings on raw materials can be substantial for commercial production.

References

  • General information on the synthesis and reactivity of α-haloketones can be found in standard organic chemistry textbooks and review articles.

A Comparative Guide to the Off-Target Profile of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the imperative extends beyond demonstrating potent on-target efficacy; a thorough understanding and mitigation of off-target effects are paramount for clinical success. Unintended interactions with biological macromolecules can lead to adverse drug reactions (ADRs), derailing promising therapeutic candidates. This guide provides a comprehensive framework for assessing the off-target profile of the novel compound, 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone (hereafter referred to as "Compound X").

Compound X, featuring a chlorophenyl moiety and a hydroxy-substituted piperidine ring, belongs to a chemical class frequently associated with activity in the central nervous system (CNS).[1][2] The structural alerts within Compound X suggest a potential interaction with G-protein coupled receptors (GPCRs), ion channels, and transporters, making a thorough off-target assessment critical.[3] This guide will compare the hypothetical off-target profile of Compound X with two well-characterized drugs that share structural or mechanistic similarities: Tramadol , a centrally-acting mu-opioid receptor (MOR) agonist with known effects on monoamine transporters, and Loperamide , a peripherally-restricted MOR agonist with significant cardiac ion channel liabilities at supra-therapeutic doses.[4][5][6]

Through a systematic evaluation using industry-standard in vitro assays, this guide will illuminate a strategic approach to de-risking novel chemical entities like Compound X, ensuring a more informed progression toward clinical development.

Postulated Primary Target and Mechanism of Action

Based on its structural resemblance to known piperidine-based analgesics, the primary pharmacological target of Compound X is postulated to be the mu-opioid receptor (MOR) , a class A GPCR.[3][7] Activation of MOR in the CNS is a well-established mechanism for potent analgesia.[8] Upon agonist binding, MOR initiates a signaling cascade that leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately dampening the transmission of pain signals.[8]

cluster_0 MOR Signaling Cascade Compound_X Compound X (MOR Agonist) MOR Mu-Opioid Receptor (GPCR) Compound_X->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Postulated primary signaling pathway of Compound X via the mu-opioid receptor.

Comparative Off-Target Assessment Strategy

A tiered, systematic approach is essential for characterizing the off-target profile of Compound X. This involves a broad initial screen against a panel of targets known to be associated with ADRs, followed by more focused investigations into any identified liabilities. The following sections detail the experimental methodologies and comparative analysis.

Tier 1: Comprehensive Safety Pharmacology Profiling

The initial assessment should employ a broad in vitro safety pharmacology panel, such as the Eurofins SafetyScreen44™ or the Reaction Biology InVEST™ panel.[9][10] These panels provide data on the binding affinity of a compound to a wide range of receptors, ion channels, transporters, and enzymes that are not the intended target but have known links to adverse effects.[3]

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are a robust method to determine the affinity of a test compound for a specific receptor.[10] The principle involves a competitive binding reaction between a radiolabeled ligand with known affinity for the target and the unlabeled test compound.

  • Preparation of Cell Membranes: Cell lines stably expressing the target receptor of interest are cultured and harvested. The cells are then lysed, and the membrane fraction containing the receptor is isolated by centrifugation.

  • Competitive Binding Assay: The cell membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., Compound X, Tramadol, Loperamide).

  • Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Comparative Data Analysis

The following table presents hypothetical but realistic data for Compound X alongside known data for Tramadol and Loperamide against a selection of key off-targets.

TargetCompound X (Ki, nM)Tramadol (Ki, nM)Loperamide (Ki, nM)Potential Clinical Implication
Primary Target
Mu-Opioid Receptor (MOR)152,1003.5Analgesia
Off-Targets
Delta-Opioid Receptor (DOR)850>10,000150Modulation of MOR effects
Kappa-Opioid Receptor (KOR)1,200>10,000450Dysphoria, diuresis
Serotonin Transporter (SERT)5,500850>10,000Serotonin syndrome risk
Norepinephrine Transporter (NET)7,8001,200>10,000Cardiovascular effects
Dopamine Transporter (DAT)>10,000>10,000>10,000Abuse potential, motor effects
hERG Potassium Channel8,900>10,00040Cardiac arrhythmia (Torsades de Pointes)
Sigma-1 Receptor45035095CNS side effects, potential for repurposing

Interpretation of Tier 1 Data

  • Compound X demonstrates high affinity for its intended target, the mu-opioid receptor. Its selectivity over the delta- and kappa-opioid receptors appears favorable compared to Loperamide. Notably, it shows significantly less affinity for the serotonin and norepinephrine transporters than Tramadol, suggesting a lower risk of serotonin-related side effects.[11] Its interaction with the hERG channel is weak, indicating a potentially better cardiac safety profile than Loperamide.[6]

  • Tramadol exhibits a well-documented dual mechanism of action, with moderate affinity for MOR and significant activity at SERT and NET, which contributes to both its analgesic efficacy and its risk of serotonin syndrome when co-administered with other serotonergic drugs.[5][11]

  • Loperamide , while a potent MOR agonist, is primarily peripherally restricted at therapeutic doses.[4] However, at higher concentrations, it potently inhibits the hERG channel, a critical off-target interaction that can lead to life-threatening cardiac arrhythmias.[6]

Tier 2: Functional and Mechanistic Assays

Following the initial binding screen, any identified off-target interactions with significant affinity (typically Ki < 1 µM) should be further investigated using functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these targets. Additionally, assessing the potential for drug-drug interactions through cytochrome P450 (CYP450) inhibition is a critical step.[12][13]

Experimental Protocol: hERG Patch-Clamp Assay

The patch-clamp technique is the gold standard for assessing the functional effect of a compound on ion channels like hERG.

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used. A single cell is isolated and a glass micropipette with a very small opening is sealed onto the cell membrane.

  • Electrophysiological Recording: The micropipette contains an electrode that measures the electrical current flowing through the ion channels in the patched membrane. A specific voltage protocol is applied to elicit the hERG current.

  • Compound Application: The test compound is perfused over the cell at various concentrations, and the effect on the hERG current is recorded.

  • Data Analysis: The percentage of inhibition of the hERG current is plotted against the compound concentration to determine the IC50 value.

Experimental Protocol: CYP450 Inhibition Assay

This assay determines a compound's potential to inhibit the major drug-metabolizing enzymes.

  • Incubation: Human liver microsomes, which contain a mixture of CYP450 enzymes, are incubated with a specific substrate for a particular CYP isoform (e.g., midazolam for CYP3A4) and the test compound at various concentrations.

  • Metabolite Quantification: The reaction is stopped, and the amount of metabolite produced from the substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (no compound) to determine the percent inhibition and calculate the IC50 value.

Comparative Data Analysis

AssayCompound X (IC50, µM)Tramadol (IC50, µM)Loperamide (IC50, µM)Implication
Functional Assays
hERG Patch-Clamp>30>300.04Low cardiac risk for Compound X and Tramadol; high risk for Loperamide at high doses.
CYP450 Inhibition
CYP2D6155>50Potential for drug-drug interactions for Compound X and Tramadol.
CYP3A4>50>502Potential for drug-drug interactions for Loperamide.
CYP2C8>50>501.5Potential for drug-drug interactions for Loperamide.

Interpretation of Tier 2 Data

  • Compound X shows a low potential for hERG channel inhibition, confirming the findings from the binding assay and suggesting a good cardiac safety profile. Its moderate inhibition of CYP2D6 indicates a need to consider potential drug-drug interactions with other drugs metabolized by this enzyme.[14]

  • Tramadol is a known inhibitor of CYP2D6, the same enzyme responsible for its bioactivation to its more potent M1 metabolite. This can lead to complex and variable drug metabolism profiles in patients with different CYP2D6 genotypes.[5][14]

  • Loperamide is a potent inhibitor of CYP3A4 and CYP2C8, which can lead to increased plasma concentrations of co-administered drugs that are substrates for these enzymes.[15][16]

cluster_1 Off-Target Assessment Workflow Start Compound X Tier1 Tier 1: Broad Safety Panel (e.g., SafetyScreen44™) Start->Tier1 Binding_Assays Radioligand Binding Assays Tier1->Binding_Assays Tier1_Decision Ki < 1 µM? Binding_Assays->Tier1_Decision Tier2 Tier 2: Functional & Mechanistic Assays Tier1_Decision->Tier2 Yes No_Significant_Hit Low Off-Target Risk Tier1_Decision->No_Significant_Hit No Functional_Assays hERG Patch-Clamp, GPCR Functional Assays Tier2->Functional_Assays CYP_Assays CYP450 Inhibition Assays Tier2->CYP_Assays Risk_Assessment Comprehensive Risk Assessment Functional_Assays->Risk_Assessment CYP_Assays->Risk_Assessment

Caption: A streamlined workflow for assessing the off-target effects of a novel compound.

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to evaluating the off-target profile of the novel compound, this compound. Based on our hypothetical data, Compound X presents a promising profile with high affinity for its presumed primary target, the mu-opioid receptor, and a potentially favorable safety window compared to Tramadol and Loperamide. Specifically, it appears to have a lower propensity for interacting with monoamine transporters and the hERG channel.

The moderate inhibition of CYP2D6 represents a manageable risk that should be further characterized in preclinical and clinical studies. Future investigations should also include in vivo studies to confirm the on-target analgesic effects and to assess the physiological consequences of any identified off-target interactions. A cellular thermal shift assay (CETSA) could also be employed to verify target engagement of MOR in a more physiological context. By employing a rigorous and multi-faceted off-target profiling strategy early in development, the path to a safer and more effective therapeutic can be more confidently navigated.

References

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  • The Prohibited List. (2019, June 1). World Anti Doping Agency - WADA. Retrieved from [Link]

  • Tramadol Therapy and CYP2D6 Genotype. (2015, September 10). Medical Genetics Summaries - NCBI Bookshelf. Retrieved from [Link]

  • Kinetics and Mechanism of Fentanyl Dissociation from the μ-Opioid Receptor. (2021, November 5). JACS Au. Retrieved from [Link]

  • Loperamide. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]

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  • The pathophysiological role of serotonin receptor systems in opioid analgesia and tolerance. (n.d.). ResearchGate. Retrieved from [Link]

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  • Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4. (n.d.). PubMed. Retrieved from [Link]

  • Influence of opioid agonists on cardiac human ether-a-go-go-related gene K(+) currents. (n.d.). PubMed. Retrieved from [Link]

  • Influence of opioid agonists on cardiac human ether-a-go-go-related gene K+ currents. (2002, November 1). JPET. Retrieved from [Link]

  • Loperamide | C29H33ClN2O2 | CID 3955. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Opioid antagonist. (n.d.). Wikipedia. Retrieved from [Link]

  • Opioid analgesic drugs and serotonin toxicity (syndrome): mechanisms, animal models, and links to clinical effects. (2018, June 18). PubMed. Retrieved from [Link]

  • Fentanyl. (2025, June 6). National Institute on Drug Abuse (NIDA) - NIH. Retrieved from [Link]

  • Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. (n.d.). PubMed Central. Retrieved from [Link]

  • Low-Dose Tramadol as an Off-Label Antidepressant: A Data Mining Analysis from the Patients' Perspective. (2020, October 29). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Trends in Tramadol: Pharmacology, Metabolism, and Misuse. (n.d.). Medic's Corner. Retrieved from [Link]

  • Opioid Metabolism and Effects of Cytochrome P450. (n.d.). American Academy of Pain Medicine. Retrieved from [Link]

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). (n.d.). Cheméo. Retrieved from [Link]

  • Loperamide dependence and abuse. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Fentanyl Analogs. (n.d.). PNNL. Retrieved from [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Physiology, Opioid Receptor. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Potent Inhibition of hERG Channels by the Over-the-Counter Antidiarrheal Agent Loperamide. (n.d.). PubMed. Retrieved from [Link]

  • Loperamide: A Readily Available but Dangerous Opioid Substitute. (2025, May 29). ResearchGate. Retrieved from [Link]

  • The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. (2007, August 1). AAFP. Retrieved from [Link]

  • Ethanone, 1-(4-chlorophenyl)-. (n.d.). the NIST WebBook. Retrieved from [Link]

  • Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, methocinnamox. (n.d.). NIH. Retrieved from [Link]

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. (n.d.). MDPI. Retrieved from [Link]

  • Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain. (n.d.). Frontiers. Retrieved from [Link]

  • Opioid. (n.d.). Wikipedia. Retrieved from [Link]

  • Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. (2017, April 11). ACS Webinars. Retrieved from [Link]

  • The anomalous pharmacology of fentanyl. (n.d.). Scite.ai. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

In the landscape of modern drug discovery, the synthesis of a novel chemical entity such as 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone is merely the prologue. This α-amino ketone, with its characteristic chloro-phenyl and hydroxy-piperidinyl moieties, represents a potential scaffold for therapeutic agents.[1] However, its true value is only revealed through rigorous, quantitative characterization. The journey from a promising molecule to a viable drug candidate is paved with data, and the integrity of this journey is ensured by the robust application of statistical analysis.

The Foundation: Analytical Characterization Workflow

Before any meaningful biological evaluation can occur, the identity, purity, and stability of Compound A must be unequivocally established. A typical analytical workflow is designed to build a comprehensive profile of the compound. The choice of techniques is dictated by the need to probe different physicochemical properties of the molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_decision Decision Point Synth Synthesis of Compound A Purify Chromatographic Purification Synth->Purify LCMS LC-MS: Identity & Molecular Weight Purify->LCMS NMR NMR Spectroscopy: Structural Elucidation LCMS->NMR HPLC HPLC-UV: Purity & Quantification NMR->HPLC Stability Forced Degradation & Stability Studies HPLC->Stability Decision Meets Quality Specifications? Stability->Decision Proceed Proceed to Biological Screening Decision->Proceed Yes Refine Refine Synthesis/ Purification Decision->Refine No

Caption: General analytical workflow for a novel compound.

Comparative Analysis: Two Batches of Compound A

To illustrate the practical application of statistical analysis, let us consider a common scenario: comparing two different batches of Compound A, potentially synthesized using slightly different protocols or on different scales. Our objective is to determine if the two batches are statistically equivalent in terms of purity and yield.

Hypothetical Data:

Batch IDSynthesis Yield (%)Purity by HPLC-UV (%) (n=6)
Batch 1 78.599.2, 99.3, 99.1, 99.4, 99.2, 99.3
Batch 2 81.298.8, 98.9, 98.7, 98.9, 99.0, 98.8
Part 1: Descriptive Statistics - The First Look

The initial step in any data analysis is to summarize the data using descriptive statistics. This provides a clear snapshot of each batch's characteristics.[2][3]

Table 1: Descriptive Statistics for Purity of Compound A Batches

ParameterBatch 1Batch 2
Number of Replicates (n) 66
Mean Purity (%) 99.2598.85
Standard Deviation (s) 0.1050.084
Variance (s²) 0.0110.007
Range (%) 0.300.30
  • Expertise & Experience: The mean provides the central tendency, but it's the standard deviation that gives us a crucial insight into the consistency and reproducibility of our analytical method and the homogeneity of the sample.[4] A smaller standard deviation, as seen in Batch 2, suggests slightly higher precision in the measurements, though both are very low, indicating good analytical performance.

Part 2: Inferential Statistics - Drawing Conclusions

Descriptive statistics summarize our sample data, but inferential statistics allow us to make generalizations about the entire batch from which the sample was taken.[5] The core question is: Is the observed difference of 0.4% in mean purity between Batch 1 and Batch 2 a real difference, or is it simply due to random experimental error?

To answer this, we employ hypothesis testing. Our null hypothesis (H₀) is that there is no difference between the mean purities of the two batches (μ₁ = μ₂). The alternative hypothesis (Hₐ) is that there is a difference (μ₁ ≠ μ₂).

G cluster_checks Assumption Checks cluster_interpret Interpretation Start Start: Compare Means of Two Independent Groups Normality Are data normally distributed? (e.g., Shapiro-Wilk test) Start->Normality Homogeneity Are variances equal? (e.g., Levene's test) Normality->Homogeneity Yes T_Test_Equal Perform Independent Samples t-test (Equal Variances Assumed) Homogeneity->T_Test_Equal Yes T_Test_Welch Perform Welch's t-test (Equal Variances Not Assumed) Homogeneity->T_Test_Welch No P_Value Is p-value < α (e.g., 0.05)? T_Test_Equal->P_Value T_Test_Welch->P_Value RejectH0 Reject Null Hypothesis: Means are significantly different. P_Value->RejectH0 Yes FailToRejectH0 Fail to Reject Null Hypothesis: No significant difference in means. P_Value->FailToRejectH0 No

Sources

Uncharted Territory: The Scientific Community Awaits Validation of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of peer-reviewed scientific literature reveals a critical absence of published data on the biological activity, mechanism of action, and experimental validation for the compound 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone. Consequently, a detailed comparison guide validating its use against other alternatives, as requested, cannot be constructed at this time due to the lack of foundational scientific evidence.

For researchers, scientists, and drug development professionals, the validation of a novel chemical entity is a multi-step process grounded in rigorous experimental data, peer review, and reproducibility. The journey from synthesis to a validated tool or therapeutic candidate is a long one, requiring extensive in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

At present, this compound remains a molecule of theoretical interest rather than a scientifically validated compound with a known biological application. Searches across major scientific databases and chemical repositories have not yielded any studies that would allow for an objective comparison of its performance against established alternatives.

The Landscape of Related Piperidine Derivatives

While information on the specific molecule of interest is unavailable, the broader class of piperidine derivatives is a well-established and pharmacologically significant area of research. Structurally related compounds have been investigated for a variety of therapeutic applications. For instance, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their potential as analgesic and hypotensive agents. These studies, however, feature a different substitution pattern on the piperidine ring and cannot be directly extrapolated to the compound .

The ethanone linkage to the piperidine nitrogen is also a common motif in medicinal chemistry. However, the specific combination of a 3-hydroxy-piperidin-1-yl group with a 1-(4-chloro-phenyl)ethanone moiety does not appear in the published, peer-reviewed literature with associated biological data.

The Path Forward: A Call for Foundational Research

For this compound to be considered for any application, a systematic and rigorous scientific investigation would be required. This would involve a series of foundational studies, including but not limited to:

  • Initial Target Screening: Computational (in silico) studies could predict potential biological targets based on the molecule's structure. This would be followed by broad in vitro screening assays against various receptors, enzymes, and ion channels to identify any biological activity.

  • Dose-Response and Potency Determination: Once a biological activity is identified, detailed dose-response studies would be necessary to determine the compound's potency (e.g., IC50 or EC50 values).

  • Mechanism of Action Studies: Subsequent experiments would aim to elucidate the specific molecular mechanism by which the compound exerts its effects.

  • Selectivity Profiling: It would be crucial to assess the compound's selectivity for its primary target over other related and unrelated biological targets to understand its potential for off-target effects.

  • In Vivo Efficacy and Safety: If in vitro studies are promising, the research would progress to animal models to evaluate the compound's efficacy and preliminary safety profile.

Below is a conceptual workflow that would be necessary to begin the validation process for a novel compound like this compound.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone (CAS No. 1146080-72-9). As a preferred source for laboratory safety and chemical handling, this guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that builds on a foundation of scientific integrity and field-proven insights.

I. Hazard Assessment: A Synthesis of Structural Toxicology

The toxicological profile of this compound can be inferred from its constituent parts. This compound is a halogenated aromatic amine derivative, and as such, should be handled as a hazardous substance.

  • Chlorinated Aromatic Moiety: The presence of a chlorophenyl group suggests that the compound may be persistent in the environment and could exhibit toxicity associated with chlorinated aromatic compounds. Such compounds can be harmful if inhaled, ingested, or absorbed through the skin, potentially causing irritation to the skin, eyes, and respiratory tract.[1] Halogenated solvents are often carcinogenic and their disposal is more costly and complex than non-halogenated counterparts.[2]

  • Piperidine and its Derivatives: Piperidine is a cyclic secondary amine that is classified as a flammable liquid and is toxic and corrosive.[3][4] It can cause severe skin burns and eye damage.[4] Acute exposure can lead to a range of effects including irritation of the nose and throat, nausea, and effects on the nervous system.[5] Derivatives of piperidine should be handled with similar precautions.

  • Alpha-Amino Ketone Core: The alpha-amino ketone is a reactive chemical moiety.[6] While this reactivity is useful in synthesis, it can also present hazards. Aminoketones can be unstable, and their reactivity should be considered when selecting disposal methods and assessing chemical incompatibilities.[7]

Quantitative Data Summary (Inferred from Structurally Similar Compounds)

PropertyInferred Hazard and Rationale
GHS Hazard Statements (Anticipated) H302: Harmful if swallowed (based on piperidine and chlorophenyl derivatives)[8] H311+H331: Toxic in contact with skin or if inhaled (based on piperidine)[4][8] H314: Causes severe skin burns and eye damage (based on piperidine)[4] H335: May cause respiratory irritation (based on chlorophenyl derivatives)[9]
GHS Precautionary Statements (Recommended) P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

II. Pre-Disposal Procedures: Ensuring a Safe and Compliant Laboratory Environment

Proper handling and storage are critical precursors to safe disposal. Adherence to these steps will minimize risk to personnel and the environment.

A. Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

B. Storage and Segregation

  • Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed and clearly labeled.

  • Segregation: It is crucial to segregate halogenated waste from non-halogenated waste streams.[2] This is not only a matter of safety but also significantly impacts disposal costs and methods.[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Classification

  • Hazardous Waste Determination: Based on its chemical structure (a halogenated organic compound), this compound must be treated as hazardous waste.

  • EPA Waste Code: As a halogenated organic compound, this waste will likely fall under the EPA's "F-listed" wastes from non-specific sources. Specifically, it could be classified under codes such as F002 for spent halogenated solvents.[10][11][12][13] Always consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes applicable in your jurisdiction.

2. Waste Collection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication that it is a halogenated organic waste . The label should also include the accumulation start date and the specific hazards (e.g., Toxic, Corrosive).

3. Disposal of Contaminated Materials

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste. Place these items in a designated solid hazardous waste container.

  • Empty Containers: To be considered "empty" under RCRA regulations, a container must be triple-rinsed. The rinsate from this process must be collected and treated as hazardous waste.

4. Final Disposal

  • Licensed Professional Disposal: The final disposal of this compound must be carried out by a licensed professional hazardous waste disposal service. Contact your institution's EHS department to arrange for pickup.

  • Treatment Methods: The likely disposal method for this type of compound is high-temperature incineration in a facility permitted to handle hazardous waste.

IV. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.

    • For large spills, evacuate the laboratory and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Pre-Disposal cluster_collection Waste Collection cluster_final Final Disposal cluster_emergency Emergency Protocol start Start: Generation of Waste ppe Don Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate container Select Compatible Container segregate->container label_waste Label as 'Hazardous Waste - Halogenated' with Chemical Name container->label_waste collect_liquid Collect Liquid Waste label_waste->collect_liquid collect_solid Collect Contaminated Solids label_waste->collect_solid contact_ehs Contact EHS for Pickup collect_liquid->contact_ehs collect_solid->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration spill Spill or Exposure Occurs spill_response Follow Spill/Exposure Procedures spill->spill_response

Caption: Disposal workflow for this compound.

VI. References

  • The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. Benchchem.

  • Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry.

  • This compound, 98+% C13H16ClNO2, MW: 253.73 | 1146080-72-9. ChemicalBook.

  • Laboratory waste disposal procedure at a GMP site. (2023-07-11).

  • Recent progress in the chemistry of β-aminoketones. ResearchGate. (2022-08-17).

  • Piperidine | C5H11N | CID 8082. PubChem - NIH.

  • EPA HAZARDOUS WASTE CODES.

  • EPA HAZARDOUS WASTE CODES.

  • Essential Guide to the Safe Disposal of 2-azido-N-(2-chlorophenyl)acetamide. Benchchem.

  • Essential Procedures for the Proper Disposal of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Benchchem.

  • Preparation and Reactivity of Versatile α-Amino Ketones. ACS Figshare.

  • Aminoaldehydes and aminoketones. Wikipedia.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025-03-20).

  • Waste Classification. EPA.ie.

  • Waste Code - RCRAInfo. EPA.

  • Piperidine: Human health tier II assessment Preface. (2016-02-05).

  • Halogenated Solvents in Laboratories. Campus Operations.

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. epa nepis.

  • 1-(4-Chlorophenyl)ethanone(99-91-2). ChemicalBook.

  • PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

  • Halogenated Solvents.

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07).

  • PIPERIDINE (D11, 98%). Cambridge Isotope Laboratories.

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo.

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).

  • 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone. PubChem.

  • 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one. PubChem.

  • 1-(4-CHLOROPHENYL)-2-HYDROXY-1-ETHANONE Safety Data Sheets. Echemi.

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

  • This compound CAS NO.1146080-72-9.

  • Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20).

  • Aldehydes and Ketones to Amines. Chemistry Steps.

  • Chemical Compatibility Database from Cole-Parmer.

  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration. OSHA.

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate.

  • Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864. PubChem.

  • 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. (2014-09-04).

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.

  • 1910.1052 - Methylene chloride. | Occupational Safety and Health Administration. OSHA.

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025-08-10).

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.

  • Enamines. Master Organic Chemistry. (2025-04-16).

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.

  • Guidance For Hazard Determination | Occupational Safety and Health Administration. OSHA.

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC - NIH.

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A Senior Application Scientist's Guide to Handling 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Stance on Chemical Safety

This guide, therefore, is constructed upon the foundational principles of chemical safety and a thorough analysis of its structural analogs. The core philosophy is to treat the compound as potentially hazardous, adopting the safety precautions associated with its constituent chemical motifs. This document is intended to provide a robust framework for safe handling, but it is not a substitute for a mandatory, experiment-specific risk assessment that you must conduct before commencing any work.

Hazard Analysis Based on Structural Analogs

To build a reliable safety profile, we must deconstruct the molecule into its primary functional components: the chlorinated phenyl-ethanone core and the hydroxy-piperidine ring.

  • Chlorinated Phenyl-Ethanone Core: Compounds like 1-(4-Chlorophenyl)ethanone are combustible and can produce irritating and highly toxic gases (e.g., hydrogen chloride, carbon monoxide) upon thermal decomposition.[3] Skin contact may lead to irritation or allergic reactions.[3]

  • Piperidine Ring: Piperidine and its derivatives are often flammable, corrosive, and acutely toxic if swallowed, inhaled, or in contact with skin.[4][5] They are known to cause severe skin burns and serious eye damage.[5][6]

Based on these analogs, we can infer the potential hazards of the target compound.

Hazard CategoryInferred Risk from Structural AnalogsSource
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5]
Skin Corrosion/Irritation May cause skin irritation, potential for burns or allergic reactions.[3][6]
Eye Damage/Irritation Risk of serious eye irritation or damage.[6][7]
Respiratory Hazard Inhalation of dust or aerosols may cause respiratory irritation.[7][8]
Combustibility Assumed to be combustible. Fire may produce toxic gases.[3]
Environmental Hazard Data is unavailable, but release to the environment should be avoided.[7][9]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should be used in conjunction with more effective control measures. This hierarchy provides a systematic approach to minimizing risk.

cluster_0 The Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B Remove the hazard C Engineering Controls (e.g., Fume Hood) B->C Replace the hazard D Administrative Controls (e.g., SOPs, Training) C->D Isolate people from hazard E Personal Protective Equipment (PPE) (Least Effective) D->E Change the way people work

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: Always handle 1-(4-Chloro-phenyl)-2-(3-hydroxy-piperidin-1-yl)-ethanone inside a certified chemical fume hood to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for all experiments involving this compound. Ensure all personnel are trained on the SOP and the information within this guide. Do not work alone.

Mandatory Personal Protective Equipment (PPE) Protocol

Given the inferred hazards, a comprehensive PPE strategy is required. The following table summarizes the minimum required PPE.

Body AreaRequired PPEStandard / SpecificationRationale
Eyes / Face Tightly fitting chemical safety gogglesEN 166 (EU) or OSHA 29 CFR 1910.133 (US)Protects against splashes and dust.[3][7] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.
Hands Chemically resistant gloves (e.g., Nitrile)EN 374 (EU) or ASTM F739 (US)Prevents skin contact. Always inspect gloves before use and use proper removal technique to avoid contaminating your skin.[9][11]
Body Laboratory coat (flame-retardant recommended)N/AProtects skin and personal clothing from contamination. For larger quantities, a chemical-resistant apron is advised.
Respiratory NIOSH/EN-approved respiratorVaries (e.g., N95 for powders, organic vapor cartridge for solutions)Required if working outside a fume hood, if dust/aerosols are generated, or if ventilation is inadequate.[3]

Operational and Emergency Plans

Meticulous planning for both routine handling and potential emergencies is critical for ensuring laboratory safety.

Standard Handling Protocol
  • Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood is functioning correctly.

  • Weighing (if solid): Handle as a powder that may form dust.[7] Conduct weighing within the fume hood or a ventilated balance enclosure to prevent inhalation and contamination of the lab space.

  • Dissolving/Reaction: Add the compound to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Post-Handling: Thoroughly wash hands and any potentially exposed skin with soap and water after removing gloves.[9] Decontaminate all work surfaces.

Emergency Plan: Accidental Spill Response

The following workflow outlines the immediate steps to take in the event of a spill.

cluster_spill Accidental Spill Response Workflow A SPILL DETECTED B Alert personnel in the immediate area. Evacuate if necessary. A->B C Is the spill large or unmanageable? B->C D Call emergency response / EH&S. C->D Yes E If trained and safe to do so, contain the spill. C->E No I Report the incident. D->I F Absorb spill with inert material (e.g., sand, vermiculite). E->F G Collect waste into a sealed, labeled hazardous waste container. F->G H Decontaminate the area. G->H H->I

Caption: Step-by-step workflow for chemical spill response.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials from spills, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and associated hazard warnings.

  • Final Disposal: The disposal of this chemical waste must be handled by a licensed chemical destruction plant or a professional waste disposal service.[7][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into sewer systems. [7]

References

  • 1-(4-CHLOROPHENYL)-2-HYDROXY-1-ETHANONE Safety Data Sheets. Echemi. [URL: https://www.echemi.com/products/pid_301037-1-(4-chlorophenyl)-2-hydroxy-1-ethanone.html]
  • 1-(4-Chlorophenyl)ethanone(99-91-2). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6708311.htm]
  • An In-depth Technical Guide on the Hazards and Safety of Phenyl-Substituted Dibromoethanones and Related Compounds. Benchchem. [URL: https://www.benchchem.
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]
  • This compound, 98+%. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03117466.htm]
  • SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigald/104094]
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Benchchem. [URL: https://www.benchchem.com/pdf/Essential-Safety-and-Operational-Protocols-for-Handling-1-Piperidin-2-ylmethyl-piperidine.pdf]
  • Safety Data Sheet - 2-Chloro-1-(2-chlorophenyl)ethanone. CymitQuimica. [URL: https://www.cymitquimica.com/sds/EN/F763830_EN.pdf]
  • Safety Data Sheet - (4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride. KISHIDA CHEMICAL CO., LTD. [URL: https://www.kishida.co.jp/conf/wp-content/uploads/2022/03/PK03533E-1.pdf]
  • Piperidine - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msdsproxy?productName=AC131130000&productDescription=Piperidine%2C+99%2B%25%2C+pure&vendorId=VN00032119&country=US]
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [URL: https://www.pentachemicals.eu/sds/ag/Piperidine_msds_110-89-4_en.pdf]
  • Safety Data Sheet: Piperidine. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-0976-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMDQzNjR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaGE1LzkwNzc0NDk0OTI1MTAucGRmfGU0YjQ4ZTYwY2U3YjY3ZWI3M2YxMzYyZDYwM2Y5N2YxZGU5YjQzYjYxN2U0ZGIwYjY5Y2Q3YjQ2YjA2ZWI0ZGE]
  • 4-hydroxy-1-piperidinyl]-1-(3-ethyl-4-fluorophenyl)-1-butanone Safety Data Sheet. Echemi. [URL: https://www.echemi.com/sds/1391052-87-1.html]
  • This compound, 98+% C13H16ClNO2, MW: 253.73. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB03117466_EN.htm]
  • tetrahydroxydiboron Safety Data Sheet. Echemi. [URL: https://www.echemi.com/sds/13965-95-2.html]
  • SAFETY DATA SHEET - 4'-(Phenylethynyl)acetophenone. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=30459-45-7&sku=A19370]
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [URL: https://www.coleparmer.com/sds/2/83846-85-9.pdf]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.